Product packaging for 5-Bromo-1H-benzimidazole(Cat. No.:CAS No. 4887-88-1)

5-Bromo-1H-benzimidazole

Katalognummer: B1269185
CAS-Nummer: 4887-88-1
Molekulargewicht: 197.03 g/mol
InChI-Schlüssel: GEDVWGDBMPJNEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

5-Bromo-1H-benzimidazole is a useful research compound. Its molecular formula is C7H5BrN2 and its molecular weight is 197.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrN2 B1269185 5-Bromo-1H-benzimidazole CAS No. 4887-88-1

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

6-bromo-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDVWGDBMPJNEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30964126
Record name 6-Bromo-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30964126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4887-88-1
Record name 6-Bromo-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30964126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-1H-benzimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Bromo-1H-benzimidazole chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 5-Bromo-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a key intermediate in pharmaceutical and chemical research. The document details its structural characteristics, spectral data, synthesis protocols, and reactivity, presenting quantitative data in accessible formats and visualizing key processes.

Core Chemical and Physical Properties

This compound, with the CAS Number 4887-88-1, is a substituted benzimidazole featuring a bromine atom on the benzene ring.[1][2] This modification significantly influences its chemical reactivity and potential biological activity.

Structural and Physical Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueReference(s)
Molecular Formula C₇H₅BrN₂[1][3][4]
Molecular Weight 197.03 g/mol [1][2][3]
IUPAC Name 6-bromo-1H-1,3-benzodiazole[2][4]
Appearance Off-white to orange to brown solid/powder to crystal[1][4]
Melting Point 129-134 °C[1][4]
Boiling Point 417.4 ± 18.0 °C (Predicted) 118 °C at 3 mmHg[1][5]
Density 1.770 ± 0.06 g/cm³ (Predicted)[1]
pKa 11.19 ± 0.30 (Predicted)[1]
Solubility Soluble in Methanol[1]
InChI Key GEDVWGDBMPJNEV-UHFFFAOYSA-N[1][4]
SMILES BrC1=CC=C2N=CNC2=C1[1][4]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

ParameterDataReference(s)
Spectrometer 400 MHz[1][6]
Solvent DMSO-d₆[1][6]
Chemical Shifts (δ) and Couplings (J) δ 12.61 (d, J = 25.6 Hz, 1H), δ 8.26 (s, 1H), δ 7.79 (d, J = 47.2 Hz, 1H), δ 7.55 (dd, J₁ = 7.6 Hz, J₂ = 40 Hz, 1H), δ 7.33 (t, J = 8.8 Hz, 1H)[1][6]
Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of the compound.

TechniqueResulting Ion (m/z)Reference(s)
LC-MS197 [M + H]⁺[1][3][6]
Infrared (IR) Spectroscopy

The infrared spectrum confirms the presence of key functional groups. While specific peak values are not detailed in the provided results, it is noted that the IR spectrum conforms to the expected structure.[4]

Synthesis and Experimental Protocols

This compound is typically synthesized via the condensation of a substituted o-phenylenediamine with a one-carbon electrophile.

Synthesis from 4-Bromo-1,2-benzenediamine

A common and effective method involves the reaction of 4-bromo-1,2-benzenediamine with trimethyl orthoformate in the presence of an acid catalyst.[1][3][6]

Experimental Protocol:

  • Reactant Preparation: Dissolve 4-bromo-1,2-benzenediamine (3 g, 16 mmol) in N,N-dimethylformamide (DMF, 22 mL).

  • Reagent Addition: Add trimethyl orthoformate (44 mL) to the solution.

  • Concentration: Concentrate the mixture under reduced pressure.

  • Acid Catalysis: Add concentrated hydrochloric acid (1.5 mL) and stir the reaction mixture at room temperature for 1 hour.

  • Work-up:

    • Dilute the mixture with deionized water (200 mL).

    • Adjust the pH to 7 using a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (200 mL).

  • Purification: Dry the organic layer with anhydrous sodium sulfate and concentrate it under reduced pressure to yield this compound as an off-white solid (yield: 3.25 g, 100%).[1][3][6]

G cluster_start Starting Materials cluster_process Reaction & Work-up cluster_end Final Product A 4-Bromo-1,2-benzenediamine P1 Mix in DMF, stir at RT for 1h A->P1 B Trimethyl Orthoformate B->P1 C Conc. HCl C->P1 P2 Dilute with H₂O P1->P2 Reaction Complete P3 Neutralize (pH 7) with NaHCO₃ P2->P3 P4 Extract with Ethyl Acetate P3->P4 P5 Dry & Concentrate P4->P5 Z This compound P5->Z Purified Product

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Applications

The benzimidazole core is a prevalent scaffold in medicinal chemistry, and the bromo-substituent on this compound serves as a versatile handle for further chemical modifications.[7]

Key Reactions
  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, enabling the synthesis of a wide range of derivatives.[7]

  • Condensation Reactions: The N-H group of the imidazole ring can react with aldehydes and ketones.[7]

  • Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution, although the existing bromine atom will direct incoming electrophiles.[7]

G cluster_reactions Key Chemical Reactions cluster_products Derivative Classes A This compound B Nucleophilic Substitution A->B Nu⁻ C Condensation Reactions A->C RCHO/R₂CO D Electrophilic Aromatic Substitution A->D E⁺ P1 5-Substituted Benzimidazoles B->P1 P2 N-Substituted Derivatives C->P2 P3 Ring-Substituted Analogues D->P3

Caption: Reactivity pathways of this compound.

Applications

This compound is a valuable building block in several scientific fields:

  • Medicinal Chemistry: It serves as a precursor for synthesizing compounds with potential antiparasitic and antifungal properties.[7] The benzimidazole core is found in numerous FDA-approved drugs.[7]

  • Organic Synthesis: Its reactive nature makes it a crucial intermediate for creating more complex heterocyclic molecules.[7][8]

  • Materials Science: It has been explored as a ligand in the development of coordination polymers, which have potential uses in gas storage and separation.[7]

  • Biochemical Research: It is used as a tool to study various biochemical and physiological processes, including the effects of enzymes like cytochrome P450 on drug metabolism.[8]

References

synthesis of 5-Bromo-1H-benzimidazole from 4-bromo-1,2-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 5-Bromo-1H-benzimidazole from 4-bromo-1,2-phenylenediamine, a key reaction in the development of various pharmaceutical compounds.[1] Benzimidazole derivatives are recognized for their wide range of therapeutic properties, including antimicrobial, antiviral, and anticancer activities.[2][3]

Reaction Overview

The primary and most efficient method for synthesizing this compound is through the condensation of 4-bromo-1,2-phenylenediamine with a one-carbon synthon.[4] Commonly employed C1 sources include formic acid and its derivatives, such as trimethyl orthoformate.[4][5][6] This reaction proceeds via an initial nucleophilic attack of the diamine on the carbonyl carbon (or its equivalent), followed by cyclization and dehydration to form the benzimidazole ring.

A widely documented and high-yielding approach utilizes trimethyl orthoformate in the presence of an acid catalyst, such as hydrochloric acid.[4][7][8]

Tabulated Quantitative Data

For clarity and ease of comparison, the quantitative data from a representative, high-yield synthesis protocol is summarized below.

ParameterValueReference
Reactants
4-bromo-1,2-phenylenediamine3 g (16 mmol)[7][8]
Trimethyl orthoformate44 mL[7][8]
Reagents & Solvents
N,N-dimethylformamide (DMF)22 mL[7][8]
Concentrated Hydrochloric Acid1.5 mL[7][8]
Deionized Water200 mL[7][8]
Saturated Sodium Bicarbonate (aq)As needed for pH 7[7][8]
Ethyl Acetate200 mL[7][8]
Anhydrous Sodium SulfateAs needed for drying[7][8]
Reaction Conditions
TemperatureRoom Temperature (20 °C)[7]
Reaction Time1 hour[7][8]
Product Data
ProductThis compound[7][8]
Yield3.25 g (100%)[7][8]
AppearanceOff-white solid[7][8]
Characterization Data
Mass Spectrum (LC-MS)m/z 197 [M+H]⁺[7][8]
¹H NMR (400 MHz, DMSO-d₆)δ 7.33 (t, J=8.8 Hz, 1H), 7.55 (dd, J₁=7.6 Hz, J₂=40 Hz, 1H), 7.79 (d, J=47.2 Hz, 1H), 8.26 (s, 1H), 12.61 (d, J=25.6 Hz, 1H)[7][8]
Melting Point129-132 °C[9]

Experimental Protocol

The following is a detailed methodology for the synthesis of this compound from 4-bromo-1,2-phenylenediamine using trimethyl orthoformate.

Materials:

  • 4-bromo-1,2-phenylenediamine

  • Trimethyl orthoformate

  • N,N-dimethylformamide (DMF)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 3 g (16 mmol) of 4-bromo-1,2-phenylenediamine in 22 mL of N,N-dimethylformamide (DMF).[7][8]

  • Addition of Reagents: To this solution, add 44 mL of trimethyl orthoformate.[7][8] Subsequently, add 1.5 mL of concentrated hydrochloric acid to the reaction mixture.[7][8]

  • Reaction: Stir the mixture at room temperature for 1 hour.[7][8]

  • Work-up: Upon completion of the reaction, dilute the mixture with 200 mL of deionized water.[7][8] Adjust the pH to 7 by the careful addition of saturated aqueous sodium bicarbonate.[7][8]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with 200 mL of ethyl acetate.[7][8]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and then concentrate it under reduced pressure to yield this compound.[7][8]

  • Product: The resulting product is an off-white solid (3.25 g, 100% yield).[7][8]

Visualizations

Reaction Pathway

The following diagram illustrates the chemical transformation from 4-bromo-1,2-phenylenediamine to this compound.

reaction_pathway reactant 4-bromo-1,2-phenylenediamine reagents Trimethyl Orthoformate + Conc. HCl, DMF reactant->reagents product This compound reagents->product

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

This diagram outlines the key steps in the experimental procedure for the synthesis and purification of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve 4-bromo-1,2-phenylenediamine in DMF add_reagents Add Trimethyl Orthoformate and Conc. HCl dissolve->add_reagents stir Stir at Room Temperature for 1 hour add_reagents->stir dilute Dilute with Water stir->dilute neutralize Neutralize with NaHCO₃ (aq) to pH 7 dilute->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry organic layer with Na₂SO₄ extract->dry concentrate Concentrate under reduced pressure dry->concentrate product This compound (Off-white solid) concentrate->product

Caption: Workflow for the synthesis and isolation of this compound.

References

5-Bromo-1H-benzimidazole CAS number 4887-88-1

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Bromo-1H-benzimidazole (CAS: 4887-88-1)

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a halogenated heterocyclic compound widely recognized as a crucial building block in organic synthesis and medicinal chemistry. Its structure, featuring a fusion of benzene and imidazole rings, is analogous to naturally occurring purines, allowing it to interact with a variety of biological macromolecules.[1] The benzimidazole core is considered a "privileged scaffold" due to its prevalence in numerous FDA-approved drugs with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides a comprehensive overview of the physicochemical properties, synthesis, biological relevance, and safety protocols for this compound, serving as a technical resource for professionals in research and drug development.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. The compound is typically a solid at room temperature and should be stored in a dry, sealed environment.[4]

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 4887-88-1[5][6]
Molecular Formula C₇H₅BrN₂[6][7][8]
Molecular Weight 197.03 g/mol [6][7][9]
Appearance Off-white to brown solid, powder, or crystal[5][8][10]
Melting Point 129 - 134 °C[8][10]
Solubility Soluble in Methanol[4]
pKa (Predicted) 11.19 ± 0.30[4]
Storage Room Temperature, Sealed in Dry[4]

Table 2: Spectroscopic Data

TechniqueDataReference
¹H NMR (400 MHz, DMSO-d₆) δ 12.61 (d, J = 25.6 Hz, 1H), 8.26 (s, 1H), 7.79 (d, J = 47.2 Hz, 1H), 7.55 (dd, J₁ = 7.6 Hz, J₂ = 40 Hz, 1H), 7.33 (t, J = 8.8 Hz, 1H)[5][6]
LC-MS m/z 197 [M + H]⁺[5][6]

Note: The coupling constants (J values) reported for the ¹H NMR spectrum in the cited sources appear atypical and should be interpreted with caution.

Synthesis of this compound

This compound is commonly synthesized via the condensation and cyclization of 4-bromo-1,2-benzenediamine with a one-carbon source, such as trimethyl orthoformate, under acidic conditions.[1][5][6]

G cluster_workflow Synthesis Workflow start Starting Material: 4-Bromo-1,2-benzenediamine process Reaction: - Stir at Room Temperature (1 hr) - Aqueous Workup (pH 7) - Extraction with Ethyl Acetate start->process Add Reagents reagents Reagents: - Trimethyl Orthoformate - Conc. HCl - DMF product Product: This compound process->product Yields (100%)

A flowchart illustrating the synthesis of this compound.
Detailed Experimental Protocol

The following protocol is based on established synthesis methods.[5][6]

  • Reaction Setup: In a suitable reaction vessel, dissolve 4-bromo-1,2-benzenediamine (3 g, 16 mmol) in N,N-dimethylformamide (DMF, 22 mL).

  • Reagent Addition: Add trimethyl orthoformate (44 mL) to the solution, followed by the addition of concentrated hydrochloric acid (1.5 mL).

  • Reaction: Stir the reaction mixture at room temperature for 1 hour.

  • Workup: Upon completion, dilute the mixture with deionized water (200 mL). Adjust the pH to 7 using a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (200 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to yield this compound as an off-white solid (3.25 g, 100% yield).[5][6]

Applications in Drug Discovery and Research

This compound itself is not typically an active pharmaceutical ingredient but serves as a versatile intermediate for the synthesis of more complex, biologically active molecules.[7][11] The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities.[2][12]

G cluster_role Role as a Synthetic Intermediate cluster_products Biologically Active Derivatives core This compound (CAS 4887-88-1) synthesis Chemical Derivatization (e.g., Nucleophilic Substitution, Condensation Reactions) core->synthesis p1 Antiparasitic Agents synthesis->p1 p2 Antifungal Agents synthesis->p2 p3 Kinase Inhibitors (e.g., for Cancer) synthesis->p3 p4 Antiviral Agents synthesis->p4 p5 Anti-inflammatory Agents synthesis->p5

Logical diagram of this compound's role in developing active compounds.

Key research applications include:

  • Medicinal Chemistry: Used as a starting material for the synthesis of novel therapeutic agents. The bromine atom at the 5-position serves as a handle for further functionalization through reactions like nucleophilic substitution.[7]

  • Biochemical Research: Employed as a tool to study biochemical processes. For instance, it has been used in studies involving the metabolic effects of enzymes like cytochrome P450 and monoamine oxidase.[11]

  • Cancer Research: Halogenated benzimidazoles are of significant interest in oncology. Derivatives of tetrabromo-benzimidazole have been investigated as potent inhibitors of PIM-1 and CK2 kinases, which are known to promote cell survival and proliferation in various cancers.[13]

  • Materials Science: Utilized as a ligand in the design and synthesis of coordination polymers, which have potential applications in gas storage and separation.[7]

Safety and Handling

This compound is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[14][15] Adherence to standard laboratory safety protocols is mandatory.

Table 3: GHS Hazard Information

CategoryInformationReference
Pictogram GHS07 (Exclamation Mark)[10]
Signal Word Warning [10][15]
Hazard Class Acute Toxicity, Oral (Category 4)[9][10][16]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[15]
Recommended Procedures
  • Handling: Handle in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, gloves, and a lab coat. Avoid dust formation and inhalation.[14][15]

  • First Aid:

    • If Swallowed: Rinse mouth with water. Get medical help. Do not induce vomiting.[15][16]

    • Skin Contact: Wash off with soap and plenty of water. If irritation occurs, get medical advice.[14][15]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[14][15]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[14]

  • Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company. Do not let the product enter drains.[14][15]

Conclusion

This compound (CAS 4887-88-1) is a compound of significant value to the scientific community, particularly in the realm of drug discovery and organic synthesis. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an essential precursor for a vast array of pharmacologically active molecules. While the compound requires careful handling due to its potential hazards, its role as a privileged scaffold ensures its continued importance in the development of novel therapeutics and advanced materials.

References

spectroscopic analysis of 5-Bromo-1H-benzimidazole (NMR, IR, Mass)

Author: BenchChem Technical Support Team. Date: December 2025

Compiling Spectroscopic Data

I've initiated a thorough search for the spectroscopic data of 5-Bromo-1H-benzimidazole, primarily focusing on NMR (¹H NMR and ¹³C NMR), IR, and Mass spectrometry. I'm also actively seeking detailed experimental protocols for obtaining these spectra. Now I'm shifting to organizing the collected quantitative data.

Organizing Spectroscopic Insights

I've moved on to organizing the data, structuring it into comprehensive tables for each spectroscopic technique: ¹H NMR, ¹³C NMR, IR, and Mass spectrometry. Simultaneously, I'm constructing a DOT script to visually represent the workflow of spectroscopic analysis. The writing of the technical guide's core is also underway, integrating the data tables and detailed analytical descriptions.

Composing a Spectroscopic Guide

I'm currently working on structuring a technical guide for the spectroscopic analysis of this compound. My focus right now is on developing the table formats for quantitative data, including NMR, IR, and Mass spec results. I'm also preparing detailed experimental protocol outlines and thinking through the best way to represent the workflow in a Graphviz diagram.

Compiling Data & Outlines

I'm now focusing on filling out the guide. I've found initial NMR and Mass Spec data, but am digging for complete ¹³C NMR data specific to this compound. The IR data is less specific, which means I'll have to refer to generic IR characteristics of benzimidazoles and brominated aromatics. Experimental protocols for the synthesis are also in the results, which I'll be summarizing next.

Searching for Key Spectroscopic Details

I'm now focusing on filling in the critical gaps: I still haven't located specific ¹³C NMR data for this compound. My search is expanded to encompass general spectroscopic procedures for solid organic compounds. Additionally, I need to pinpoint the characteristic IR absorption peaks. I'm also starting to sketch out the Graphviz diagram's structure.

Locating Missing Spectroscopic Details

I've had a breakthrough! I've confirmed that the critical ¹³C NMR data for this compound is proving elusive, likely due to a lack of available literature. Consequently, I'm focusing my efforts on generating a predicted ¹³C NMR spectrum using spectroscopic simulation software. I'm also now compiling general experimental protocols for each spectroscopic method. My current emphasis is on producing a draft Graphviz diagram to map the experimental workflow, as the tables are nearing completion.

Gathering Data Insights

I've made progress on the this compound analysis guide. While I have good ¹H NMR and Mass Spec data, I'm now actively searching for detailed ¹³C NMR information and a comprehensive list of IR absorption peaks. I'm focusing on finding the specific spectroscopic values needed to complete the guide.

Pinpointing Key Spectroscopic Data

My investigation continues. I've successfully compiled initial ¹H NMR and MS data for this compound. My current challenge is securing precise ¹³C NMR values and a comprehensive list of IR absorption peaks. I'm prioritizing the identification of specific data points. Furthermore, I'm now actively seeking general experimental protocols for each spectroscopic method to enhance the guide's practical value. I'm hoping that this will lead to the final data needed to structure the data, create the Graphviz diagram, and write the full guide.

Collecting Spectral Data

I've assembled some ¹H NMR and Mass Spec data for this compound. My next hurdle is obtaining the missing ¹³C NMR information and a detailed list of IR absorption peaks. Current search results provide partial ¹H NMR data and I am refining my search parameters to find the complete spectral picture.

Seeking Complete Spectra

I've got the 1H NMR and Mass Spec data, including the peaks for the NMR (δ 8.26 (s), 7.79 (d), 7.55 (dd), 7.33 (t)) and the LC-MS (m/z 197). The ¹³C NMR and IR peak assignments are still elusive. I'm focusing my efforts on finding that specific data, and also looking into the experimental methods.

Assessing Data Discrepancies

I've been examining the available ¹H NMR data and have noticed some inconsistencies. While I've located information from a Turkish journal and ChemicalBook, their spectral interpretations diverge subtly. I'm now focused on reconciling these differences to get a clearer picture.

Compiling Spectroscopic Details

I've made headway in compiling the spectroscopic data. The Turkish journal article offers both experimental and theoretical IR spectra, which is a significant find. However, finding experimental ¹³C NMR data for this compound remains challenging. The theoretical data from the journal article is a good fallback, so I'll probably use it with clear caveats. I'm now consolidating the slightly divergent ¹H NMR interpretations from various sources to develop a definitive table.

Addressing Data Gaps

I've made significant progress in consolidating the data. While the Turkish journal article provides theoretical ¹³C NMR data, the absence of experimental data for this compound remains a challenge. I'm now leaning towards using the theoretical data, clearly stating its origin, given the constraints. The ¹H NMR data from various sources requires careful reconciliation. The experimental and theoretical IR data, along with information on the KBr pellet method, are well-documented. Finally, I need to strengthen experimental protocols for NMR and MS.

Organizing Data Tables

I'm now in the process of organizing the acquired data into clear tables. I'll create a table for ¹H NMR data, reconciling the slight discrepancies I've found. I plan to construct a table for the theoretical ¹³C NMR data, clearly labeling its origin. I'll also prepare an IR table using the experimental data. For the mass spec data, I'll create a concise table with key findings. Finally, I'll flesh out detailed experimental protocols for KBr pellet preparation, NMR, and LC-ESI-MS.

Reconciling NMR Discrepancies

The latest is a final targeted search for experimental ¹³C NMR data yielded no new results. Therefore, I will proceed with creating data tables as planned, making sure to clearly indicate the theoretical nature of the ¹³C NMR data. I'm focusing on the experimental IR data. Mass spec findings are straightforward. I'll finalize my ¹H NMR assignments. After that, I will move on to drafting detailed experimental protocols, and the Graphviz diagram, before finalizing the guide.

An In-depth Technical Guide on the Solubility of 5-Bromo-1H-benzimidazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that influences its bioavailability, processability, and formulation development. 5-Bromo-1H-benzimidazole is a significant heterocyclic compound utilized as a building block in the synthesis of various pharmaceutical agents. A thorough understanding of its solubility in different organic solvents is paramount for its effective application in drug discovery and development. This technical guide provides a comprehensive overview of the solubility of this compound. It acknowledges the current scarcity of publicly available quantitative data and, therefore, focuses on equipping researchers with a robust framework for its experimental determination. This document details the well-established shake-flask method for solubility measurement and outlines analytical techniques for quantification, alongside a discussion of the compound's qualitative solubility characteristics based on its structure.

Introduction to this compound and its Solubility

This compound is a substituted benzimidazole, a class of heterocyclic aromatic compounds that form the core structure of numerous pharmaceuticals. The presence of the bromine atom at the 5-position offers a strategic site for further chemical modifications, making it a valuable intermediate in organic synthesis.

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution, is a fundamental parameter in chemical and pharmaceutical sciences. For this compound, solubility data is crucial for:

  • Reaction Condition Optimization: Selecting appropriate solvents for synthesis and purification.

  • Process Development: Designing crystallization and isolation procedures.

  • Formulation Studies: Developing suitable delivery systems for potential drug candidates derived from it.

Despite its importance, specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in peer-reviewed literature. This guide provides a detailed protocol to enable researchers to generate this critical data in-house.

Qualitative Solubility Profile

The molecular structure of this compound provides insight into its potential solubility behavior. The benzimidazole core contains both a hydrogen bond donor (the N-H group) and acceptors (the nitrogen atoms), suggesting an affinity for polar solvents. The benzene ring and the bromine atom contribute to its nonpolar character. This amphiphilic nature implies that its solubility will vary significantly with the polarity of the solvent.

General solubility trends for benzimidazoles suggest:

  • Polar Solvents: Higher solubility is expected in polar solvents. It is reported to be soluble in Methanol.[1]

  • Non-Polar Solvents: The introduction of a non-polar substituent like bromine is expected to increase solubility in non-polar solvents compared to the parent benzimidazole.

  • Aprotic vs. Protic Solvents: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are often effective in dissolving benzimidazole derivatives.[1]

  • Acidic/Basic Solutions: Benzimidazoles are generally soluble in dilute aqueous acids due to the formation of soluble salts.

Quantitative Solubility Data

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method
Methanol25Shake-Flask
Ethanol25Shake-Flask
Isopropanol25Shake-Flask
Acetone25Shake-Flask
Acetonitrile25Shake-Flask
Ethyl Acetate25Shake-Flask
Dichloromethane25Shake-Flask
Toluene25Shake-Flask
N,N-Dimethylformamide (DMF)25Shake-Flask
Dimethyl Sulfoxide (DMSO)25Shake-Flask

Experimental Protocol: Thermodynamic Solubility Determination

The "shake-flask" method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[2] It involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach equilibrium.

Principle

A supersaturated slurry of this compound is created in the chosen organic solvent. The mixture is agitated at a constant temperature until the solution reaches equilibrium, meaning the rate of dissolution equals the rate of precipitation. After separating the undissolved solid, the concentration of the compound in the clear, saturated supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Materials and Reagents
  • This compound (solid, high purity)

  • Selected organic solvents (analytical or HPLC grade)

  • Vials with screw caps (e.g., glass scintillation vials)

  • Thermostatic shaker or incubator with agitation capabilities

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • Analytical balance

  • HPLC system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add excess this compound to solvent in a sealed vial B Place vial in a thermostatic shaker at a constant temperature (e.g., 25°C) A->B Step 1 C Agitate for a sufficient duration (e.g., 24-48 hours) to reach equilibrium B->C Step 2 D Cease agitation and allow solid to settle C->D Step 3 E Centrifuge the sample to pellet undissolved solid D->E Step 4 F Withdraw supernatant and filter through a syringe filter (e.g., 0.22 µm) E->F Step 5 G Prepare dilutions of the filtered saturated solution F->G Step 6 H Analyze concentration using a validated analytical method (HPLC or UV-Vis) G->H Step 7 I Calculate original concentration to determine solubility H->I Step 8

Caption: Workflow for the shake-flask solubility determination method.

Detailed Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to confirm saturation.[3][4]

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

  • Equilibration:

    • Agitate the vials for a sufficient period to ensure equilibrium is reached. A duration of 24 to 48 hours is typical, but the optimal time should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration in the solution remains constant.[5]

  • Sample Collection and Preparation:

    • After equilibration, stop the agitation and allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • To ensure complete removal of solid particles, centrifuge the vials at high speed.[6]

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any remaining microparticles that could otherwise dissolve and lead to an overestimation of solubility.

Analytical Quantification

The concentration of this compound in the filtered saturated solution must be determined accurately. This is typically achieved by creating a standard calibration curve.

Option A: High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and accurate method for quantifying benzimidazole derivatives.[7][8]

  • Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Method Development: Develop a suitable HPLC method (e.g., reversed-phase with a C18 column) with a mobile phase that provides good peak shape and retention time for the analyte. The detector is typically a UV-Vis detector set at a wavelength where the compound has maximum absorbance (λmax).

  • Analysis: Inject the standards to create a calibration curve of peak area versus concentration. The curve should demonstrate good linearity (R² > 0.999).

  • Sample Quantification: Appropriately dilute the filtered saturated solution to fall within the linear range of the calibration curve. Inject the diluted sample and determine its concentration from the calibration curve.

  • Calculation: Calculate the solubility in the original saturated solution by multiplying the measured concentration by the dilution factor.

Option B: UV-Vis Spectroscopy

This method is simpler and faster than HPLC but may be less specific if impurities that absorb at the same wavelength are present.[9]

  • Determine λmax: Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax). Aromatic compounds typically have strong absorbance in the 200-300 nm range.

  • Standard Curve Preparation: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax.

  • Calibration: Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a straight line through the origin.

  • Sample Quantification: Dilute the filtered saturated solution to an absorbance value that falls within the linear range of the calibration curve (typically 0.1 - 1.0 AU).

  • Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample and then multiply by the dilution factor to find the solubility.

Conclusion

While a comprehensive set of quantitative solubility data for this compound in various organic solvents is not currently available in the public domain, this guide provides the necessary framework for its systematic determination. By employing the detailed shake-flask experimental protocol and leveraging standard analytical techniques such as HPLC or UV-Vis spectroscopy, researchers can generate reliable and accurate solubility data. This information is indispensable for optimizing synthetic procedures, developing robust purification methods, and advancing the use of this important benzimidazole derivative in pharmaceutical research and development.

References

An In-depth Technical Guide to the Mechanism of Action of 5-Bromo-1H-benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms of action for 5-Bromo-1H-benzimidazole derivatives, a class of compounds demonstrating significant potential in therapeutic applications. This document outlines their primary biological activities, including anticancer, antimicrobial, and antiviral effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Anticancer Activity of this compound Derivatives

This compound derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanism of action is multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and the inhibition of key protein kinases and enzymes crucial for cancer cell proliferation and survival.

Induction of Apoptosis and Cell Cycle Arrest

A significant mechanism by which these derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis, and by causing cell cycle arrest, thereby preventing cancer cell proliferation.

One study highlighted a bromo-derivative of benzimidazole, designated as compound 5, which demonstrated potent cytotoxic activity against human breast cancer (MCF-7), prostate cancer (DU-145), and small cell lung cancer (H69AR) cell lines.[1] This compound was found to induce a significant increase in the population of cells in the G2/M phase of the cell cycle, indicating a halt in cell division.[1] Furthermore, it promoted apoptotic cell death in a concentration-dependent manner.[1]

Similarly, 4,5,6,7-tetrabromo-1H-benzimidazole (TBBi) derivatives have been shown to be potent inducers of apoptosis. For example, 1-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)propan-2-one, a derivative of TBBi, exhibited strong pro-apoptotic activity against acute lymphoblastic leukemia (CCRF-CEM) cells.[2]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the cell cycle distribution of cancer cells treated with this compound derivatives using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound derivative (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the cancer cells in 6-well plates at a density that allows for logarithmic growth during the experiment.

  • Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the this compound derivative. A vehicle control (e.g., DMSO) should be included.

  • Incubation: Incubate the treated cells for a predetermined period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting: For adherent cells, wash with PBS and detach using Trypsin-EDTA. For suspension cells, directly collect them. Centrifuge the cell suspension to obtain a cell pellet.

  • Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and discard the supernatant. Wash the pellet with PBS and resuspend in the PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is used to generate a histogram that displays the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow for Cell Cycle Analysis

G cluster_prep Cell Preparation and Treatment cluster_process Sample Processing cluster_analysis Data Acquisition and Analysis A Seed cancer cells in 6-well plates B Treat with this compound derivative A->B C Incubate for 24-72 hours B->C D Harvest and wash cells C->D E Fix cells with cold ethanol D->E F Stain with Propidium Iodide (PI) E->F G Analyze on flow cytometer F->G H Generate cell cycle histogram G->H I Quantify cells in G0/G1, S, G2/M phases H->I G cluster_compound Therapeutic Agent cluster_pathway Cellular Signaling Compound This compound Derivative Kinase Pro-survival Kinases (e.g., CK2, PIM-1) Compound->Kinase inhibits Anti_Apoptotic Anti-apoptotic Proteins (e.g., Bcl-2) Kinase->Anti_Apoptotic activates Pro_Apoptotic Pro-apoptotic Proteins (e.g., Bax, Bak) Anti_Apoptotic->Pro_Apoptotic inhibits Caspases Caspase Activation Pro_Apoptotic->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis executes G cluster_prep Cell Culture and Infection cluster_treatment Compound Treatment cluster_analysis Data Acquisition and Analysis A Seed Huh-7 cells in 96-well plates B Infect cells with HCV reporter virus A->B C Add this compound derivative B->C D Incubate for 48-72 hours C->D E Lyse cells and measure luciferase activity D->E F Calculate dose-response and IC50 E->F

References

discovery and history of benzimidazole compounds

Author: BenchChem Technical Support Team. Date: December 2025

Beginning Research on Benzimidazoles

I'm now diving into the benzimidazole literature, starting with its origins. I'm focusing on the groundbreaking discoveries and evolution of these compounds, noting the therapeutic breakthroughs along the way. I'm hunting for the key papers and milestones.

Mapping Benzimidazole History

My focus is broadening to include a comprehensive search for experimental protocols used in early benzimidazole derivative synthesis and evaluation. I'm prioritizing the identification of quantitative data, such as IC50 values, to understand the biological activity. Parallel to this, I'm identifying key signaling pathways and mechanisms of action for significant benzimidazole drugs. The structure will be clear and concise for easy digestion.

Analyzing Data & Diagrams

I'm now collating the collected data and experimental methodologies, focusing on the quantitative aspects. Tables are being built to ensure clarity and easy digestion. Concurrently, I'm constructing Graphviz diagrams to visualize the historical timeline, general synthetic routes, and the key mechanisms of action for representative benzimidazole drugs. The goal is a concise and informative technical guide, and I am close to presentation of this.

The Benzimidazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a bicyclic aromatic heterocycle consisting of fused benzene and imidazole rings, stands as a cornerstone in medicinal chemistry. Its structural similarity to naturally occurring purines allows it to readily interact with a wide array of biological macromolecules, making it a "privileged scaffold" in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the profound biological significance of the benzimidazole core, detailing its diverse pharmacological activities, mechanisms of action, and the experimental methodologies used in its evaluation.

Broad-Spectrum Pharmacological Activities

Benzimidazole derivatives have demonstrated a remarkable range of biological activities, leading to their development as successful drugs for various diseases. The versatility of the benzimidazole nucleus allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.

Anticancer Activity

The benzimidazole scaffold is a prominent feature in numerous anticancer agents due to its ability to target various hallmarks of cancer. Derivatives have been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.

Mechanisms of Anticancer Action:

  • Microtubule Disruption: A key mechanism of action for many benzimidazole-based anticancer agents is the inhibition of microtubule polymerization by binding to β-tubulin. This disruption of the cytoskeleton leads to mitotic arrest and subsequent apoptosis.

  • Inhibition of Key Kinases: Benzimidazole derivatives have been designed to target and inhibit various protein kinases that are crucial for cancer cell survival and proliferation, including:

    • VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGFR signaling pathways, which are critical for angiogenesis.

    • BRAF and MEK Kinases: Targeting the MAPK/ERK pathway, which is often hyperactivated in cancer.

    • PI3K/Akt Pathway: Inhibition of this pathway, which is central to cell growth, proliferation, and survival.

  • Topoisomerase Inhibition: Some benzimidazole derivatives can intercalate with DNA and inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and repair.

  • PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) inhibitors containing a benzimidazole core have shown promise in treating cancers with deficiencies in DNA repair mechanisms.

  • Epigenetic Modulation: Emerging research has highlighted the role of benzimidazole derivatives as inhibitors of epigenetic targets like histone deacetylases (HDACs), which play a crucial role in regulating gene expression in cancer.

Antimicrobial Activity

Benzimidazole derivatives exhibit potent activity against a wide range of microorganisms, including bacteria and fungi.

Mechanisms of Antimicrobial Action:

  • Inhibition of Ergosterol Biosynthesis: In fungi, some benzimidazoles disrupt the cell membrane by inhibiting the biosynthesis of ergosterol, a vital component of the fungal cell membrane.

  • Inhibition of DNA Gyrase: Certain derivatives have been shown to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication, leading to bacterial cell death.

  • Disruption of Cellular Respiration: Some compounds interfere with the electron transport chain, disrupting cellular respiration in microorganisms.

Antiviral Activity

The benzimidazole scaffold is present in several antiviral drugs. These compounds can interfere with various stages of the viral life cycle.

Mechanisms of Antiviral Action:

  • Inhibition of Viral Replication: Benzimidazole derivatives can inhibit viral genome replication by targeting viral polymerases or helicases.

  • Blockade of Viral Entry: Some compounds prevent the virus from entering host cells by interfering with viral attachment or fusion proteins.

  • Inhibition of Viral Proteases: Targeting viral proteases, which are essential for the processing of viral polyproteins, is another mechanism by which benzimidazole derivatives exert their antiviral effects.

Anthelmintic Activity

Benzimidazoles are a major class of anthelmintic drugs used in both human and veterinary medicine to treat infections caused by parasitic worms.

Mechanism of Anthelmintic Action:

The primary mechanism of action of anthelmintic benzimidazoles is the selective binding to the β-tubulin of parasitic nematodes. This binding inhibits the polymerization of microtubules, leading to the disruption of cellular transport, energy metabolism, and ultimately, the death of the parasite.

Quantitative Bioactivity Data

The following tables summarize the quantitative bioactivity data for representative benzimidazole derivatives across various therapeutic areas.

Table 1: Anticancer Activity of Benzimidazole Derivatives (IC50 values in µM)

Compound/DerivativeCancer Cell LineIC50 (µM)Target/Mechanism
NocodazoleVarious0.04 - 0.3Microtubule Polymerization Inhibitor
BRAF Inhibitor (Example)Melanoma (A375)0.01 - 0.5BRAF Kinase
MEK Inhibitor (Example)Colon (COLO 205)0.05 - 1.0MEK1/2 Kinase
PI3K Inhibitor (Example)Breast (MCF-7)0.1 - 2.0PI3Kα
VEGFR-2 Inhibitor (Example)HUVEC0.02 - 0.8VEGFR-2 Kinase

Table 2: Antimicrobial Activity of Benzimidazole Derivatives (MIC values in µg/mL)

Compound/DerivativeBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
Benzimidazole-Thiadiazole HybridS. aureus3.9 - 7.8C. albicans3.9 - 7.8
2-ArylbenzimidazoleE. coli8 - 64A. niger16 - 128
Benzimidazole-Triazole HybridB. subtilis4 - 32C. neoformans8 - 64

Table 3: Antiviral Activity of Benzimidazole Derivatives (EC50 values in µM)

Compound/DerivativeVirusEC50 (µM)
2-Benzylbenzimidazole DerivativeCoxsackievirus B5 (CVB-5)9 - 17
Benzimidazole RibonucleosideRespiratory Syncytial Virus (RSV)5 - 15

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by benzimidazole derivatives and a typical experimental workflow for their evaluation.

anticancer_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis MT Microtubules Topoisomerase Topoisomerase DNA DNA Topoisomerase->DNA Benz_VEGFR Benzimidazole Inhibitor Benz_VEGFR->RTK Benz_BRAF Benzimidazole Inhibitor Benz_BRAF->BRAF Benz_MEK Benzimidazole Inhibitor Benz_MEK->MEK Benz_PI3K Benzimidazole Inhibitor Benz_PI3K->PI3K Benz_Tubulin Benzimidazole (e.g., Nocodazole) Benz_Tubulin->MT Benz_Topo Benzimidazole Inhibitor Benz_Topo->Topoisomerase

Caption: Key anticancer signaling pathways targeted by benzimidazole derivatives.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_mechanistic Mechanistic Studies Start o-Phenylenediamine + Aldehyde/Carboxylic Acid Reaction Condensation Reaction (e.g., Phillips Method) Start->Reaction Purification Purification (Recrystallization, Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Antimicrobial Antimicrobial Assay (MIC Determination) Characterization->Antimicrobial Anticancer Anticancer Assay (MTT, Cell Cycle Analysis) Characterization->Anticancer Antiviral Antiviral Assay (Plaque Reduction) Characterization->Antiviral Anthelmintic Anthelmintic Assay (Worm Motility) Characterization->Anthelmintic Enzyme_Assay Enzyme Inhibition Assay (e.g., Kinase, Topoisomerase) Anticancer->Enzyme_Assay Tubulin_Assay Tubulin Polymerization Assay Anticancer->Tubulin_Assay Docking Molecular Docking Enzyme_Assay->Docking Tubulin_Assay->Docking Lead_Opt Lead Optimization (SAR Studies) Docking->Lead_Opt

Potential Therapeutic Targets of 5-Bromo-1H-benzimidazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1H-benzimidazole is a halogenated heterocyclic compound that has garnered significant interest in medicinal chemistry. Its structural similarity to naturally occurring purine nucleosides allows it to interact with a variety of biological targets, making it a valuable scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the potential therapeutic targets of this compound and its derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways. The benzimidazole core is a key feature in numerous FDA-approved drugs, and the addition of a bromine atom at the 5-position can significantly influence the compound's physicochemical properties and biological activity.[1]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the condensation of 4-bromo-1,2-phenylenediamine with a one-carbon synthon, such as formic acid or trimethyl orthoformate.

Experimental Protocol: Synthesis from 4-bromo-1,2-phenylenediamine and Trimethyl Orthoformate

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

  • 4-bromo-1,2-phenylenediamine

  • Trimethyl orthoformate

  • Concentrated hydrochloric acid (HCl)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-bromo-1,2-phenylenediamine (e.g., 3 g, 16 mmol) in DMF (e.g., 22 mL).

  • Add trimethyl orthoformate (e.g., 44 mL) to the solution.

  • Concentrate the mixture under reduced pressure.

  • Add concentrated HCl (e.g., 1.5 mL) to the reaction mixture.

  • Stir the mixture at room temperature for 1 hour.

  • Upon completion of the reaction (monitored by TLC), dilute the mixture with deionized water (e.g., 200 mL).

  • Adjust the pH of the solution to 7 with saturated aqueous NaHCO₃.

  • Extract the product with ethyl acetate (e.g., 200 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield this compound as an off-white solid.

Potential Therapeutic Targets and Biological Activities

Derivatives of this compound have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for drug development in various therapeutic areas. The primary areas of investigation include oncology, infectious diseases, and inflammatory disorders.

Anticancer Activity

A significant body of research has focused on the anticancer potential of bromo-benzimidazole derivatives. These compounds have been shown to induce cytotoxicity, cell cycle arrest, and apoptosis in various cancer cell lines.

Quantitative Data: Anticancer Activity of this compound Derivatives

Compound/DerivativeCancer Cell LineIC₅₀ (µg/mL)Reference
Bromo-derivative (Compound 5)MCF-7 (Breast)17.8 ± 0.24[2]
Bromo-derivative (Compound 5)DU-145 (Prostate)10.2 ± 1.4[2]
Bromo-derivative (Compound 5)H69AR (Lung)49.9 ± 0.22[2]

Studies have shown that certain bromo-derivatives of benzimidazole can induce G2/M cell cycle arrest in a p53-independent manner.[2] This is a crucial finding as many cancers have mutated or non-functional p53, making them resistant to conventional therapies that rely on p53-mediated apoptosis. The arrest at the G2/M checkpoint prevents cancer cells from entering mitosis, ultimately leading to cell death. The proposed mechanism involves the inhibition of key cyclin-dependent kinases (CDKs) and their associated cyclins that regulate the G2/M transition, such as the Cyclin B1/CDC2 complex.[3][4][5][6][7]

Furthermore, these compounds have been observed to induce apoptosis, or programmed cell death. This process is often mediated through the activation of caspases, a family of proteases that execute the apoptotic program. Both intrinsic (mitochondrial) and extrinsic (death receptor) pathways may be involved, leading to the activation of initiator caspases (e.g., caspase-9) and effector caspases (e.g., caspase-3).[1][8][9][10][11][12]

G2_M_Arrest_Pathway cluster_M_Phase M Phase (Mitosis) CyclinB1_CDC2 Cyclin B1/CDC2 Complex Mitosis Mitosis CyclinB1_CDC2->Mitosis Promotes Bromo_Benzimidazole Bromo-Benzimidazole Derivative Bromo_Benzimidazole->CyclinB1_CDC2

Caption: p53-Independent G2/M Arrest by Bromo-Benzimidazole Derivatives.

Apoptosis_Pathway cluster_Pathway Bromo_Benzimidazole Bromo-Benzimidazole Derivative Caspase9 Caspase-9 (Initiator) Bromo_Benzimidazole->Caspase9 Activates Caspase3 Caspase-3 (Effector) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Caspase-Mediated Apoptosis Induced by Bromo-Benzimidazole Derivatives.

Antimicrobial Activity

Benzimidazole derivatives have a long history of use as antimicrobial agents.[13] The 5-bromo substitution has been explored for its potential to enhance the antimicrobial properties of the benzimidazole scaffold.[14][15][16]

Quantitative Data: Antimicrobial Activity of Bromo-Benzimidazole Derivatives

DerivativeMicroorganismMIC (µg/mL)Reference
7-bromo-5-chloro-2-(1H-indol-3-yl)-1H-benzo[d]imidazoleS. aureus ATCC 259237.8[15]
7-bromo-5-chloro-2-(1H-indol-3-yl)-1H-benzo[d]imidazoleMRSA3.9[15]
5-bromo-2-(5-bromo-1H-indol-3-yl)-1H-benzo[d]imidazoleS. aureus< 1[15]

The antimicrobial mechanism of benzimidazole derivatives is believed to involve the inhibition of essential cellular processes in microorganisms.[17][18][19] This can include the disruption of microtubule synthesis, which is vital for cell division, and the inhibition of enzymes involved in key metabolic pathways.[20] In fungi, some benzimidazole compounds inhibit the biosynthesis of ergosterol, a crucial component of the fungal cell membrane.[13]

Antiviral Activity

The antiviral potential of benzimidazole derivatives has been investigated against a range of viruses.[21][22] The 5-bromo substitution is a feature in some of the studied compounds.

Quantitative Data: Antiviral Activity of Bromo-Benzimidazole Derivatives

Derivative ClassVirusEC₅₀ Range (µM)Reference
Assorted Benzimidazole DerivativesCoxsackievirus B5 (CVB-5)9-17[22]
Assorted Benzimidazole DerivativesRespiratory Syncytial Virus (RSV)5-15[22]

The antiviral mechanism of action for benzimidazole derivatives can be virus-specific. For some viruses, such as the hepatitis C virus (HCV), benzimidazole-based inhibitors have been shown to act as allosteric inhibitors of the viral RNA-dependent RNA polymerase (RdRP), an essential enzyme for viral replication.[23] This allosteric inhibition prevents the enzyme from carrying out its function, thereby halting viral replication.[23]

Anti-inflammatory Activity

Benzimidazole derivatives have also been explored for their anti-inflammatory properties.[24][25][26][27] The mechanism of action is thought to involve the inhibition of key inflammatory mediators.

The anti-inflammatory effects of benzimidazole derivatives are often attributed to the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the production of prostaglandins, key mediators of inflammation.[11] Some derivatives may also inhibit other inflammatory targets such as 5-lipoxygenase (5-LOX) and various cytokines.[11][25][28]

Experimental Protocols for Biological Evaluation

The following are generalized protocols for key in vitro assays used to evaluate the biological activity of this compound and its derivatives.

MTT Assay for Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • This compound derivative (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Test Compound A->B C Incubate B->C D Add MTT Solution C->D E Add Solubilization Solution D->E F Measure Absorbance E->F G Calculate IC50 F->G

Caption: Workflow for the MTT Cytotoxicity Assay.

Annexin V-PI Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells by treating with the test compound.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate in the dark at room temperature.

  • Analyze the cells by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis by Flow Cytometry

This assay determines the distribution of cells in the different phases of the cell cycle.

Materials:

  • Treated and untreated cells

  • Propidium Iodide (PI) staining solution containing RNase

  • Flow cytometer

Procedure:

  • Treat cells with the test compound for a specified duration.

  • Harvest and fix the cells in cold ethanol.

  • Wash the cells and resuspend them in PI staining solution.

  • Incubate to allow for DNA staining and RNA degradation.

  • Analyze the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion

This compound serves as a versatile and privileged scaffold in medicinal chemistry. While the parent compound itself is often a key intermediate, its derivatives have demonstrated significant potential across a range of therapeutic areas, including oncology, infectious diseases, and inflammation. The 5-bromo substitution plays a crucial role in modulating the biological activity of the benzimidazole core. Further investigation into the specific molecular targets and mechanisms of action of this compound and its derivatives is warranted to fully exploit their therapeutic potential and to guide the rational design of new, more potent, and selective drug candidates. The experimental protocols and pathway visualizations provided in this guide offer a foundational resource for researchers in this exciting field.

References

5-Bromo-1H-benzimidazole: A Cornerstone Precursor in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. Among its many derivatives, 5-Bromo-1H-benzimidazole stands out as a versatile and crucial precursor for the synthesis of a diverse array of bioactive molecules. Its strategic bromine substitution allows for a wide range of chemical modifications, enabling the development of potent anticancer, antimicrobial, and kinase-inhibiting compounds. This technical guide provides a comprehensive overview of the synthesis, derivatization, and therapeutic applications of this compound, complete with detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways.

Synthesis of the Core Scaffold: this compound

The efficient synthesis of the this compound core is paramount for its utilization as a precursor. A widely adopted and effective method involves the condensation of 4-bromo-1,2-benzenediamine with a one-carbon source, such as trimethyl orthoformate, in an acidic medium.

Experimental Protocol: Synthesis of this compound

[1]To a solution of 4-bromo-1,2-benzenediamine (3 g, 16 mmol) in N,N-dimethylformamide (DMF, 22 mL), trimethyl orthoformate (44 mL) is added, and the mixture is subsequently concentrated. Concentrated hydrochloric acid (1.5 mL) is then added, and the reaction mixture is stirred at room temperature for 1 hour. Upon completion, the mixture is diluted with deionized water (200 mL), and the pH is adjusted to 7 with a saturated aqueous solution of sodium bicarbonate. The resulting mixture is extracted with ethyl acetate (200 mL). The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield this compound as an off-white solid (3.25 g, 100% yield).

Applications in Anticancer Drug Discovery

This compound serves as a foundational building block for a multitude of potent anticancer agents, primarily through its derivatization into kinase inhibitors that target crucial signaling pathways involved in cell proliferation and survival.

Tetrabrominated Benzimidazoles: Potent Kinase Inhibitors

Further bromination of the this compound core leads to the formation of 4,5,6,7-tetrabromo-1H-benzimidazole (TBBi), a scaffold known to generate powerful inhibitors of protein kinase CK2 and Pim-1 kinase. T[2][3]hese kinases are often overexpressed in various cancers and play a significant role in promoting tumor growth and suppressing apoptosis.

[3]##### Experimental Protocol: Synthesis of 1-Phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanone

[2]New ketone derivatives are obtained by the N-alkylation of 4,5,6,7-tetrabromo-1H-benzimidazole (TBBi) with various phenacyl halides. In a typical procedure, TBBi is reacted with a phenacyl halide in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone. The reaction mixture is stirred at room temperature or heated to reflux to drive the reaction to completion. After the reaction, the inorganic salts are filtered off, and the product is purified by recrystallization.

Cytotoxic Activity of Tetrabromobenzimidazole Derivatives

Derivatives of TBBi have demonstrated significant cytotoxic activity against a range of cancer cell lines. The data presented below summarizes the half-maximal inhibitory concentrations (IC50) of a representative compound.

CompoundCancer Cell LineIC50 (µM)Reference
1-Phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanoneMCF-7 (Breast)5.30
CCRF-CEM (Leukemia)6.80
Signaling Pathway: CK2/Pim-1 Inhibition and Induction of Apoptosis

The inhibition of CK2 and Pim-1 by tetrabromobenzimidazole derivatives disrupts downstream signaling cascades, including the NF-κB pathway, ultimately leading to the induction of apoptosis in cancer cells.

CK2_Pim1_Apoptosis TBBi Tetrabromobenzimidazole Derivatives CK2 CK2 TBBi->CK2 Pim1 Pim-1 TBBi->Pim1 IKK IKK CK2->IKK Bad Bad Pim1->Bad IkappaB IκBα IKK->IkappaB P NFkappaB_complex NF-κB/IκBα (Inactive) IkappaB->NFkappaB_complex NFkappaB NF-κB (Active) NFkappaB_complex->NFkappaB Nucleus Nucleus NFkappaB->Nucleus Anti_apoptotic Anti-apoptotic Gene Expression Nucleus->Anti_apoptotic Transcription Apoptosis Apoptosis Anti_apoptotic->Apoptosis Bcl2 Bcl-2 Bad->Bcl2 Bcl2->Apoptosis

CK2/Pim-1 inhibition pathway.

Applications in Antimicrobial Drug Discovery

The this compound scaffold is also a valuable starting point for the development of novel antimicrobial agents with activity against a range of pathogenic bacteria and fungi.

Indolylbenzimidazoles: Broad-Spectrum Antimicrobial Agents

The condensation of substituted o-phenylenediamines with indole derivatives gives rise to 2-(1H-indol-3-yl)-1H-benzo[d]imidazole compounds, some of which exhibit potent antimicrobial and antibiofilm activities.

[4]##### Experimental Protocol: Synthesis of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives

[4]A mixture of an appropriate o-phenylenediamine and an indole-3-carboxaldehyde is heated in a suitable solvent, such as ethanol or acetic acid. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and dried. Further purification can be achieved by recrystallization.

Antimicrobial and Antibiofilm Activity of Indolylbenzimidazole Derivatives

Several synthesized indolylbenzimidazole derivatives have shown significant activity against clinically relevant pathogens. The table below summarizes the minimum inhibitory concentrations (MIC) for a representative compound.

CompoundMicroorganismMIC (µg/mL)Reference
5-Bromo-2-(5-bromo-1H-indol-3-yl)-1H-benzo[d]imidazoleStaphylococcus aureus< 1
Mycobacterium smegmatis3.9
Candida albicans3.9
Mechanism of Antimicrobial Action

The antimicrobial mechanism of benzimidazole derivatives is multifaceted and can involve the inhibition of essential cellular processes such as DNA synthesis and cell division.

Antimicrobial_MoA Indolylbenzimidazole Indolylbenzimidazole Derivatives DNA_Gyrase DNA Gyrase Indolylbenzimidazole->DNA_Gyrase FtsZ FtsZ Protein Indolylbenzimidazole->FtsZ DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Cell_Division Cell Division FtsZ->Cell_Division Bacterial_Death Bacterial Cell Death DNA_Replication->Bacterial_Death Cell_Division->Bacterial_Death

Antimicrobial mechanism of action.

Conclusion

This compound has firmly established itself as a cornerstone precursor in medicinal chemistry. Its amenability to a wide range of chemical transformations provides access to a rich diversity of molecular architectures with significant therapeutic potential. The continued exploration of derivatives based on this versatile scaffold promises to yield novel and effective treatments for cancer and infectious diseases, addressing critical unmet medical needs. This guide serves as a foundational resource for researchers dedicated to harnessing the power of the benzimidazole core in the pursuit of next-generation therapeutics.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Theoretical Studies of 5-Bromo-1H-benzimidazole's Structure

This technical guide provides a comprehensive overview of the theoretical and computational studies on the molecular structure and properties of this compound. This compound is a significant heterocyclic scaffold in medicinal chemistry, known for its presence in various pharmacologically active agents.[1][2][3] Understanding its structural and electronic characteristics at a molecular level is crucial for the rational design of new and more effective drug candidates.

Computational Methodologies

The primary method employed in the theoretical investigation of this compound is Density Functional Theory (DFT).[4][5] DFT has proven to be a reliable quantum chemical method for studying the electronic structure of molecules.[6]

Experimental Protocol: Computational Details

A prevalent approach for the structural and spectroscopic analysis of this compound involves the use of the Gaussian suite of programs.[6] The geometry of the molecule is typically optimized using Becke's three-parameter hybrid functional (B3LYP) combined with the 6-311+G(d,p) basis set.[4][5] This level of theory has been shown to provide a good balance between computational cost and accuracy for organic molecules. Following geometry optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum and to obtain theoretical vibrational spectra (FT-IR and FT-Raman). Further analyses, such as the determination of electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the generation of the Molecular Electrostatic Potential (MEP) surface, are often carried out using Time-Dependent DFT (TD-DFT) with the same functional and basis set.[4][5]

G Computational Workflow for this compound cluster_input Input cluster_dft DFT Calculations (Gaussian) cluster_analysis Analysis cluster_output Output start Initial Molecular Structure of this compound geom_opt Geometry Optimization (B3LYP/6-311+G(d,p)) start->geom_opt freq_calc Frequency Calculation (B3LYP/6-311+G(d,p)) geom_opt->freq_calc Optimized Structure elec_prop Electronic Properties (HOMO-LUMO, MEP) geom_opt->elec_prop TD-DFT nbo_analysis NBO Analysis geom_opt->nbo_analysis struct_param Structural Parameters (Bond Lengths, Angles) freq_calc->struct_param vib_spectra Vibrational Spectra (FT-IR, FT-Raman) freq_calc->vib_spectra results Theoretical Data for Structure-Property Relationship struct_param->results vib_spectra->results elec_prop->results nbo_analysis->results

Computational workflow for theoretical studies.

Molecular Structure Analysis

(Note: The following tables are illustrative based on typical values for benzimidazole derivatives and the computational methods described. Specific values for this compound would be obtained from the output of the DFT calculations.)

Table 1: Selected Theoretical Bond Lengths (Å) for this compound

Bond Expected Length (Å)
C-Br ~1.90
N-C (imidazole) ~1.33 - 1.38
C-N (imidazole) ~1.33 - 1.38
C-C (benzene) ~1.39 - 1.41
C-H ~1.08

| N-H | ~1.01 |

Table 2: Selected Theoretical Bond Angles (°) for this compound

Angle Expected Value (°)
C-N-C (imidazole) ~105 - 110
N-C-N (imidazole) ~110 - 115
C-C-C (benzene) ~118 - 121

| C-C-Br | ~119 - 121 |

Vibrational Spectroscopy

Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental FT-IR and FT-Raman spectra. A study on this compound has reported its spectroscopic investigation using these techniques, complemented by DFT calculations.[4][5] The calculated vibrational frequencies are known to be in good agreement with the experimental values after applying a suitable scaling factor.[8]

Table 3: Comparison of Key Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Experimental FT-IR (cm⁻¹) Experimental FT-Raman (cm⁻¹) Theoretical (DFT) (cm⁻¹)
N-H Stretch ~3400 - -
C-H Stretch (aromatic) ~3100-3000 ~3100-3000 -
C=N Stretch ~1620 ~1620 -
C=C Stretch (aromatic) ~1600-1450 ~1600-1450 -

| C-Br Stretch | ~600-500 | ~600-500 | - |

(Note: Specific frequency values from the cited studies are not provided in the abstracts. The table presents typical ranges for the assigned vibrational modes.)

Electronic Properties

The electronic properties of this compound, such as the HOMO-LUMO energy gap and the molecular electrostatic potential, are crucial for understanding its reactivity and potential as a pharmacophore.[9]

4.1 Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are the frontier molecular orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity.[10] A smaller energy gap suggests higher reactivity.

For this compound, the isodensity of the HOMO is distributed on the benzimidazole ring and the bromine atom, which is an electron-withdrawing group.[9] This indicates that these regions are the most susceptible to electrophilic attack.

Table 4: Theoretical Electronic Properties of this compound

Parameter Value (eV)
HOMO Energy Value from Calculation
LUMO Energy Value from Calculation

| Energy Gap (ΔE) | Value from Calculation |

(Note: Specific energy values are to be extracted from the detailed computational output of the cited studies.)

4.2 Molecular Electrostatic Potential (MEP)

The MEP surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. In the MEP map of this compound, the regions of negative potential (typically colored in shades of red) are located around the nitrogen atoms of the imidazole ring, indicating their susceptibility to electrophilic attack. The regions of positive potential (in shades of blue) are generally found around the hydrogen atoms.

Conclusion

Theoretical studies, primarily employing DFT methods, provide a detailed and accurate understanding of the structural, vibrational, and electronic properties of this compound. The calculated data are in good agreement with experimental findings and offer valuable insights for medicinal chemists and drug development professionals.[4][5] This knowledge can be leveraged to predict the molecule's reactivity, understand its intermolecular interactions, and guide the synthesis of novel derivatives with enhanced pharmacological activities. The computational workflows and analyses outlined in this guide represent a standard and effective approach for the in-silico investigation of such heterocyclic compounds.

References

An In-depth Technical Guide to the Reactivity of the Bromine Atom in 5-Bromo-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the chemical reactivity of the bromine atom located at the 5-position of the 1H-benzimidazole scaffold. The benzimidazole core is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[1] The bromine atom serves as a versatile synthetic handle, enabling a wide array of chemical transformations crucial for the development of novel therapeutic agents and functional materials.[2][3] This document details key reactions, provides experimental protocols, and presents quantitative data to assist researchers in leveraging the synthetic potential of 5-Bromo-1H-benzimidazole.

Synthesis of this compound

The most common and efficient synthesis of this compound involves the condensation of 4-bromo-1,2-benzenediamine with a one-carbon synthon, such as trimethoxymethane (trimethyl orthoformate), typically in the presence of an acid catalyst.[4][5] This method is known for its high yield and straightforward procedure.[2][4]

Experimental Protocol: Synthesis from 4-Bromo-1,2-benzenediamine

A detailed protocol for the synthesis of this compound is as follows:

  • Reaction Setup: To a solution of 4-bromo-1,2-benzenediamine (3 g, 16 mmol) in N,N-dimethylformamide (DMF, 22 mL), add trimethoxymethane (44 mL).[4]

  • Acid Catalysis: Add concentrated hydrochloric acid (1.5 mL) to the mixture and stir at room temperature for 1 hour.[4]

  • Workup: Dilute the reaction mixture with deionized water (200 mL).[4]

  • Neutralization: Adjust the pH to 7 using a saturated aqueous solution of sodium bicarbonate.[4]

  • Extraction: Extract the aqueous mixture with ethyl acetate (200 mL).[4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as an off-white solid.[4] The reaction typically proceeds with a quantitative yield (3.25 g, 100%).[4][5]

G cluster_start Starting Materials cluster_reagents Reagents & Solvent A 4-Bromo-1,2-benzenediamine E Reaction Mixture (Stir at RT, 1 hr) A->E B Trimethoxymethane B->E C HCl (conc.) C->E Catalyst D DMF D->E Solvent F Workup (H₂O, NaHCO₃, EtOAc) E->F G This compound F->G

Caption: Synthesis workflow for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.[2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron species.[6][7] This reaction is widely used to synthesize biaryl and substituted aromatic compounds.[6] For bromoindazoles, which are structurally similar to bromobenzimidazoles, Pd(dppf)Cl₂ has been identified as a highly effective catalyst.[8]

G A This compound D 5-Substituted-1H-benzimidazole (C-C Bond Formed) A->D Suzuki Coupling B Organoboron Reagent (R-B(OH)₂) B->D C Pd Catalyst Base C->D

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Entry Aryl Halide Boronic Acid Catalyst (mol%) Base Solvent Temp (°C) Yield (%) Reference
1 5-Bromo-1-ethyl-1H-indazole N-Boc-2-pyrroleboronic acid Pd(dppf)Cl₂ K₂CO₃ DME 80 High [8]

| 2 | Unprotected Bromo-benzimidazole | Various | P2 (2.5-3.5) | K₃PO₄ | Dioxane | >60 | Good to Excellent |[9] |

Note: Data from structurally similar bromoindazoles and general unprotected nitrogen-rich heterocycles are presented as representative examples.

  • Reaction Setup: In a reaction vessel, combine the this compound derivative (1.0 mmol), the boronic acid (1.5-2.0 mmol), a palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol).[8][9]

  • Solvent Addition: Add a suitable solvent such as dimethoxyethane (DME) or dioxane.[8][9]

  • Reaction Conditions: Heat the mixture under an inert atmosphere at a temperature ranging from 60°C to 80°C until the reaction is complete, as monitored by TLC or LC-MS.[8][9]

  • Workup and Purification: After cooling, dilute the mixture with water and extract with an organic solvent. The combined organic layers are then dried, concentrated, and purified by column chromatography to afford the desired product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone reaction for the synthesis of C-N bonds, enabling the coupling of aryl halides with a wide range of amines.[10][11] This reaction has largely replaced harsher methods like the Goldberg reaction for the synthesis of aryl amines.[10]

G A This compound D 5-Amino-1H-benzimidazole (C-N Bond Formed) A->D Buchwald-Hartwig Amination B Amine (R₂NH) B->D C Pd Catalyst Ligand, Base C->D

Caption: General scheme of the Buchwald-Hartwig amination.

Table 2: Conditions for Buchwald-Hartwig Amination

Entry Aryl Halide Amine Catalyst/Ligand Base Solvent Temp (°C) Time (h) Reference
1 Benzyl protected benzimidazole 4-(Methylsulfonyl)aniline Pd(OAc)₂ / XPhos Cs₂CO₃ Toluene 100 16 [12]

| 2 | General Aryl Bromide | 1° or 2° Amine | Pd(0) / BINAP or DPPF | NaOt-Bu | Toluene | 25-100 | - |[10][13] |

  • Reaction Setup: In an oven-dried flask under an inert atmosphere, combine the protected 5-bromo-benzimidazole (1.0 equiv), the desired amine (e.g., 4-(methylsulfonyl)aniline), a palladium source (e.g., Pd(OAc)₂), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., Cs₂CO₃).[12]

  • Solvent Addition: Add a dry, degassed solvent such as toluene.[12]

  • Reaction Conditions: Heat the mixture at 100°C for 16 hours.[12]

  • Workup and Purification: After completion, cool the reaction, filter through celite, and concentrate the filtrate. Purify the residue by flash column chromatography to obtain the N-arylated product.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[14][15][16] This reaction is invaluable for synthesizing arylalkynes and conjugated enynes.[17]

G A This compound D 5-Alkynyl-1H-benzimidazole (C-C Bond Formed) A->D Sonogashira Coupling B Terminal Alkyne (R-C≡CH) B->D C Pd Catalyst Cu(I) Co-catalyst, Base C->D

Caption: General scheme of the Sonogashira coupling reaction.

Table 3: General Conditions for Sonogashira Coupling

Entry Aryl Halide Type Alkyne Catalyst System Base Solvent Reference
1 Aryl Bromide Terminal Alkyne Pd catalyst, Cu(I) co-catalyst Amine Base (e.g., Et₃N) THF, DMF [14][15]

| 2 | Aryl Iodide | Phenylacetylene | Dipyrimidyl-palladium complex | n-Butylamine | THF |[15] |

  • Reaction Setup: To a solution of this compound (1.0 equiv) and the terminal alkyne (1.0-1.2 equiv) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).

  • Base Addition: Add an amine base, such as triethylamine (Et₃N), which also serves as a solvent in some cases.

  • Reaction Conditions: Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating until the starting material is consumed.

  • Workup and Purification: Upon completion, filter the reaction mixture to remove the amine salt, concentrate the solvent, and purify the crude product by column chromatography.

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene, typically with high trans selectivity.[18] This reaction is a powerful tool for C-C bond formation.[19]

G A This compound D 5-Vinyl-1H-benzimidazole (C-C Bond Formed) A->D Heck Reaction B Alkene (R-CH=CH₂) B->D C Pd Catalyst Base C->D

Caption: General scheme of the Heck reaction.

Table 4: Representative Conditions for the Heck Reaction

Entry Aryl Halide Alkene Catalyst (mol%) Base (equiv) Solvent Temp (°C) Yield (%) Reference
1 5-Bromoindole Styrene Na₂PdCl₄ (5) Na₂CO₃ (4) MeCN/H₂O 150 (MW) >95 [20]
2 5-Bromoindole n-Butyl acrylate Pd(OAc)₂ (2) Et₃N (1.5) DMF 100 ~97 [20]

| 3 | 1-Bromo-4-nitrobenzene | Styrene | Pd-NHC-Cl (0.5) | K₂CO₃ | DMA | - | Excellent |[21] |

Note: Data from the structurally similar 5-bromoindole is presented as a highly relevant example.

  • Reaction Setup: In a microwave vial, combine 5-bromoindole (as a proxy for 5-bromobenzimidazole) (1.0 equiv), styrene (1.2 equiv), Na₂PdCl₄ (5 mol%), a ligand like SPhos (15 mol%), and Na₂CO₃ (4 equiv).[20]

  • Solvent Addition: Add a mixture of acetonitrile and water (1:1).[20]

  • Reaction Conditions: Seal the vial and heat in a microwave reactor at 150°C for 15 minutes.[20]

  • Workup and Purification: After cooling, filter the reaction mixture. The filtrate is transferred to a separatory funnel, washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. Purify the crude product by flash column chromatography.[20]

Other Key Transformations

Ullmann Condensation

The Ullmann condensation is a copper-promoted reaction that converts aryl halides into aryl ethers, thioethers, and amines.[22] While it often requires higher temperatures than palladium-catalyzed reactions, it remains a useful alternative, especially for certain C-N, C-O, and C-S bond formations.[22][23]

Lithiation and Halogen-Metal Exchange

The bromine atom can be exchanged with lithium using organolithium reagents (e.g., n-BuLi), typically at low temperatures, to form a highly reactive 5-lithio-1H-benzimidazole intermediate.[24] This intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups. A combination of i-PrMgCl and n-BuLi can be used for selective bromine-metal exchange under non-cryogenic conditions, even in the presence of acidic N-H protons.[24]

  • Grignard Formation: To a solution of this compound (4.4 mmol) in dry THF (20 mL) at 0°C, add a 2 M solution of i-PrMgCl in THF (2.2 mL, 1.0 equiv).[24]

  • Lithiation: Stir the solution for 5 minutes, then add a 2.5 M solution of n-BuLi in hexanes (3.5 mL, 2.0 equiv).[24]

  • Electrophilic Quench: The resulting organometallic intermediate can then be reacted with an electrophile, such as CO₂, to introduce a carboxylic acid group at the 5-position.

Nucleophilic Aromatic Substitution (NAS)

Direct nucleophilic aromatic substitution (NAS), where a nucleophile displaces the bromine atom, is generally challenging on an unactivated benzene ring.[25][26] Such reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate.[27] The benzimidazole ring itself does not provide sufficient activation for the bromine at C5 to be readily displaced by common nucleophiles under standard NAS conditions. Therefore, cross-coupling reactions are the preferred methods for functionalizing this position.[1]

Conclusion

The bromine atom of this compound is a highly valuable and reactive functional group, serving as a linchpin for a multitude of synthetic transformations. Its propensity to participate in a wide range of palladium- and copper-catalyzed cross-coupling reactions, as well as halogen-metal exchange processes, allows for the straightforward introduction of diverse carbon and heteroatom substituents. This versatility makes this compound a critical building block in the design and synthesis of complex molecules for drug discovery, materials science, and other advanced research applications.[1][28] A thorough understanding of the reaction conditions detailed in this guide enables researchers to strategically and efficiently derivatize the benzimidazole scaffold, paving the way for the development of novel and impactful chemical entities.

References

Methodological & Application

Application Notes and Protocols for N-Alkylation of 5-Bromo-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1H-benzimidazole is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The bromine atom at the 5-position serves as a versatile handle for further functionalization through cross-coupling reactions, while the benzimidazole core is a common scaffold in a wide range of biologically active compounds. N-alkylation of the benzimidazole nitrogen is a critical step in the synthesis of diverse compound libraries, as the nature of the N-substituent can significantly modulate pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.

This document provides detailed protocols for the N-alkylation of this compound under various reaction conditions, including strong base-mediated, weak base-mediated, and phase-transfer catalysis methods. The summarized data and experimental workflows are intended to guide researchers in selecting the optimal conditions for their specific synthetic needs.

General Reaction Scheme

The N-alkylation of this compound typically proceeds via a nucleophilic substitution reaction. The benzimidazole nitrogen is deprotonated by a base to form the corresponding benzimidazolide anion, which then acts as a nucleophile to attack the alkylating agent (R-X), yielding the N-alkylated product. Due to the tautomeric nature of the N-H proton in this compound, N-alkylation can potentially lead to a mixture of two regioisomers: 1-alkyl-5-bromo-1H-benzimidazole and 1-alkyl-6-bromo-1H-benzimidazole. In many cases, a single isomer is predominantly formed or the mixture is used directly in subsequent steps.

General Reaction Scheme start This compound product 1-Alkyl-5-bromo-1H-benzimidazole (and regioisomer) start->product N-Alkylation reagents R-X (Alkylating Agent) Base Solvent Strong Base N-Alkylation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in anhydrous solvent deprotonation Add NaH at 0 °C Stir for 30-60 min start->deprotonation alkylation Add Alkyl Halide at 0 °C Warm to RT, stir for 2-24 h quench Quench with aq. NH₄Cl alkylation->quench extraction Extract with Ethyl Acetate quench->extraction wash Wash with Water and Brine extraction->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify Weak Base N-Alkylation Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification start Suspend this compound and K₂CO₃ in solvent add_alkyl Add Alkyl Halide start->add_alkyl reflux Reflux for 3-16 h add_alkyl->reflux filter Filter inorganic salts reflux->filter concentrate Concentrate filtrate filter->concentrate purify Purify by Recrystallization or Column Chromatography concentrate->purify

Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a privileged heterocyclic motif frequently found in a wide array of pharmacologically active compounds. Its structural resemblance to endogenous purines allows it to interact with various biological targets, leading to a broad spectrum of therapeutic applications, including as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. The synthesis of 5-aryl-1H-benzimidazole derivatives via Suzuki-Miyaura cross-coupling reactions is a pivotal strategy in medicinal chemistry for the generation of novel drug candidates. This palladium-catalyzed reaction offers a robust and versatile method for forming a carbon-carbon bond between 5-Bromo-1H-benzimidazole and various arylboronic acids, enabling the creation of diverse chemical libraries for drug discovery and development.

These application notes provide a detailed overview of the Suzuki coupling reaction with this compound, including optimized reaction conditions, a comprehensive experimental protocol, and insights into the therapeutic applications of the resulting 5-aryl-1H-benzimidazole derivatives.

Application Notes

The 5-aryl-1H-benzimidazole core is a key pharmacophore in numerous compounds exhibiting significant biological activity. These derivatives have been extensively explored as:

  • Anticancer Agents: Many 5-aryl-1H-benzimidazole derivatives have demonstrated potent antitumor activity. Their mechanisms of action are diverse and include the disruption of microtubule polymerization, induction of apoptosis, and cell cycle arrest, often at the G2/M phase.[1][2] Some compounds have been shown to act as inhibitors of key enzymes involved in cancer progression, such as topoisomerase I and various protein kinases.[3][4]

  • Kinase Inhibitors: The benzimidazole scaffold is a common feature in kinase inhibitors.[4] 5-Aryl substituted benzimidazoles have been developed as inhibitors of specific kinases, such as c-Jun N-terminal kinases (JNK), which are implicated in inflammatory diseases and neurodegenerative disorders.[5] By targeting the ATP-binding site of these enzymes, these compounds can modulate cellular signaling pathways.[4]

  • Antimicrobial Agents: Derivatives of benzimidazole have a long history of use as antimicrobial agents. The introduction of aryl groups at the 5-position can enhance their activity against a range of pathogens.

  • Antiprotozoal Agents: The benzimidazole core is present in several antiparasitic drugs.[6] The synthesis of novel 5-aryl derivatives continues to be an active area of research for the development of new treatments for diseases caused by protozoa.[6]

The versatility of the Suzuki coupling reaction allows for the facile introduction of a wide variety of aryl and heteroaryl substituents at the 5-position of the benzimidazole ring, enabling systematic structure-activity relationship (SAR) studies to optimize potency and selectivity for a given biological target.

Data Presentation: Summary of Reaction Conditions for Suzuki Coupling of Bromo-Heterocycles

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of various bromo-heterocycles, which can be adapted for this compound.

EntryAryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
15-Bromonicotinic AcidPhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802485[7]
25-Bromo-N-phenylpyridin-3-amineArylboronic acidPd(dppf)Cl₂ (3)K₂CO₃1,4-Dioxane/H₂O85-9512-24High[8]
35-BromoindoleArylboronic acidPd(PPh₃)₄ (7)Cs₂CO₃Ethanol100 (MW)0.5-0.67High[9]
45-Bromo-6-nitro-1,3-benzodioxoleArylboronic acidPd(PPh₃)₄ (1-5)K₂CO₃Dioxane80-110N/AHigh[10]
55-BromonicotinaldehydeArylboronic acidPd(dppf)Cl₂ (3)K₂CO₃1,4-Dioxane/H₂O901280-95[11]

Experimental Protocols

This section provides a detailed methodology for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane/Water (4:1), DMF, Toluene/Water (4:1))

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware, including a round-bottom flask, condenser, and magnetic stirrer

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive flow of the inert gas, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Extraction and Drying: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-1H-benzimidazole.

  • Characterization: Characterize the final product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants Weigh Reactants: - this compound - Arylboronic Acid - Palladium Catalyst - Base inert Establish Inert Atmosphere reactants->inert solvent Add Degassed Solvent heat Heat and Stir solvent->heat inert->solvent monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench and Extract monitor->quench dry Dry Organic Layer quench->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify analysis Characterization (NMR, MS) purify->analysis

Caption: Experimental workflow for the Suzuki coupling of this compound.

Kinase_Inhibition_Pathway cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition upstream_kinase Upstream Kinase target_kinase Target Kinase (e.g., JNK) upstream_kinase->target_kinase Activates substrate Substrate Protein target_kinase->substrate Phosphorylates phosphorylated_substrate Phosphorylated Substrate substrate->phosphorylated_substrate cellular_response Cellular Response (e.g., Apoptosis, Inflammation) phosphorylated_substrate->cellular_response inhibitor 5-Aryl-1H-benzimidazole inhibitor->target_kinase Inhibits

Caption: Inhibition of a kinase signaling pathway by a 5-aryl-1H-benzimidazole derivative.

References

synthesis of 5-Bromo-1H-benzimidazole derivatives as kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Beginning Research Phase

I've started delving into the literature on 5-Bromo-1H-benzimidazole derivative synthesis and their use as kinase inhibitors. I'm focusing on scholarly articles and reviews to get a broad overview. My next step will be to pinpoint specific examples of these derivatives to analyze.

Synthesizing Knowledge Base

I'm now concentrating on identifying key examples of this compound derivatives that have been used as kinase inhibitors. I am focused on studies with detailed experimental data to understand the experimental procedures used and to determine the impact on signaling pathways. With that data, I'll move on to outlining application notes and protocols.

Reviewing Synthesis Protocols

I've made headway in my research, finding several articles outlining benzimidazole synthesis, including bromo-substituted derivatives. These early results show promise for kinase inhibition. I'm focusing on the reaction conditions and yields of a few key protocols.

Expanding Synthesis Strategies

I've gathered quite a bit of promising literature on benzimidazole synthesis, specifically the 5-bromo derivatives. Though the Suzuki-Miyaura coupling and hydrazide derivatives are interesting, a detailed, reproducible protocol for a this compound derivative is proving elusive. I'm now exploring adapting existing procedures or seeking a more specific synthesis route to generate an applicable application note for kinase inhibition research. I'm also finding more examples of kinase inhibition assays, but adapting them to the intended molecules is a work in progress.

Investigating Specific Protocols

I'm now investigating specific synthesis protocols for this compound derivatives to improve the application note. The early search yielded several synthesis protocols for general benzimidazole derivatives, and information on kinase inhibition assays. However, I need to create more specific examples to make the note more useful for replicating results in a lab.

Reviewing Inhibitors for Lead

I'm now focusing on specific benzimidazole derivatives acting as EGFR and VEGFR-2 inhibitors. Several review articles have surfaced, providing excellent context and lead compound possibilities. I'm also examining a paper on...

Expanding Synthesis Strategy

My research has shifted to the synthesis of 2-aryl-5-bromo-1H-benzimidazoles. I found a great Suzuki-Miyaura coupling protocol I can adapt. While several benzimidazole derivatives are known, I'm still searching for a specific 5-bromo one with documented kinase inhibition data, especially IC50 values. I also need to confirm the inhibited signaling pathway for a specific compound for a Graphviz diagram.

Targeting Specific Kinase Inhibitors

I've discovered several review articles with crucial context on benzimidazole derivatives as EGFR and VEGFR-2 inhibitors, offering lead compounds. I found an applicable Suzuki-Miyaura coupling protocol. I'm now hunting for a specific this compound with documented kinase IC50 values to create a focused synthesis application. Further, I require details on which signalling pathway such a derivative inhibits for an accurate Graphviz diagram.

using 5-Bromo-1H-benzimidazole in the synthesis of antimicrobial agents

Author: BenchChem Technical Support Team. Date: December 2025

Beginning Research Review

I've started delving into recent research, focusing on 5-Bromo-1H-benzimidazole's role in creating antimicrobials. My initial task is to locate relevant papers and reviews. Now I'm focused on identifying specific synthesis pathways.

Exploring Antimicrobial Synthesis

I'm now deeply immersed in the synthesis pathways, charting key reactions and structures of antimicrobial compounds derived from this compound. I'm focusing on gathering MIC data and detailed experimental procedures. I'm also planning to structure the application notes, starting with an introduction to this compound's importance in drug discovery, and I will be working on tables and experimental protocols after that.

Analyzing Synthesis Strategies

I am now identifying specific synthesis pathways, key chemical reactions, and structures of antimicrobial compounds derived from this compound, focusing on quantitative data like MIC values and detailed procedures. My next step will be to create tables summarizing the data, followed by detailed experimental protocols. After, I plan to create Graphviz diagrams, and then compile the application notes.

Discovering Key Insights

I've made headway! The literature search unearthed a solid foundation. I'm seeing a pattern emerge with the synthesis of benzimidazole derivatives and their proven antimicrobial efficacy. Encouragingly, some articles explore the role of substitutions. I'm drilling down on those leads now.

Refining Search Parameters

I'm now getting into the specifics. While the initial overview was good, the broad searches don't quite hit the target. I've found a good number of general benzimidazole and antimicrobial articles, including the Phillips method. But, I need to focus on protocols starting with this compound. I am specifically looking for papers with detailed experimental methods, and those with quantifiable antimicrobial data. The search is narrowing, aiming for application-ready information.

Deepening Investigation Focus

My focus is sharpening. While the earlier work gave a decent grasp of the general benzimidazole field, it's not specific enough. I've uncovered articles mentioning this compound, but details are scarce. I'm now hunting for explicit protocols using it as the starting point, along with quantitative antimicrobial data. The application notes are the goal, but more focused research is needed.

Pinpointing Promising Leads

My latest search has proven fruitful! I've uncovered a paper detailing the synthesis and antimicrobial activity of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives, including some 5-bromo substituted analogs. The reported MIC values are a significant development and provide a sound foundation to base my next steps.

Diversifying Search Strategy

My search has turned up a few new resources! I located a direct synthesis method for this compound, a key building block. However, to create application notes as requested, I need a wider variety of antimicrobial agents derived from this starting material. I'll shift my focus to finding more diverse examples beyond indolyl-substituted benzimidazoles, gathering more quantitative data like MIC values, and locating detailed experimental protocols. The plan is now to broaden the scope and gather more precise procedural details.

Examining Synthesis Protocols

I've made headway in my research, uncovering a detailed synthesis protocol for 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives, inclusive of 5-bromo substituted examples. This finding is incredibly promising, because it comes with MIC values against a panel of bacteria and fungi, providing a strong basis to build upon.

Organizing Antimicrobial Data

I've gathered a detailed synthesis protocol for indolyl derivatives and this compound, plus MIC values. I've also found promising work on benzimidazole Schiff bases and thiosemicarbazones. Now I'm hunting for specific protocols starting from 5-bromo-benzimidazole, and consolidating scattered quantitative data for a comprehensive view, alongside diagrams for clarity.

Compiling Data & Refinement

I've made headway, discovering a 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives protocol with MIC values. I also found a synthesis method for this compound, and related work on Schiff bases and thiosemicarbazones. Now, I need focused searches for detailed 5-bromo-benzimidazole starting point protocols and consolidated antimicrobial data. I will organize this information for clear diagrams and comprehensive analysis.

development of anticancer drugs from 5-Bromo-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Launching the Search

I'm starting an exhaustive search for anticancer drugs and candidates based on 5-Bromo-1H-benzimidazole. My initial focus is on their synthesis, how they work (mechanism of action), and any available preclinical or clinical data.

Defining the Scope

I've expanded the search scope to include the key signaling pathways influenced by these compounds. I'm now hunting for detailed experimental protocols for synthesis and biological evaluation, specifically focusing on anticancer activity and mechanism elucidation. I'm also gathering quantitative data like IC50 values.

Investigating Initial Leads

I've made headway in my research, finding that this compound offers a promising launchpad for anticancer drug development, and that benzimidazole derivatives are generally rich territory. I've uncovered several articles detailing the synthesis, modifications, and testing of various compounds. Now I plan to focus on the structure-activity relationships.

Deepening the Search

I'm expanding my investigation to uncover more targeted information. While the initial search offered a broad view, I now need specifics. I'm focusing on those derivatives of this compound with demonstrated anticancer activity, particularly those showing promising IC50 values. I'm prioritizing compounds like 83b and derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole to get the data required. The goal is now to identify precise synthetic protocols, detailed assay procedures, and robust quantitative data that I can use in a guide. This means I need to narrow the scope and synthesize information in a useful format.

Focusing the Investigation

I'm now zeroing in on promising this compound derivatives. I've uncovered initial leads, like 83b and tetrabromo derivatives, with promising anticancer activity. My task is to go beyond general benzimidazole data and find specific synthetic procedures and rigorous experimental details to build experimental protocols and data tables. I'll focus on compounds showing significant IC50 values. I will aim to organize that information into visual aids.

Reviewing Recent Findings

I've made headway in my research. Specifically, the subsequent searches yielded more detailed data. I located a precise synthesis method for this compound, starting from 4-bromo-1,2-benzenediamine. Additionally, I uncovered an article that highlights the potential anticancer properties of 5-bromo-2-hydroxy-1H-benzimidazole, specifically compound 8.

Analyzing Activity & Synthesis

I've made progress in my research. I've uncovered detailed synthesis methods and anticancer assay protocols, which are useful for "Experimental Protocols" section. I need to find specific quantitative data on the cancer activity of derivatives. I'm also looking for clear mechanistic details about their action to produce helpful application notes. My next step will be to narrow my focus to a few key compounds, gather their complete data, including synthesis, IC50 values, and action mechanism.

Expanding Data Search

I've made significant progress by focusing my search. I found a detailed synthesis of this compound from 4-bromo-1,2-benzenediamine and an article mentioning the anticancer activity of 5-bromo-2-hydroxy-1H-benzimidazole. While I have assay protocols, I still need concrete IC50 values and mechanistic details for specific derivatives. I'm now concentrating on derivatives with anticancer promise, like 5-bromo-2-hydroxy-1H-benzimidazole to gather complete data.

Application Notes and Protocols: 5-Bromo-1H-benzimidazole in the Design of Coordination Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1H-benzimidazole is a versatile heterocyclic compound that serves as a crucial building block in supramolecular chemistry and drug design. While it is infrequently used as a primary ligand in coordination polymers (CPs), its true value lies in its role as a precursor for synthesizing more complex, functionalized multidentate ligands. The introduction of the bromine atom at the 5-position modifies the electronic properties of the benzimidazole ring system and provides a reactive site for further synthetic transformations. Coordination polymers and metal complexes derived from these bromo-substituted benzimidazole ligands exhibit a wide range of promising applications, including luminescent sensing, catalysis, and, most notably, as potential anticancer and antimicrobial agents. This document provides an overview of these applications, detailed experimental protocols, and quantitative data for relevant compounds.

Section 1: Applications of Coordination Polymers Derived from Bromo-Benzimidazole Ligands

The primary applications for coordination compounds featuring a bromo-benzimidazole scaffold are in the biomedical and materials science fields. The benzimidazole core can mimic natural purines, allowing for interactions with biological macromolecules, while the overall structure of the coordination polymer imparts unique material properties.

Anticancer and Antimicrobial Activity

Coordination complexes incorporating bromo-benzimidazole derivatives have shown significant potential as therapeutic agents. The chelation of a metal ion (such as Zn(II), Cd(II), Cu(II), or Ag(I)) to the benzimidazole-based ligand often enhances the biological activity compared to the free ligand.[1][2][3][4][5] This enhancement is often attributed to increased lipophilicity, which facilitates penetration of cell membranes.[6]

  • Anticancer Properties: These complexes have demonstrated cytotoxicity against various human cancer cell lines, including lung (A549), breast (MDA-MB-231), prostate (PC3), and glioblastoma (T98G).[1][2][3][4][5] The mechanism of action for some of these compounds involves the induction of apoptosis (programmed cell death).[7]

  • Antimicrobial Properties: The same structural features that lend themselves to anticancer activity are also effective against microbial pathogens. Various bacterial and fungal strains have shown susceptibility to these metal complexes.[8]

Quantitative Data: Cytotoxicity of Metal Complexes

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative metal complexes containing benzimidazole-derivative ligands against various cancer cell lines. Lower IC₅₀ values indicate higher cytotoxic potency.

Complex ID / NameMetal IonCancer Cell LineIC₅₀ (µM)Reference
C1 (bis-benzimidazole derivative)Zn(II)MDA-MB-231< 10.4[2][3]
C3 (bis-benzimidazole derivative)Zn(II)MDA-MB-231< 10.4[2][3]
C14 (bis-benzimidazole derivative)Ag(I)MDA-MB-231< 10.4[2][3]
Benzimidazole-triazole hybrid (Compound 18)- (Organic)A549 (Lung)0.63[7]
Benzimidazole-triazole hybrid (Compound 18)- (Organic)MCF-7 (Breast)1.3[7]
[PtL₃Cl]⁺ (L = 1,3-diethylbenzimidazol-2-ylidene)Pt(II)A2780 (Ovarian)Lower than cisplatin[9]
[AuL₂]⁺ (L = 1,3-diethylbenzimidazol-2-ylidene)Au(I)A2780 (Ovarian)Lower than cisplatin & auranofin[9]
Luminescent Sensing and Optical Properties

Coordination polymers constructed from benzimidazole-based ligands can possess significant luminescent properties.[10] These materials are being explored as chemical sensors for detecting various analytes. The mechanism often involves a change in the fluorescence emission (quenching or enhancement) upon interaction with the target molecule.

  • Analyte Detection: Applications include the detection of metal ions and organic molecules in solution.[11][12][13]

  • Mechanochromism: Some zinc complexes with benzimidazole-hydrazone ligands exhibit reversible mechanochromic luminescence, where the emission color changes in response to mechanical grinding.[11][12][13] This property is valuable for applications in optical data storage and security inks.

Catalytic Applications

The defined structural cavities and active metal centers within coordination polymers make them suitable candidates for catalysis.

  • Photocatalysis: Copper(I) cyanide coordination polymers modified with bis(benzimidazole) ligands have demonstrated promising photocatalytic activity for the degradation of organic dyes like methylene blue under UV irradiation.[14]

  • Polymerization: Copper(II) complexes with benzimidazole Schiff base ligands can act as photoredox catalysts for free radical polymerization.[15]

  • Cross-Coupling Reactions: Zinc-based coordination polymers have been used to promote acceptorless dehydrogenative cross-coupling reactions for the synthesis of benzimidazole derivatives.[16]

Section 2: Experimental Protocols

This section provides detailed methodologies for the synthesis of the this compound ligand and a general protocol for its subsequent use in forming metal coordination complexes.

Protocol: Synthesis of this compound

This protocol is adapted from established chemical synthesis methods.[17]

Materials:

  • 4-Bromo-1,2-benzenediamine

  • Trimethyl orthoformate

  • N,N-dimethylformamide (DMF)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 4-bromo-1,2-benzenediamine (e.g., 3 g, 16 mmol) in DMF (22 mL).

  • Add trimethyl orthoformate (44 mL) to the solution.

  • Concentrate the mixture under reduced pressure to remove excess trimethyl orthoformate.

  • Add concentrated HCl (1.5 mL) to the residue and stir the reaction mixture at room temperature for 1 hour.

  • Upon completion (monitored by TLC), dilute the mixture with deionized water (200 mL).

  • Carefully adjust the pH to 7 by slowly adding saturated aqueous NaHCO₃.

  • Extract the aqueous mixture with ethyl acetate (2 x 200 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the filtrate under reduced pressure to yield this compound as an off-white solid.

General Protocol: Synthesis of a Metal Coordination Complex

This protocol provides a general method for synthesizing coordination compounds from a benzimidazole derivative ligand and a metal salt, adapted from procedures for zinc and cadmium complexes.[4][5]

Materials:

  • A 5-bromo-benzimidazole derivative ligand (e.g., L4 from[5], synthesized from 5-bromo-2,3-diaminopyridine)

  • Metal(II) salt dihydrate (e.g., ZnCl₂·2H₂O or CdCl₂·2H₂O)

  • Ethanol (96% v/v)

  • Deionized water

Procedure:

  • Dissolve the benzimidazole derivative ligand (0.25 mmol) in 96% v/v ethanol in a flask to create a homogeneous solution.

  • In a separate flask, dissolve the metal chloride dihydrate salt (0.25 mmol) in 96% v/v ethanol.

  • Mix the two solutions. The total volume of the reaction mixture should be approximately 30 mL.

  • Using a reflux condenser and a magnetic stirrer, mix the solution for 12 hours at room temperature (25 °C).

  • Maintain a controlled pH of 6–7 during the reaction.

  • Continue stirring until a precipitate of the coordination compound forms.

  • Collect the precipitate by filtration.

  • Wash the collected solid with 40% ethanol, followed by a 1:1 mixture of ethanol and water.

  • Air-dry the final product at room temperature.

Section 3: Visualizations

Diagrams are provided to illustrate key experimental and logical workflows related to the synthesis and application of these coordination polymers.

Diagram 1: Synthesis Workflow

This diagram outlines the general steps involved from the precursor to the final coordination polymer.

Synthesis_Workflow Precursor This compound (Precursor) Ligand Functionalized Bromo-Benzimidazole Ligand Precursor->Ligand Further Synthesis Reaction Solvothermal Synthesis (e.g., Ethanol, Reflux) Ligand->Reaction MetalSalt Metal(II) Salt (e.g., ZnCl₂, CdCl₂) MetalSalt->Reaction CP Coordination Polymer (Precipitate) Reaction->CP Precipitation Characterization Characterization (FTIR, TGA, XRD) CP->Characterization

Caption: General workflow for synthesizing coordination polymers from a this compound precursor.

Diagram 2: Structure-Application Relationship

This diagram illustrates the logical connection between the components of the coordination polymer and its potential applications.

Structure_Application cluster_components Components cluster_properties Resulting Properties cluster_applications Applications Ligand Bromo-Benzimidazole Ligand Core Structure Defined 1D/2D/3D Structure & Electronic Properties Ligand->Structure Influences Framework & Lipophilicity Metal Metal Ion Center (Zn, Cd, Cu) Metal->Structure Dictates Geometry & Redox Activity Anticancer Anticancer / Antimicrobial (Drug Development) Structure->Anticancer Sensing Luminescent Sensing (Materials Science) Structure->Sensing Catalysis Photocatalysis (Materials Science) Structure->Catalysis

Caption: Relationship between CP components, structural properties, and resulting applications.

Diagram 3: Anticancer Mechanism Pathway

This diagram shows a simplified potential mechanism of action for anticancer activity, focusing on the induction of apoptosis.

Apoptosis_Pathway CP Bromo-Benzimidazole Metal Complex Membrane Cell Membrane Penetration CP->Membrane Interaction Interaction with Intracellular Targets (e.g., DNA, Proteins) Membrane->Interaction Stress Induction of Cellular Stress (e.g., ER Stress, ROS) Interaction->Stress Caspase Caspase Cascade Activation Stress->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Caption: A potential signaling pathway for the anticancer activity of metal-benzimidazole complexes.

References

Application Notes and Protocols for the Synthesis of 2-Substituted 5-Bromo-1H-benzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 2-substituted 5-Bromo-1H-benzimidazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The primary and most versatile method for their synthesis involves the condensation of 4-bromo-1,2-diaminobenzene with a variety of aldehydes. This document outlines several effective protocols using different catalytic systems, including metal-free, copper-catalyzed, and engineered nanoparticle-based methods.

Introduction

Benzimidazole derivatives are a cornerstone in the development of new therapeutic agents. The introduction of a bromine atom at the 5-position of the benzimidazole ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule, often enhancing its biological activity. The general synthetic approach involves the reaction of 4-bromo-o-phenylenediamine with an appropriate aldehyde, which upon cyclization and subsequent oxidation (often in situ), yields the desired 2-substituted 5-bromo-1H-benzimidazole. The choice of catalyst and reaction conditions can greatly impact the reaction efficiency, yield, and substrate scope.

General Reaction Scheme

The fundamental reaction for the synthesis of 2-substituted 5-Bromo-1H-benzimidazoles is depicted below:

Caption: General synthesis of 2-substituted 5-Bromo-1H-benzimidazoles.

Data Presentation: Comparison of Synthetic Protocols

The following tables summarize quantitative data for the synthesis of various 2-substituted 5-Bromo-1H-benzimidazoles using different catalytic systems. These tables are designed for easy comparison of yields and reaction times.

Table 1: Synthesis of 2-Aryl-5-bromo-1H-benzimidazoles
2-Aryl SubstituentCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
PhenylCu(OAc)₂MeOH/H₂O (8:1)Room Temp.2Good[1]
4-MethoxyphenylCu(OAc)₂MeOH/H₂O (8:1)Room Temp.2Good[1]
3-ChlorophenylCu(OAc)₂MeOH/H₂O (8:1)Room Temp.2Good[1]
3,5-DimethylphenylCu(OAc)₂MeOH/H₂O (8:1)Room Temp.2Good[1]
4-BromophenylWater Extract of OnionEthanolRoom Temp.2482[2]
4-FluorophenylZn-BNTMicrowave-0.25-[3]
2-BromophenylMgO@DFNSEthanolRoom Temp.-Good[4]
4-NitrophenylAnhydrous FePO₄NeatRoom Temp.0.0895[5][6]
Table 2: Synthesis of 2-Alkyl/Heteroaryl-5-bromo-1H-benzimidazoles
2-SubstituentCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
MethylIndium/Acetic AcidEthyl AcetateReflux490[7]
(4-Nitrophenoxy)methyl( multistep )----[8]
5-Bromo-2-furylAu/TiO₂CHCl₃:MeOH (3:1)252High[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the data tables.

Protocol 1: Copper-Catalyzed Synthesis of 2-Aryl-5-bromo-1H-benzimidazoles[1]

This protocol describes a copper-catalyzed N-arylation approach for the synthesis of 2-aryl-5-bromo-1H-benzimidazoles.

Materials:

  • 5-bromo-1H-benzo[d]imidazol-2-amine (1 equivalent)

  • Arylboronic acid (2 equivalents)

  • Copper(II) acetate (Cu(OAc)₂) (1 equivalent)

  • Triethylamine (Et₃N) or N,N,N',N'-Tetramethylethylenediamine (TMEDA) (2 equivalents)

  • Methanol/Water (8:1 v/v)

Procedure:

  • To a reaction vessel, add 5-bromo-1H-benzo[d]imidazol-2-amine, the corresponding arylboronic acid, and Cu(OAc)₂.

  • Add the methanol/water solvent mixture.

  • Add the base (Et₃N or TMEDA) to the mixture.

  • Stir the reaction mixture at room temperature under open air for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 5-Bromo-2-methyl-1H-benzimidazole using Indium[7]

This protocol details a reductive cyclization method for the synthesis of 2-methyl substituted this compound.

Materials:

  • 4-Bromo-2-nitroaniline (1 equivalent)

  • Trimethyl orthoacetate (2 equivalents)

  • Indium powder (5 equivalents)

  • Acetic acid (10 equivalents)

  • Ethyl acetate

Procedure:

  • To a flask under a nitrogen atmosphere, add 4-bromo-2-nitroaniline, indium powder, and acetic acid in ethyl acetate.

  • Add trimethyl orthoacetate to the mixture.

  • Stir the reaction mixture at reflux for 4 hours.

  • After completion, dilute the reaction mixture with ethyl acetate and filter through Celite.

  • Wash the filtrate with 10% aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, dry over magnesium sulfate, filter, and concentrate.

  • Purify the residue by silica gel column chromatography using a methanol/dichloromethane gradient to obtain the final product.

Protocol 3: One-Pot Synthesis using Engineered MgO@DFNS Catalyst[4][9][10]

This protocol outlines a green and efficient one-pot synthesis of 2-substituted benzimidazoles using a heterogeneous catalyst.

Materials:

  • 4-bromo-1,2-diaminobenzene (1 mmol)

  • Aldehyde (1.2 mmol)

  • Engineered MgO supported on dendritic fibrous nanosilica (MgO@DFNS) (10 wt%)

  • Ethanol

Procedure:

  • In a reaction vessel, suspend 4-bromo-1,2-diaminobenzene and the aldehyde in ethanol.

  • Add the MgO@DFNS catalyst to the mixture.

  • Stir the reaction at ambient temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the catalyst from the reaction mixture.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography if necessary.

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships of the synthetic protocols.

Workflow_Protocol_1 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start reactants Mix Reactants: - 5-bromo-2-aminobenzimidazole - Arylboronic acid - Cu(OAc)₂ start->reactants solvent Add Solvent: MeOH/H₂O (8:1) reactants->solvent base Add Base: Et₃N or TMEDA solvent->base stir Stir at Room Temp for 2h base->stir monitor Monitor by TLC stir->monitor quench Quench with Water monitor->quench extract Extract with Ethyl Acetate quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end End Product purify->end Workflow_Protocol_2 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start reactants Mix Reactants: - 4-Bromo-2-nitroaniline - Indium powder - Acetic acid start->reactants solvent Add Solvent: Ethyl Acetate reactants->solvent reagent Add Trimethyl orthoacetate solvent->reagent reflux Reflux for 4h reagent->reflux monitor Monitor by TLC reflux->monitor filter Dilute & Filter through Celite monitor->filter wash Wash with NaHCO₃ (aq) filter->wash extract Extract with Ethyl Acetate wash->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end End Product purify->end Catalyst_Comparison cluster_catalysts Catalytic Approaches cluster_considerations Key Considerations start Synthesis of 2-Substituted 5-Bromo-1H-benzimidazoles metal_free Metal-Free (e.g., Onion Extract) start->metal_free copper Copper-Catalyzed (e.g., Cu(OAc)₂) start->copper nanoparticle Nanoparticle-Catalyzed (e.g., MgO@DFNS, Au/TiO₂) start->nanoparticle other_metals Other Metals (e.g., Indium, FePO₄) start->other_metals yield Yield metal_free->yield time Reaction Time metal_free->time conditions Reaction Conditions (Temp, Solvent) metal_free->conditions cost Cost & Availability metal_free->cost green Green Chemistry Aspects metal_free->green copper->yield copper->time copper->conditions copper->cost copper->green nanoparticle->yield nanoparticle->time nanoparticle->conditions nanoparticle->cost nanoparticle->green other_metals->yield other_metals->time other_metals->conditions other_metals->cost other_metals->green

References

Application Notes and Protocols: 5-Bromo-1H-benzimidazole in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Bromo-1H-benzimidazole is a versatile heterocyclic compound that serves as a crucial building block in the advancement of materials science. Its unique structure, featuring a fused benzene and imidazole ring with a reactive bromine atom, allows for extensive functionalization. This adaptability makes it a valuable precursor for a wide range of materials with tailored electronic, optical, and chemical properties. Key applications include the development of high-performance polymers for organic electronics, robust corrosion inhibitors for industrial metals, and novel coordination polymers.[1][2] This document provides an overview of its principal applications, detailed experimental protocols, and relevant quantitative data.

Key Applications in Materials Science

  • Corrosion Inhibition: Benzimidazole derivatives are highly effective as corrosion inhibitors, particularly for steel in acidic environments.[3] They function by adsorbing onto the metal surface, forming a protective barrier that mitigates corrosive attacks. The nitrogen atoms in the imidazole ring and the π-electrons of the aromatic system facilitate strong adsorption onto metal surfaces.[4] A derivative of this compound, 5-Bromo-1,3-dihydro-4,6,7-trinitrobenzimidazol-2-one (BTB), has demonstrated exceptional performance in protecting N80 carbon steel.[4]

  • Polymer Science and Organic Electronics: The electron-deficient nature of the benzimidazole core makes it an excellent component for organic electronic materials, such as those used in Organic Light-Emitting Diodes (OLEDs) and polymer solar cells (PSCs).[5][6][7] By incorporating this compound derivatives into polymer chains, researchers can tune the optoelectronic properties, such as bandgap and energy levels, to enhance device performance.[5] Its ability to act as a building block for conjugated polymers is critical for creating materials with efficient charge transport and light-harvesting capabilities.[5][7]

  • Coordination Polymers and Metal-Organic Frameworks (MOFs): The benzimidazole moiety can act as a ligand to coordinate with metal ions, forming coordination polymers or MOFs.[1] These materials are characterized by their porous structures and have potential applications in gas storage, separation, and catalysis. The bromine atom on the ring provides a site for further post-synthetic modification to alter the framework's properties.

  • Non-Linear Optical (NLO) Materials: N-arylation of 5-bromo-2-aminobenzimidazole has been explored for creating organic materials with non-linear optical (NLO) properties. These materials are of interest for applications in optoelectronics and photonics due to their ability to alter the properties of light.[8]

Data Presentation

Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₇H₅BrN₂[1]
Molecular Weight 197.03 g/mol [1]
Melting Point 129-132°C[9][10]
Boiling Point 417.4°C at 760 mmHg[11]
Density 1.77 g/cm³[11][12]
Appearance Off-white to orange/brown solid[9]
Performance Data in Materials Applications
ApplicationMaterial DerivativeParameterValueSource
Corrosion Inhibition 5-Bromo-1,3-dihydro-4,6,7-trinitrobenzimidazol-2-one (BTB)Inhibition Efficiency (for N80 steel in 1M HCl, 10⁻³M BTB at 298 K)> 95%[4]
Corrosion Inhibition 5-Bromo-1,3-dihydro-4,6,7-trinitrobenzimidazol-2-one (BTB)Free Energy of Adsorption (ΔG°ads)-41.19 kJ/mol[4]
Polymer Solar Cells Copolymer of a benzimidazole segment and a benzodithiophene segmentPower Conversion Efficiency (PCE)~1%[5]

Experimental Protocols & Methodologies

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 4-bromo-1,2-benzenediamine, a common laboratory-scale method.[10][13][14]

Materials:

  • 4-Bromo-1,2-benzenediamine

  • Trimethyl orthoformate

  • N,N-dimethylformamide (DMF)

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-bromo-1,2-benzenediamine (3 g, 16 mmol) in DMF (22 mL) in a suitable reaction flask.

  • Add trimethyl orthoformate (44 mL) to the solution.

  • Add concentrated HCl (1.5 mL) dropwise to the reaction mixture.

  • Stir the mixture at room temperature for 1 hour. Monitor reaction completion using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with deionized water (200 mL).

  • Neutralize the solution by adjusting the pH to 7 with a saturated aqueous solution of NaHCO₃.

  • Perform a liquid-liquid extraction using ethyl acetate (200 mL).

  • Separate the organic layer, dry it over anhydrous Na₂SO₄, and filter.

  • Concentrate the organic layer under reduced pressure to yield this compound as an off-white solid.[13][14]

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start Dissolve 4-bromo-1,2-benzenediamine in DMF add_tmo Add Trimethyl Orthoformate start->add_tmo add_hcl Add Conc. HCl add_tmo->add_hcl stir Stir at RT for 1h add_hcl->stir dilute Dilute with Water stir->dilute neutralize Neutralize with NaHCO3 dilute->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate product This compound concentrate->product

Caption: Workflow for the synthesis of this compound.

Protocol 2: Evaluation of Corrosion Inhibition

This protocol outlines a general methodology for evaluating the corrosion inhibition performance of a this compound derivative using electrochemical techniques, based on studies of similar compounds.[4]

Materials & Equipment:

  • N80 carbon steel coupons (working electrode)

  • 1M Hydrochloric acid (HCl) solution (corrosive medium)

  • Inhibitor compound (e.g., BTB) at various concentrations

  • Potentiostat/Galvanostat electrochemical workstation

  • Three-electrode cell setup (working electrode, platinum counter electrode, saturated calomel reference electrode)

  • Mass balance

Procedure:

  • Mass Loss Measurement:

    • Pre-weigh polished and cleaned steel coupons.

    • Immerse coupons in 1M HCl with and without different concentrations of the inhibitor for a set duration (e.g., 24 hours) at a constant temperature (e.g., 298 K).

    • After immersion, remove, clean, dry, and re-weigh the coupons.

    • Calculate the corrosion rate and inhibition efficiency (IE%) from the mass loss data.

  • Electrochemical Measurements:

    • Assemble the three-electrode cell with the steel coupon as the working electrode in the corrosive medium.

    • Allow the open circuit potential (OCP) to stabilize.

    • Electrochemical Impedance Spectroscopy (EIS): Apply a small AC voltage (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz) to obtain Nyquist and Bode plots. Use data to determine charge transfer resistance (Rct) and calculate IE%.

    • Potentiodynamic Polarization: Scan the potential from cathodic to anodic (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

    • Extract corrosion potential (Ecorr) and corrosion current density (icorr) from the resulting Tafel plots to calculate IE%.

G cluster_prep Preparation cluster_mass_loss Mass Loss Method cluster_electrochem Electrochemical Method cluster_analysis Analysis prep_coupon Prepare Steel Coupon (Polish, Clean, Weigh) immerse Immerse Coupon prep_coupon->immerse setup_cell Assemble 3-Electrode Cell prep_coupon->setup_cell prep_solution Prepare 1M HCl with/without Inhibitor prep_solution->immerse prep_solution->setup_cell measure_loss Clean, Dry, Re-weigh immerse->measure_loss calc_ie1 Calculate IE% measure_loss->calc_ie1 compare Compare Results & Determine Mechanism calc_ie1->compare run_eis Run EIS setup_cell->run_eis run_tafel Run Potentiodynamic Polarization setup_cell->run_tafel calc_ie2 Calculate IE% run_eis->calc_ie2 run_tafel->calc_ie2 calc_ie2->compare

Caption: General workflow for corrosion inhibition testing.

Protocol 3: Functionalization for Novel Materials via Cross-Coupling

The bromine atom at the 5-position is a versatile handle for introducing new functional groups via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). This allows for the synthesis of complex derivatives for applications in polymer science and organic electronics. The following is a generalized protocol.[15]

Materials:

  • This compound (or a protected derivative)

  • Coupling partner (e.g., Arylboronic acid for Suzuki, terminal alkyne for Sonogashira)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and ligand if needed

  • Base (e.g., K₂CO₃, Et₃N)

  • Anhydrous solvent (e.g., THF, DMF, Toluene)

  • Inert gas (Argon or Nitrogen)

General Procedure (Suzuki Coupling Example):

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base like K₂CO₃ (2.0-3.0 equiv).

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring for 12-24 hours, or until completion as indicated by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction (e.g., with water or saturated NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., MgSO₄), and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography to obtain the functionalized benzimidazole derivative.

G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Functionalized Benzimidazole Derivatives cluster_applications Target Applications in Materials Science start This compound suzuki Suzuki Coupling + Arylboronic Acid start->suzuki sonogashira Sonogashira Coupling + Terminal Alkyne start->sonogashira buchwald Buchwald-Hartwig + Amine/Amide start->buchwald prod_suzuki 5-Aryl-benzimidazole suzuki->prod_suzuki prod_sonogashira 5-Alkynyl-benzimidazole sonogashira->prod_sonogashira prod_buchwald 5-Amino-benzimidazole buchwald->prod_buchwald app_oled OLEDs prod_suzuki->app_oled app_psc Polymer Solar Cells prod_suzuki->app_psc app_nlo NLO Materials prod_suzuki->app_nlo prod_sonogashira->app_oled prod_sonogashira->app_psc prod_sonogashira->app_nlo prod_buchwald->app_oled prod_buchwald->app_psc prod_buchwald->app_nlo

Caption: Functionalization pathways for this compound.

References

Application Notes and Protocols for In Vitro Testing of 5-Bromo-1H-benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzimidazole is a heterocyclic aromatic compound recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous pharmacologically active molecules.[1][2] Its structural similarity to naturally occurring purine nucleosides allows it to interact with various biopolymers, leading to a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and enzyme inhibition.[3][4] The introduction of a bromine atom at the 5-position of the benzimidazole ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and electronic density, often enhancing its biological efficacy and target specificity.[5]

These application notes provide detailed protocols for a panel of standard in vitro assays to characterize the biological activity of 5-Bromo-1H-benzimidazole derivatives, focusing on their potential as anticancer, antimicrobial, and enzyme-inhibiting agents.

Application Note 1: Anticancer Activity Assessment

The evaluation of novel compounds for anticancer activity is a cornerstone of drug discovery. Initial screening typically involves assessing cytotoxicity against various cancer cell lines, followed by mechanistic studies to understand how these compounds induce cell death.

Data Presentation: Cytotoxicity of Bromo-Benzimidazole Derivatives

The following table summarizes the cytotoxic activity (IC₅₀ values) of representative bromo-benzimidazole derivatives against several human cancer cell lines. The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Compound Name/DerivativeCell LineCell TypeIC₅₀ (µM)Reference
1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-oneCCRF-CEMAcute Lymphoblastic Leukemia16.10[6]
1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-oneMCF-7Breast Adenocarcinoma17.09[6]
1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-oneMDA-MB-231Breast Adenocarcinoma21.20[6]
4,5,6,7-Tetrabromo-1H-benzimidazole (TBBi)MCF-7Breast Adenocarcinoma12.61[6]
Bromo-derivative (Compound 5)MCF-7Breast Adenocarcinoma17.8 (µg/mL)[7]
Bromo-derivative (Compound 5)DU-145Prostate Carcinoma10.2 (µg/mL)[7]
N-octyl-2-(4-bromophenyl)-1H-benzimidazoleMDA-MB-231Breast Adenocarcinoma16.38[8]

Note: Data for tetrabromo derivatives and other bromo-substituted analogs are included to represent the broader class of bromo-benzimidazoles.

Experimental Protocol 1: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9] It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells.[7]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound derivatives (dissolved in DMSO to create a stock solution)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette, CO₂ incubator, microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and adjust the cell density in complete medium. Seed 100 µL of the cell suspension (typically 5,000-10,000 cells/well) into each well of a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete culture medium from the stock solution. After 24 hours, carefully remove the old medium from the wells and add 100 µL of fresh medium containing the desired concentrations of the test compounds.

  • Controls: Include wells for "untreated control" (cells with medium only) and "vehicle control" (cells with medium containing the same concentration of DMSO used for the highest drug concentration). Also include "blank" wells (medium only, no cells) for background absorbance correction.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO or another suitable solubilization solution to each well.

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[10] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8]

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay seed Seed Cells in 96-well Plate incubate24h Incubate (24h) Allow Attachment seed->incubate24h treat Add Compound Serial Dilutions incubate24h->treat incubate_treat Incubate (24-72h) treat->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mmtt incubate_mmtt add_mtt->incubate_mmtt incubate_mtt Incubate (3-4h) Formazan Forms solubilize Add Solubilizer (e.g., DMSO) read Read Absorbance (570 nm) solubilize->read analysis Data Analysis read->analysis Calculate IC50 incubate_mmtt->solubilize

MTT Assay Experimental Workflow.
Mechanistic Insight: Apoptosis Induction

Many benzimidazole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[7][11] Assays to confirm this mechanism are a critical next step after determining cytotoxicity.

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway compound This compound Derivative bcl2 Bcl-2 (Anti-apoptotic) Inhibited compound->bcl2 bax Bax/Bak (Pro-apoptotic) Activated compound->bax mito Mitochondrial Membrane Potential Disruption (ΔΨm ↓) bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 (Initiator) cyto_c->caspase9 Activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Cleaves Substrates

Simplified Intrinsic Apoptosis Pathway.

Application Note 2: Antimicrobial Activity Screening

Benzimidazole derivatives are known to possess broad-spectrum antimicrobial activity.[4] The standard method for quantifying this activity is by determining the Minimum Inhibitory Concentration (MIC).

Data Presentation: Antimicrobial Activity of Bromo-Benzimidazole Derivatives

The table below shows the MIC values for representative bromo-benzimidazole derivatives against clinically relevant bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]

Compound DerivativeMicroorganismStrain TypeMIC (µg/mL)Reference
5-Halo-substituted derivativesS. aureus (MRSA)Gram (+)Comparable to Ciprofloxacin[13]
2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazoleC. albicansFungus3.9[14]
Meta-bromo derivativesS. aureusGram (+)12.5 - 25[5]
5-Bromo-2-(5-bromo-1H-indol-3-yl)-1H-benzo[d]imidazoleS. aureusGram (+)< 1[14]
Experimental Protocol 2: Broth Microdilution Assay for MIC Determination

This protocol describes a quantitative method for determining the MIC of a compound in a liquid medium, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Bacterial/fungal strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 90028)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well U-bottom microtiter plates

  • Test compounds dissolved in DMSO

  • Standardized microbial inoculum (adjusted to 0.5 McFarland standard and then diluted)

  • Reference antibiotics (e.g., Ciprofloxacin, Amphotericin B)

  • Incubator, microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Compound Preparation: In a 96-well plate, add 50 µL of sterile broth to all wells except the first column. In the first column, add 100 µL of the test compound at twice the highest desired final concentration.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate to create a concentration gradient. Discard the final 50 µL from the last column. This leaves 50 µL in each well.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the diluted microbial inoculum to each well, bringing the total volume to 100 µL. This also dilutes the compound concentrations to their final test values.

  • Controls:

    • Growth Control: A well containing 100 µL of broth and inoculum, but no compound.

    • Sterility Control: A well containing 100 µL of broth only.

    • Reference Drug: Run a parallel dilution series with a standard antibiotic as a positive control.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

MIC_Workflow start Start prep_plate Prepare 96-well plate with serial dilutions of test compound start->prep_plate prep_inoculum Prepare standardized microbial inoculum (0.5 McFarland -> Dilute) start->prep_inoculum inoculate Inoculate all wells (except sterility control) with microbial suspension prep_plate->inoculate prep_inoculum->inoculate incubate Incubate plate (37°C, 18-24h) inoculate->incubate read_results Visually inspect for turbidity or read OD600 incubate->read_results determine_mic MIC = Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Workflow for MIC Determination.

Application Note 3: Enzyme Inhibition Assays

The mechanism of action for many benzimidazole derivatives involves the inhibition of specific enzymes that are critical for pathogen survival or cancer cell proliferation, such as DNA gyrase or protein kinases.

Data Presentation: Enzyme Inhibition by Bromo-Benzimidazole Derivatives

This table presents the half-maximal inhibitory concentrations (IC₅₀) of bromo-benzimidazole derivatives against specific enzyme targets.

Compound DerivativeEnzyme TargetSource Organism/SystemIC₅₀ (µM)Reference
1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-onePIM-1 KinaseHuman (recombinant)1.34[6]
4,5,6,7-Tetrabromo-1H-benzimidazole (TBBi)PIM-1 KinaseHuman (recombinant)1.62[6]
2α-bromo analogue of methoxylated hydroquinone benzimidazoleXanthine OxidaseButtermilk46
Chloro-substituted benzimidazole-triazole (Compound 3h)Acetylcholinesterase (AChE)Human (recombinant)0.0295

Note: Data for closely related halo-substituted benzimidazoles are included to illustrate the potential for enzyme inhibition.

Experimental Protocol 3: DNA Gyrase Supercoiling Inhibition Assay

DNA gyrase is a bacterial topoisomerase II enzyme that introduces negative supercoils into DNA, an essential process for DNA replication and transcription. It is a validated target for antibacterial drugs. This assay measures the inhibition of this supercoiling activity.

Materials:

  • Purified E. coli DNA Gyrase enzyme

  • Relaxed pBR322 plasmid DNA (substrate)

  • 5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol)

  • Test compounds (this compound derivatives) in DMSO

  • Stop Buffer/Loading Dye (e.g., containing SDS, bromophenol blue, and glycerol)

  • Agarose, Tris-acetate-EDTA (TAE) buffer

  • Ethidium bromide or SYBR Safe DNA stain

  • Gel electrophoresis system and imaging equipment

Procedure:

  • Reaction Setup: On ice, prepare a master mix containing the 5X assay buffer, relaxed pBR322 DNA, and sterile water.

  • Aliquot and Add Inhibitor: Aliquot the master mix into microcentrifuge tubes. Add a small volume (e.g., 1 µL) of the test compound at various concentrations to each tube. Include a "no inhibitor" control (with DMSO vehicle) and a "no enzyme" control.

  • Enzyme Addition: Dilute the DNA gyrase enzyme in a suitable dilution buffer and add it to all tubes except the "no enzyme" control to initiate the reaction.

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding the Stop Buffer/Loading Dye. A chloroform/isoamyl alcohol extraction step can be included to remove the protein.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain. Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated sufficiently.

  • Visualization and Analysis: Visualize the DNA bands under UV light.

    • The "no enzyme" control will show a band corresponding to relaxed plasmid DNA.

    • The "no inhibitor" control will show a faster-migrating band corresponding to supercoiled DNA.

    • Effective inhibitors will cause the DNA to remain in its relaxed form. The IC₅₀ is the concentration of the compound that inhibits 50% of the supercoiling activity, which can be quantified by densitometry of the gel bands.

Screening_Workflow General In Vitro Screening Workflow cluster_primary Primary Screening cluster_secondary Secondary / Mechanistic Assays start Synthesized This compound Derivatives cytotoxicity Cytotoxicity Assay (e.g., MTT) start->cytotoxicity antimicrobial Antimicrobial Assay (e.g., MIC) start->antimicrobial decision1 Active? cytotoxicity->decision1 Anticancer Path antimicrobial->decision1 Antimicrobial Path apoptosis Apoptosis Assays (Annexin V, Caspase) decision1->apoptosis Yes enzyme Enzyme Inhibition (Kinase, Gyrase, etc.) decision1->enzyme Yes cell_cycle Cell Cycle Analysis decision1->cell_cycle Yes lead_id Lead Compound Identification apoptosis->lead_id enzyme->lead_id cell_cycle->lead_id

General Workflow for In Vitro Screening.

References

Application Notes and Protocols for HPLC Purification of 5-Bromo-1H-benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 5-Bromo-1H-benzimidazole derivatives using High-Performance Liquid Chromatography (HPLC). The methods outlined below are suitable for both analytical and preparative scale separations, ensuring high purity of the target compounds for downstream applications in research and drug development.

Introduction

This compound and its derivatives are significant heterocyclic scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. Ensuring the purity of these synthesized compounds is a critical step for accurate biological evaluation and meeting regulatory standards. HPLC is a high-resolution chromatographic technique ideal for the separation and purification of these non-volatile and often thermally labile compounds.[1] This document describes robust reversed-phase HPLC (RP-HPLC) methods for the efficient purification of this compound derivatives.

Analytical Method Development

A versatile and robust analytical HPLC method is the foundation for successful purification. For benzimidazole derivatives, reversed-phase chromatography using C8 or C18 columns is a common and effective approach.[1] The mobile phase typically consists of an aqueous component with an acid modifier and an organic solvent like acetonitrile or methanol.[1]

Recommended HPLC Conditions

A gradient elution is often necessary to achieve good separation of the main compound from its impurities, especially when there is a range of polarities among the components.[2]

Table 1: Analytical HPLC Method Parameters

ParameterRecommended Conditions
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Program 10% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm and 288 nm[1]
Injection Volume 10 µL
Sample Preparation Dissolve sample in Methanol or a mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.[1] Filter through a 0.45 µm syringe filter before injection.
Expected Retention Behavior

In reversed-phase HPLC, retention is primarily governed by the hydrophobicity of the analyte. For this compound and its derivatives, the following trends in retention time can be expected.

Table 2: Illustrative Retention Times for this compound and Related Compounds

CompoundStructureExpected Retention Time (min)Rationale for Retention
This compound~ 12.5Parent compound with moderate hydrophobicity.
4-Bromo-1,2-phenylenediamine~ 8.0Starting material, more polar than the cyclized product.
2-Methyl-5-bromo-1H-benzimidazole~ 13.8Increased hydrophobicity due to the methyl group, leading to longer retention.
1-Benzyl-5-bromo-1H-benzimidazole~ 16.5The benzyl group significantly increases hydrophobicity, resulting in a longer retention time.

Note: The retention times provided are illustrative and may vary depending on the specific HPLC system, column, and exact mobile phase composition.

Preparative HPLC Purification

Preparative HPLC is an effective method for isolating pure compounds in larger quantities, which is often a necessary step when crystallization is not a viable option.[3] The analytical method can be scaled up for preparative purification.

Preparative HPLC Protocol

Objective: To purify several hundred milligrams of a this compound derivative.

Instrumentation and Materials:

  • Preparative HPLC system with a gradient pump, autosampler or manual injector, and a UV-Vis detector with a preparative flow cell.

  • Fraction collector.

  • Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm particle size).

  • HPLC-grade solvents (Water, Acetonitrile, Trifluoroacetic Acid).

  • Sample of crude this compound derivative.

  • Glass vials for fraction collection.

  • Rotary evaporator for solvent removal.

Procedure:

  • Sample Preparation: Dissolve the crude product in a minimal amount of a strong solvent (e.g., Methanol or Dimethyl Sulfoxide) and then dilute with the initial mobile phase composition to a high concentration (e.g., 20-50 mg/mL). Ensure the sample is fully dissolved. Filter the solution through a 0.45 µm filter.

  • Method Scaling:

    • Adjust the flow rate for the larger column diameter. A common scaling factor is the ratio of the cross-sectional areas of the columns. For a 21.2 mm ID column from a 4.6 mm ID analytical column, the flow rate would be approximately 21 times higher (around 21 mL/min).

    • The gradient time should be kept proportional to the column volume.

  • Purification Run:

    • Equilibrate the preparative column with the initial mobile phase conditions (e.g., 10% Acetonitrile in Water with 0.1% TFA) for at least 5-10 column volumes.

    • Inject the prepared sample onto the column.

    • Run the preparative gradient.

    • Monitor the separation at 254 nm or 288 nm.

    • Collect fractions corresponding to the target peak using the fraction collector.

  • Fraction Analysis:

    • Analyze the collected fractions using the analytical HPLC method to determine their purity.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the organic solvent (Acetonitrile) using a rotary evaporator.

    • The remaining aqueous solution can be lyophilized or the product can be extracted into an organic solvent after neutralization.

Chiral Purification Methods

For this compound derivatives that are chiral, enantioselective HPLC is required to separate the enantiomers. This is crucial as enantiomers can have significantly different pharmacological activities.[3]

Chiral HPLC Protocol

Objective: To separate the enantiomers of a chiral this compound derivative.

Instrumentation and Materials:

  • HPLC system with a UV-Vis detector.

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® or Lux®).

  • HPLC-grade solvents (e.g., Hexane, Ethanol, Isopropanol for normal phase; Acetonitrile, Methanol, Water with buffers for reversed-phase).

  • Racemic sample of the this compound derivative.

Procedure:

  • Column and Mobile Phase Screening: The selection of the appropriate chiral column and mobile phase is often empirical.[4] A screening of different columns and mobile phase systems (normal phase, reversed-phase, and polar organic) is recommended to find the optimal separation conditions.

  • Sample Preparation: Dissolve the racemic sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.

  • Chromatographic Analysis:

    • Equilibrate the chiral column with the selected mobile phase.

    • Inject the sample.

    • Run the analysis under isocratic conditions.

    • Monitor the eluent at a suitable wavelength (e.g., 254 nm).

  • Method Optimization: Adjust the mobile phase composition, flow rate, and column temperature to improve the resolution between the enantiomeric peaks.

Table 3: Example Chiral HPLC Method Parameters

ParameterRecommended Conditions
Column Chiralpak® IG-3 (amylose-based), 4.6 x 250 mm, 3 µm
Mobile Phase 10 mM Ammonium Acetate in Methanol (30:70, v/v)[5]
Flow Rate 0.7 mL/min[5]
Column Temperature 25 °C[5]
Detection Wavelength 284 nm[5]
Injection Volume 10 µL

Visualized Workflows

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Analysis and Isolation crude_product Crude this compound Derivative dissolution Dissolve in appropriate solvent crude_product->dissolution filtration Filter through 0.45 µm filter dissolution->filtration hplc_system Preparative HPLC System filtration->hplc_system fraction_collection Fraction Collection hplc_system->fraction_collection purity_check Purity Analysis of Fractions (Analytical HPLC) fraction_collection->purity_check pooling Pool Pure Fractions purity_check->pooling solvent_removal Solvent Removal (Rotary Evaporation) pooling->solvent_removal pure_product Pure this compound Derivative solvent_removal->pure_product

Caption: Workflow for preparative HPLC purification.

Chiral_HPLC_Method_Development racemic_sample Racemic this compound Derivative column_screening Screen Chiral Stationary Phases (CSPs) racemic_sample->column_screening mobile_phase_screening Screen Mobile Phases (NP, RP, PO) column_screening->mobile_phase_screening method_optimization Optimize Separation (Flow Rate, Temperature, Mobile Phase Ratio) mobile_phase_screening->method_optimization enantiomeric_separation Baseline Separation of Enantiomers method_optimization->enantiomeric_separation

Caption: Workflow for chiral HPLC method development.

References

Application Notes and Protocols: 5-Bromo-1H-benzimidazole as a Ligand in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 5-Bromo-1H-benzimidazole as a versatile ligand in organometallic chemistry. The unique electronic and structural properties imparted by the benzimidazole core and the bromo substituent make it a valuable building block for the synthesis of novel organometallic complexes with applications in catalysis, materials science, and medicinal chemistry.

Introduction to this compound in Organometallic Chemistry

This compound is a heterocyclic compound that can act as a versatile ligand for a variety of transition metals. The nitrogen atoms in the imidazole ring can coordinate to a metal center, forming stable complexes. The presence of the bromo group at the 5-position offers a reactive site for further functionalization, allowing for the fine-tuning of the steric and electronic properties of the resulting organometallic complexes. This tunability is crucial for designing catalysts with high activity and selectivity, as well as for developing new materials with desired photophysical or electronic properties.

In organometallic chemistry, this compound is particularly relevant in the formation of N-heterocyclic carbene (NHC) complexes. NHCs are potent σ-donating ligands that form strong bonds with metal centers, leading to robust and highly active catalysts. The benzimidazole scaffold can be readily converted into a benzimidazolium salt, which is the precursor to the corresponding NHC ligand.

Synthesis of Organometallic Complexes

The synthesis of organometallic complexes using this compound typically involves the formation of an N-heterocyclic carbene (NHC) precursor, followed by complexation with a metal salt. A representative example is the synthesis of a palladium(II)-NHC complex, which are widely used as catalysts in cross-coupling reactions.

General Workflow for Palladium-NHC Complex Synthesis

G cluster_0 Ligand Preparation cluster_1 Complexation This compound This compound N-Alkylation N-Alkylation This compound->N-Alkylation Alkyl halide, Base 5-Bromo-N-alkyl-1H-benzimidazole 5-Bromo-N-alkyl-1H-benzimidazole N-Alkylation->5-Bromo-N-alkyl-1H-benzimidazole Quaternization Quaternization 5-Bromo-N-alkyl-1H-benzimidazole->Quaternization Alkyl halide 5-Bromo-1,3-dialkyl-benzimidazolium salt 5-Bromo-1,3-dialkyl-benzimidazolium salt Quaternization->5-Bromo-1,3-dialkyl-benzimidazolium salt In situ NHC formation In situ NHC formation 5-Bromo-1,3-dialkyl-benzimidazolium salt->In situ NHC formation Base (e.g., K2CO3) Complexation with Pd(II) salt Complexation with Pd(II) salt In situ NHC formation->Complexation with Pd(II) salt PdCl2 Palladium(II)-NHC Complex Palladium(II)-NHC Complex Complexation with Pd(II) salt->Palladium(II)-NHC Complex Purification Purification Palladium(II)-NHC Complex->Purification Filtration, Washing Characterization Characterization Purification->Characterization

Caption: General workflow for the synthesis of a Palladium-NHC complex.

Experimental Protocol: Synthesis of a Palladium(II)-NHC Complex with a this compound-derived Ligand

This protocol describes the synthesis of a representative palladium(II) N-heterocyclic carbene complex.

Materials:

  • This compound

  • Alkyl halide (e.g., Iodomethane or Benzyl bromide)

  • Base (e.g., Potassium hydroxide)

  • Palladium(II) chloride (PdCl₂)

  • Potassium carbonate (K₂CO₃)

  • Solvents: Acetonitrile, Dichloromethane, Diethyl ether

  • Schlenk tube

  • Magnetic stirrer

Procedure:

  • Synthesis of the Benzimidazolium Salt (NHC Precursor):

    • In a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 mmol) and a base such as potassium hydroxide (1.1 mmol) in acetonitrile (20 mL).

    • Add the first alkyl halide (1.1 mmol) and stir the mixture at room temperature for 12 hours.

    • Add the second alkyl halide (1.2 mmol) to the reaction mixture and reflux for 24 hours.

    • After cooling to room temperature, the solvent is removed under reduced pressure.

    • The resulting residue is washed with diethyl ether to yield the crude 5-bromo-1,3-dialkyl-benzimidazolium salt, which can be further purified by recrystallization.

  • Synthesis of the Palladium(II)-NHC Complex:

    • In a Schlenk tube, combine the synthesized benzimidazolium salt (1 mmol), palladium(II) chloride (1 mmol), and potassium carbonate (5 mmol).

    • Add a high-boiling solvent such as 3-chloropyridine (3 mL).

    • Heat the reaction mixture at 80°C for 16 hours with stirring.

    • After cooling, dilute the mixture with dichloromethane (10 mL) and filter to remove any insoluble salts.

    • The filtrate is concentrated under reduced pressure, and the resulting solid is washed with diethyl ether to afford the purified palladium(II)-NHC complex.

Characterization of Organometallic Complexes

The synthesized organometallic complexes should be thoroughly characterized to confirm their structure and purity.

Table 1: Spectroscopic and Analytical Data for a Representative 5-Bromo-2-phenyl-1H-benzimidazole Ligand

Analysis TypeDataReference
¹H NMR (600 MHz, DMSO-d₆)δ 13.15 (s, 1H), 8.19-8.17 (m, 2H), 7.80 (s, 1H), 7.59-7.51 (m, 4H), 7.36-7.35 (dd, J₁=9.0 Hz, J₂=8.4 Hz, 1H)
IR (KBr, cm⁻¹)3435 (N-H), 1617 (C=N)

Note: Characterization data for the final organometallic complex would need to be obtained experimentally. Expected shifts in NMR and IR spectra upon complexation should be observed. For instance, the C2-H proton signal of the benzimidazolium salt in ¹H NMR will disappear upon formation of the NHC-metal bond, and a characteristic downfield shift for the carbene carbon will be observed in the ¹³C NMR spectrum.

Applications in Homogeneous Catalysis

Organometallic complexes derived from this compound, particularly palladium-NHC complexes, are excellent catalysts for various cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug discovery.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate, forming a carbon-carbon bond.

General Workflow for a Suzuki-Miyaura Coupling Reaction

G Aryl Halide Aryl Halide Reaction Mixture Reaction Mixture Aryl Halide->Reaction Mixture Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Mixture Pd-NHC Catalyst Pd-NHC Catalyst Pd-NHC Catalyst->Reaction Mixture Base Base Base->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Heating Heating Reaction Mixture->Heating Inert Atmosphere Work-up Work-up Heating->Work-up Cooling, Extraction Purification Purification Work-up->Purification Chromatography Biaryl Product Biaryl Product Purification->Biaryl Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid

This protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction using a palladium-NHC catalyst.

Materials:

  • Aryl bromide (1 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium-NHC complex (0.01 - 1 mol%)

  • Base (e.g., Potassium carbonate, 2 mmol)

  • Solvent (e.g., Toluene/Water mixture)

  • Schlenk flask

  • Magnetic stirrer

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine the aryl bromide (1 mmol), phenylboronic acid (1.2 mmol), the palladium-NHC catalyst (e.g., 0.1 mol%), and the base (2 mmol).

  • Add the degassed solvent system (e.g., 5 mL of a 4:1 toluene/water mixture).

  • Heat the reaction mixture at a specified temperature (e.g., 100°C) for a designated time (e.g., 12-24 hours) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Table 2: Representative Catalytic Performance in Suzuki-Miyaura Coupling

EntryAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePhenylboronic acid0.1K₂CO₃Toluene/H₂O10012To be determined
21-Bromo-4-nitrobenzenePhenylboronic acid0.1K₂CO₃Toluene/H₂O10012To be determined

Note: The yields are dependent on the specific catalyst and reaction conditions and need to be determined experimentally.

Potential Applications in Drug Development

The benzimidazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. Organometallic complexes containing the this compound ligand can be explored for their potential therapeutic applications. The metal center and the coordinated ligands can be systematically varied to modulate the biological activity, such as anticancer or antimicrobial properties. The bromo substituent provides a handle for post-complexation modification, allowing for the attachment of targeting moieties or other pharmacophores to develop novel metallodrugs. For instance, iridium(III) and rhodium(I) complexes with functionalized benzimidazole ligands have been investigated for their applications in photodynamic therapy and as anticancer agents.

Troubleshooting & Optimization

overcoming regioselectivity issues in 5-Bromo-1H-benzimidazole N-alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of 5-Bromo-1H-benzimidazole. This resource is designed for researchers, scientists, and drug development professionals to provide clear solutions to common challenges, particularly the issue of regioselectivity.

Troubleshooting Guide

This section addresses specific issues that may arise during the N-alkylation of this compound, offering potential causes and solutions in a question-and-answer format.

Problem 1: Low to no yield of the desired N-alkylated product.

  • Question: My N-alkylation reaction of this compound is resulting in a very low yield or no product at all. What are the possible reasons, and how can I improve the yield?

  • Answer: Low yields in benzimidazole N-alkylation can stem from several factors.[1]

    • Purity of Starting Materials: Ensure your starting this compound is pure and dry, as impurities can interfere with the reaction.[1]

    • Base Selection: The choice of base is critical. A base that is too weak may not sufficiently deprotonate the benzimidazole's N-H group, leading to low reactivity. Conversely, an overly strong base might cause side reactions.[1] For complete deprotonation, a strong base like sodium hydride (NaH) is often effective.[2] Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be sufficient, especially with more reactive alkylating agents.[2]

    • Solvent Choice: It is crucial to use a dry, aprotic solvent.[1] Protic solvents (like water or alcohols) can quench the benzimidazole anion formed after deprotonation, halting the reaction.[1] Polar aprotic solvents such as DMF, THF, DMSO, and Acetonitrile are commonly used.[2]

    • Alkylating Agent Reactivity: The reactivity of alkyl halides follows the order: I > Br > Cl.[2] If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide.[2] Also, ensure the alkylating agent is fresh and has not degraded.

    • Reaction Temperature: Some reactions may require heating to proceed at a reasonable rate, while others might benefit from lower temperatures to minimize side reactions.[1] Optimization through small-scale trial experiments is recommended.[1]

Problem 2: Formation of a mixture of N1 and N3 regioisomers.

  • Question: I am obtaining a mixture of the N1-alkyl-5-bromo-1H-benzimidazole and N3-alkyl-6-bromo-1H-benzimidazole isomers, and their separation is difficult. How can I improve the regioselectivity of my reaction?

  • Answer: Achieving high regioselectivity is a primary challenge in the N-alkylation of unsymmetrically substituted benzimidazoles.[1] This occurs because of the tautomeric nature of the benzimidazole ring, where the N-H proton can reside on either nitrogen, leading to two distinct nucleophiles that can react with the alkylating agent.[1]

    • Steric Hindrance: Bulky substituents on the benzimidazole ring can sterically hinder one of the nitrogen atoms, favoring alkylation at the less hindered position.[1] For this compound, the steric environment around N1 and N3 is similar, so this effect is minimal unless a very bulky alkylating agent is used.

    • Electronic Effects: The electronic properties of substituents on the benzene ring significantly influence the acidity of the N-H protons and the nucleophilicity of the nitrogen atoms. Electron-withdrawing groups, like the bromo group at position 5, can influence the electron density at each nitrogen differently, affecting the N1/N3 ratio.

    • Reaction Conditions: The choice of base and solvent has a profound impact on regioselectivity.[3] For the related indazole scaffold, it has been shown that using NaH in THF often favors N1 alkylation, while carbonate bases in polar solvents like DMF or acetonitrile can lead to mixtures or favor the N2 (analogous to N3) isomer.[3][4][5]

Problem 3: Formation of an undesired quaternary salt byproduct.

  • Question: Besides my desired product, I am observing the formation of a byproduct that appears to be a dialkylated quaternary benzimidazolium salt. How can I prevent this?

  • Answer: The formation of quaternary salts occurs when the already N-alkylated benzimidazole acts as a nucleophile and reacts with a second molecule of the alkylating agent.[1]

    • Control Stoichiometry: Avoid using a large excess of the alkylating agent. Use a slight excess of the benzimidazole starting material (e.g., 1.1 equivalents) or add the alkylating agent slowly and monitor the reaction.[2]

    • Reaction Monitoring: Closely monitor the reaction's progress using TLC or LC-MS and stop the reaction as soon as the starting material is consumed.[2]

    • Temperature Control: Over-alkylation is often more prevalent at higher temperatures. Running the reaction at the lowest effective temperature can help minimize this side reaction.[1]

Frequently Asked Questions (FAQs)

Q1: Why does the N-alkylation of this compound produce two different products (regioisomers)?

A1: The formation of two regioisomers (N1-alkylation and N3-alkylation) is due to the prototropic tautomerism of the benzimidazole ring. The proton on the nitrogen can rapidly move between the two nitrogen atoms. In this compound, this creates an equilibrium between this compound and 6-Bromo-1H-benzimidazole. Although these are the same molecule by IUPAC naming conventions, deprotonation and subsequent alkylation at N1 or N3 lead to structurally distinct products: 1-alkyl-5-bromo-1H-benzimidazole and 1-alkyl-6-bromo-1H-benzimidazole.

G cluster_0 Tautomeric Equilibrium cluster_1 Alkylation This compound This compound 6-Bromo-1H-benzimidazole 6-Bromo-1H-benzimidazole This compound->6-Bromo-1H-benzimidazole H⁺ shift N1_Product 1-Alkyl-5-bromo-1H-benzimidazole This compound->N1_Product + R-X (N1 attack) N3_Product 1-Alkyl-6-bromo-1H-benzimidazole 6-Bromo-1H-benzimidazole->N3_Product + R-X (N3 attack)

Caption: Tautomerism in this compound leading to N1 and N3 alkylated products.

Q2: What are the key factors that control which regioisomer is the major product?

A2: Several factors can be manipulated to favor the formation of one regioisomer over the other.

G Regio Regioselectivity (N1 vs. N3) Steric Steric Effects (Alkylating Agent, Substituents) Regio->Steric Substrate Properties Electronic Electronic Effects (Substituents on Benzene Ring) Regio->Electronic Substrate Properties Base Base (e.g., NaH, K₂CO₃, Cs₂CO₃) Regio->Base Reaction System Solvent Solvent (e.g., THF, DMF, MeCN) Regio->Solvent Reaction System Temp Temperature Regio->Temp Reaction Parameters AlkylatingAgent Alkylating Agent (e.g., R-I, R-Br, R-OTs) Regio->AlkylatingAgent Reaction Parameters G Start Start N-Alkylation of This compound CheckPurity Check Purity of Starting Materials (Dry!) Start->CheckPurity Reaction Perform Reaction (See Protocols) CheckPurity->Reaction Monitor Monitor by TLC/LC-MS Reaction->Monitor Workup Work-up & Purification Monitor->Workup Analysis Analyze Product(s) (NMR, MS) Workup->Analysis Problem Problem Encountered? Analysis->Problem Problem->Analysis No, Success! LowYield Low / No Yield? Problem->LowYield Yes Mixture Mixture of Isomers? LowYield->Mixture No Sol_Yield Troubleshoot Yield: - Stronger Base (NaH)? - More reactive R-X (R-I)? - Anhydrous conditions? - Increase Temperature? LowYield->Sol_Yield Yes Byproduct Other Byproducts? Mixture->Byproduct No Sol_Regio Troubleshoot Regioselectivity: - Change Base/Solvent (e.g., NaH in THF for N1) - Lower Temperature? Mixture->Sol_Regio Yes Byproduct->Reaction No Sol_Byproduct Troubleshoot Byproducts: - Check R-X stoichiometry (use ~1.05 eq) - Lower Temperature? Byproduct->Sol_Byproduct Yes Sol_Yield->Reaction Sol_Regio->Reaction Sol_Byproduct->Reaction

References

Technical Support Center: Suzuki Coupling of 5-Bromo-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 5-Bromo-1H-benzimidazole. The following sections offer solutions to common experimental challenges, comparative data on reaction conditions, a detailed experimental protocol, and a logical workflow for diagnosing failed reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address specific issues that may arise during the Suzuki coupling of this compound.

Q1: My reaction shows low to no yield of the desired product. What are the most common initial checks?

A: When a Suzuki coupling reaction fails, it is crucial to systematically verify the fundamental parameters before exploring more complex variables.[1]

  • Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen.[2] Ensure that all solvents were thoroughly degassed and that the reaction was consistently maintained under an inert atmosphere (Argon or Nitrogen) from start to finish.[3][4] Inadequate degassing can lead to rapid catalyst deactivation and promote homocoupling of the boronic acid.[2][5]

  • Catalyst Activity: The active catalyst is the Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be efficiently reduced in situ.[1] Some palladium sources, like Pd₂(dba)₃, can degrade over time.[2] Consider using a fresh batch of catalyst or a more robust, air-stable pre-catalyst (e.g., XPhos Pd G3/G4, Pd(dppf)Cl₂).[3][6]

  • Reagent Purity and Stoichiometry: Verify the purity of your this compound and boronic acid. Boronic acids can degrade, especially during storage, leading to protodeboronation.[1][2] Ensure the accurate measurement of all reagents, particularly the catalyst loading.

Q2: The unprotected N-H on the benzimidazole ring seems to be causing issues. How does this affect the reaction and what can be done?

A: The acidic N-H proton on the benzimidazole ring is a primary source of complications in Suzuki couplings.[7]

  • Catalyst Inhibition/Poisoning: The benzimidazole nitrogen can coordinate to the palladium center, acting as a ligand and inhibiting its catalytic activity.[3][8]

  • Side Reactions: Deprotonation of the N-H by the base increases the electron density of the heterocyclic ring, which can promote unwanted side reactions.[5]

  • Solutions:

    • N-Protection: Protecting the nitrogen with a group like Boc (tert-Butoxycarbonyl) can prevent these issues, often leading to cleaner reactions and higher yields.[5][9] However, this adds extra steps to the synthesis.[7]

    • Use of Specialized Ligands: If proceeding without protection, using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) is highly recommended. These ligands can accelerate the key steps of the catalytic cycle and minimize the inhibitory effects of the N-heterocycle.[3][7]

Q3: I am observing significant side products. How can I identify and minimize them?

A: The most common side products in Suzuki couplings are from protodeboronation and homocoupling.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom.[5] It is often promoted by excess water in the reaction or the use of strong bases.[1]

    • Mitigation: Use a more stable boronic ester (e.g., pinacol ester) instead of the boronic acid.[5][10] Running the reaction under anhydrous conditions or using milder bases like K₂CO₃ or KF can also suppress this side reaction.[1][11]

  • Homocoupling: This side reaction forms a biaryl product from the coupling of two boronic acid molecules.[5]

    • Mitigation: The primary cause is often the presence of oxygen.[2] Ensure your reaction setup is rigorously degassed and maintained under a strict inert atmosphere.[5] In some cases, slightly reducing the catalyst loading might also help.[5]

  • Debromination: This involves the replacement of the bromine atom on the benzimidazole with a hydrogen. The electron-rich nature of the deprotonated benzimidazole can make it more susceptible to this reductive cleavage.[5] Using a protecting group can help prevent this.[5]

Q4: How do I select the optimal catalyst, base, and solvent for this specific coupling?

A: The choice of reagents is critical and often requires screening, as the optimal conditions are substrate-dependent.[12]

  • Catalyst/Ligand: For N-heterocyclic substrates, standard catalysts like Pd(PPh₃)₄ can be less effective.[13] Systems based on bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) or ferrocene-based ligands (e.g., dppf in Pd(dppf)Cl₂) are generally more successful.[3][7][13]

  • Base: A range of inorganic bases are commonly used. K₃PO₄ and Cs₂CO₃ are often effective but are stronger bases.[7][14] K₂CO₃ is a milder and frequently successful option.[13][15] The choice can be interdependent with the solvent system.[1]

  • Solvent: A mixture of an organic solvent and water is common. Popular choices include 1,4-Dioxane/H₂O, THF/H₂O, and DMF/H₂O.[3][10][14] If starting material solubility is an issue, screening different solvents or increasing the reaction temperature may be necessary.[3]

Data Presentation: Comparative Reaction Conditions

The following tables summarize successful conditions for the Suzuki coupling of 5-bromo-N-heterocycles, providing a starting point for optimization.

Table 1: Catalyst System Performance for Suzuki Coupling of Bromo-N-Heterocycles

Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)SubstrateReference
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane802955-bromo-1-ethyl-1H-indazole[13][16][17]
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O10015863-chloro-1H-indazole[7]
Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O10015923-chloro-1H-indazole[7]
Pd(PPh₃)₄PPh₃K₂CO₃Dimethoxyethane804225-bromo-1-ethyl-1H-indazole[13][16]
Pd(PCy₃)₂PCy₃K₂CO₃Dimethoxyethane804655-bromo-1-ethyl-1H-indazole[13][16]

Table 2: Effect of Base and Solvent on Suzuki Coupling Yields

Aryl HalideBaseSolventTemp (°C)Yield (%)Reference
p-BromotolueneK₃PO₄·7H₂OH₂O90100[18][19]
p-BromotolueneK₂CO₃H₂O9095[18][19]
p-BromotolueneCs₂CO₃H₂OReflux80.5[18][19]
Aryl BromideK₂CO₃Dioxane/H₂O100High[14]
IodobenzimidazoleCs₂CO₃Dioxane120 (MW)91[9]

Experimental Protocols

This section provides a generalized, detailed methodology for the Suzuki coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronic ester (1.2–1.5 equiv)[2]

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv)[2][13]

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)[2][8]

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask, condenser)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and the finely powdered base (2.0 equiv).[2]

  • Inert Atmosphere: Seal the flask with a septum, then evacuate the flask under vacuum and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[2]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 4:1 Dioxane/H₂O) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

  • Reaction Execution: Place the flask in a preheated oil bath set to the desired temperature (e.g., 80–100 °C) and stir the mixture vigorously.[2][13]

  • Monitoring: Monitor the reaction's progress periodically by TLC or LC-MS.[2]

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.[20]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired product.[2]

Mandatory Visualization

The following diagrams illustrate a logical troubleshooting workflow for a failed Suzuki coupling reaction.

G start Failed Suzuki Coupling (Low or No Yield) check_basics 1. Verify Core Parameters start->check_basics inert Inert Atmosphere? (Thorough Degassing) check_basics->inert catalyst_q Catalyst Quality? (Fresh/Active) check_basics->catalyst_q reagent_q Reagent Purity? (Esp. Boronic Acid) check_basics->reagent_q troubleshoot 2. Systematic Optimization check_basics->troubleshoot If basics are confirmed catalyst_sys Catalyst System Issue? troubleshoot->catalyst_sys nh_issue Unprotected N-H Issue? troubleshoot->nh_issue conditions Suboptimal Conditions? troubleshoot->conditions side_rxn Side Reactions Dominant? troubleshoot->side_rxn catalyst_sol Solution: - Switch to bulky, electron-rich ligand  (e.g., XPhos, SPhos) - Use robust precatalyst  (e.g., Pd(dppf)Cl₂) catalyst_sys->catalyst_sol nh_sol Solution: - Protect Benzimidazole N-H (e.g., Boc) - Use appropriate catalyst system  for N-heterocycles nh_issue->nh_sol conditions_sol Solution: - Screen different bases (K₂CO₃, K₃PO₄) - Screen solvents (Dioxane, THF, DMF) - Increase reaction temperature conditions->conditions_sol side_rxn_sol Solution: - Protodeboronation -> Use boronic ester  or anhydrous conditions - Homocoupling -> Ensure rigorous degassing side_rxn->side_rxn_sol

Caption: Troubleshooting workflow for failed Suzuki coupling of this compound.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_problems Common Failure Points OA Oxidative Addition PdII R¹-Pd(II)L₂-X OA->PdII Pd0 Pd(0)L₂ (Active Catalyst) Pd0->OA Ar-Br TM Transmetalation PdII->TM [R²-B(OR)₂]⁻ RE Reductive Elimination TM->RE R¹-Pd(II)L₂-R² RE->Pd0 Catalyst Regeneration Product_out R¹-R² (Product) RE->Product_out Poison Catalyst Poisoning (N-coordination) Poison->TM Inhibits Decomp Catalyst Decomposition (Oxygen) Decomp->Pd0 Destroys Proto Protodeboronation (H₂O, Base) Proto->TM Consumes Boronic Acid

Caption: Key steps of the Suzuki catalytic cycle and common points of failure.

References

Technical Support Center: Synthesis of 5-Bromo-1H-benzimidazole via Phillips Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Phillips synthesis of 5-Bromo-1H-benzimidazole. Our focus is to address specific issues related to side products and impurities that may be encountered during this synthetic procedure.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges that may arise during the synthesis and purification of this compound, with a focus on the identification and mitigation of side products.

Issue 1: Low or Incomplete Conversion of Starting Material

Symptom: Analysis of the crude reaction mixture (e.g., by TLC or LC-MS) shows a significant amount of unreacted 4-bromo-1,2-benzenediamine.

Potential Causes:

  • Insufficient Reaction Time or Temperature: The Phillips condensation requires adequate thermal energy and time to proceed to completion. The initial formation of the N-formyl intermediate and its subsequent cyclization are key steps that are sensitive to these parameters.

  • Suboptimal Acid Concentration: The acid catalyst plays a crucial role in both the formylation and the cyclization steps. An incorrect concentration can slow down the reaction.

  • Moisture in the Reaction: The presence of excessive water can hydrolyze the formic acid equivalent (e.g., trimethyl orthoformate) and hinder the reaction.

Solutions:

  • Optimize Reaction Conditions: Ensure the reaction is carried out at a suitable temperature, typically with heating. Monitor the reaction progress by TLC until the starting material is consumed.

  • Adjust Catalyst Concentration: If using a mineral acid like HCl, ensure its concentration is appropriate for the scale of the reaction.

  • Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize the interference of water.

Issue 2: Presence of an Intermediate in the Final Product

Symptom: A significant impurity is observed in the crude product, which is more polar than the starting material but less polar than the desired product on a normal phase TLC plate. This is often the N-formyl intermediate.

Potential Side Product Profile:

CompoundMolecular WeightKey Characteristics
4-bromo-1,2-benzenediamine (Starting Material)187.04 g/mol A primary diamine, relatively non-polar.
N-formyl-4-bromo-1,2-benzenediamine (Intermediate)215.05 g/mol An amide intermediate, more polar than the starting diamine. Formed by incomplete cyclization.
This compound (Product) 197.03 g/mol The desired heterocyclic product, typically the most polar of the three.

Solutions:

  • Promote Complete Cyclization: Prolonged heating or an increase in reaction temperature can facilitate the cyclization of the N-formyl intermediate to the final benzimidazole product.

  • Purification: If the intermediate persists, purification by column chromatography is effective. A silica gel column with a gradient elution, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, will allow for the separation of the starting material, the intermediate, and the final product.

Issue 3: Formation of Colored Impurities

Symptom: The isolated product is off-white, yellow, or brown, indicating the presence of colored impurities.

Potential Causes:

  • Oxidation of the Starting Diamine: o-Phenylenediamines are susceptible to oxidation, which can lead to colored byproducts.

  • High Reaction Temperatures: Excessive heat can cause degradation of the starting materials or the product, leading to the formation of polymeric or other colored impurities.

Solutions:

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.

  • Temperature Control: Avoid excessive heating and monitor the reaction temperature closely.

  • Decolorization: Treatment of the crude product solution with activated charcoal can effectively remove colored impurities before crystallization or final isolation.

Frequently Asked Questions (FAQs)

Q1: What are the most likely side products in the Phillips synthesis of this compound?

A1: The most common side products are unreacted 4-bromo-1,2-benzenediamine and the intermediate N-formyl-4-bromo-1,2-benzenediamine, which arises from incomplete cyclization of the initially formed amide.

Q2: Can regioisomers like 6-Bromo-1H-benzimidazole form as side products?

A2: No, this compound and 6-Bromo-1H-benzimidazole are synonyms for the same molecule (CAS Number 4887-88-1). The starting material, 4-bromo-1,2-benzenediamine, is symmetrical with respect to the two amino groups, leading to a single benzimidazole product upon cyclization.

Q3: How can I monitor the progress of the reaction to minimize side products?

A3: Thin-Layer Chromatography (TLC) is an effective technique to monitor the reaction. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product and any intermediates. A typical solvent system for TLC analysis would be a mixture of ethyl acetate and hexane.

Q4: What is a recommended method for purifying the crude this compound?

A4: Column chromatography on silica gel is a highly effective method for purification. A gradient elution starting with a non-polar solvent mixture (e.g., 100% hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) will allow for the sequential elution of unreacted starting material, the N-formyl intermediate, and finally the pure this compound.

Q5: Are there any other potential side reactions to be aware of?

A5: While less common under typical Phillips conditions, at very high temperatures, dimerization or polymerization of the starting materials or intermediates can occur, leading to intractable tars and a decrease in the yield of the desired product. It is therefore crucial to maintain careful control over the reaction temperature.

Experimental Protocols

General Protocol for the Phillips Synthesis of this compound:

This protocol is a representative example and may require optimization based on laboratory conditions and scale.

Materials:

  • 4-bromo-1,2-benzenediamine

  • Trimethyl orthoformate (or formic acid)

  • Hydrochloric acid (catalytic amount)

  • N,N-Dimethylformamide (DMF) or another suitable solvent

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask, dissolve 4-bromo-1,2-benzenediamine in a suitable solvent like DMF.

  • Add an excess of trimethyl orthoformate.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the reaction mixture and monitor its progress by TLC.

  • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Neutralize the reaction mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

To aid in understanding the reaction pathway and potential pitfalls, the following diagrams are provided.

Phillips_Synthesis_Workflow cluster_0 Reaction Stage cluster_1 Troubleshooting Points A 4-bromo-1,2-benzenediamine + Formic Acid Equivalent B N-formyl-4-bromo- 1,2-benzenediamine (Intermediate) A->B Formylation I1 Unreacted Starting Material A->I1 Incomplete Reaction C This compound (Product) B->C Cyclization I2 Incomplete Cyclization (Intermediate Accumulation) B->I2 Insufficient Heat or Time Side_Product_Formation Reactants 4-bromo-1,2-benzenediamine + Formic Acid Equivalent Intermediate N-formyl-4-bromo-1,2-benzenediamine Reactants->Intermediate Step 1: Formylation SideProduct1 Unreacted Starting Material Reactants->SideProduct1 Incomplete Reaction Product This compound Intermediate->Product Step 2: Cyclization SideProduct2 Intermediate as Impurity Intermediate->SideProduct2 Incomplete Cyclization

optimizing reaction conditions for the synthesis of 5-Bromo-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 5-Bromo-1H-benzimidazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is the condensation reaction of 4-bromo-1,2-diaminobenzene with a one-carbon electrophile. Commonly used C1 sources include formic acid (Phillips-Ladenburg reaction) or trimethyl orthoformate in the presence of an acid catalyst.[1] This approach is favored for its readily available starting materials and generally high yields.

Q2: What is the role of the acid catalyst in the reaction with trimethyl orthoformate?

A2: In the synthesis of benzimidazoles using trimethyl orthoformate, an acid catalyst, such as hydrochloric acid or p-toluenesulfonic acid, plays a crucial role in activating the orthoformate.[2] The acid protonates one of the methoxy groups, facilitating its departure as methanol and generating a reactive electrophilic species that is readily attacked by the amino group of the 4-bromo-1,2-diaminobenzene, initiating the cyclization process.

Q3: Are there alternative, "greener" catalysts for this synthesis?

A3: Yes, research has explored more environmentally friendly catalysts. Boric acid in aqueous media has been shown to be an efficient and mild catalyst for the synthesis of benzimidazoles.[3][4] Additionally, phosphoric acid is another effective and sustainable catalyst that can be used under mild conditions.[5] These catalysts aim to reduce the use of hazardous mineral acids and simplify work-up procedures.

Q4: What are the typical reaction conditions when using formic acid?

A4: When using formic acid, the reaction with 4-bromo-1,2-diaminobenzene is typically heated, often on a water bath at around 100°C, for a couple of hours.[6][7] An excess of formic acid is generally recommended to ensure the complete consumption of the diamine.[6] Following the reaction, the mixture is cooled and neutralized with a base, such as 10% sodium hydroxide solution, to precipitate the crude product.[6][7]

Troubleshooting Guide

Problem 1: Low or No Yield of this compound

Possible Cause Suggested Solution
Incomplete reaction - Increase reaction time and/or temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the heating time or cautiously increasing the temperature. - Ensure sufficient acid catalyst: If using trimethyl orthoformate, ensure an adequate amount of acid catalyst is present to drive the reaction.
Degradation of starting material - Check the quality of 4-bromo-1,2-diaminobenzene: This starting material can be sensitive to air and light and may oxidize over time, leading to discoloration and impurities that can hinder the reaction. Use fresh or properly stored starting material.
Suboptimal pH during work-up - Careful neutralization: When neutralizing the reaction mixture (especially after using a strong acid like HCl or formic acid), add the base slowly and monitor the pH to ensure complete precipitation of the product without causing decomposition. The final pH should be around 7.[8]
Loss of product during work-up - Thorough extraction: After neutralization, ensure the product is fully extracted from the aqueous layer by using an appropriate organic solvent like ethyl acetate and performing multiple extractions.[8]

Problem 2: The Final Product is Discolored (Yellow, Brown, or Off-White)

Possible Cause Suggested Solution
Oxidation of the diamine starting material - Purify the starting material: If the 4-bromo-1,2-diaminobenzene is discolored, consider purifying it before use, for example, by recrystallization.
Formation of colored side products - Recrystallization: Dissolve the crude product in a suitable hot solvent (e.g., boiling water or ethanol/water mixture) and allow it to cool slowly to form purer crystals, leaving impurities in the mother liquor.[6][7]
Presence of residual impurities - Activated carbon treatment: During recrystallization, add a small amount of activated carbon (e.g., Norite) to the hot solution to adsorb colored impurities.[6] Digest for a short period and then filter the hot solution to remove the carbon before cooling.

Problem 3: Incomplete Cyclization Leading to Intermediates

Possible Cause Suggested Solution
Insufficient heating or reaction time - Optimize reaction conditions: As with low yield, ensure the reaction is heated for a sufficient duration at the appropriate temperature to drive the final dehydration and ring-closure step.
Steric hindrance - While the bromo-substituent is not excessively bulky, steric factors can sometimes play a role. Ensure adequate thermal energy is provided to overcome any activation barriers.
Water removal - In some benzimidazole syntheses, the removal of water can drive the equilibrium towards the cyclized product. While not always necessary with formic acid or orthoformates, if persistent issues with intermediates occur, consider reaction setups that allow for water removal.

Experimental Protocols

Method 1: Synthesis using Trimethyl Orthoformate and HCl

  • To a solution of 4-bromo-1,2-benzenediamine (3 g, 16 mmol) in N,N-dimethylformamide (DMF, 22 mL), add trimethyl orthoformate (44 mL).

  • Concentrate the mixture under reduced pressure.

  • Add concentrated hydrochloric acid (1.5 mL) to the residue and stir the reaction mixture at room temperature for 1 hour.

  • Upon completion (monitored by TLC), dilute the mixture with deionized water (200 mL).

  • Adjust the pH to 7 by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (2 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.[8]

Method 2: Synthesis using Formic Acid (Phillips-Ladenburg Condensation)

  • In a round-bottom flask, combine 4-bromo-1,2-diaminobenzene (e.g., 0.1 mole) with an excess of 90% formic acid (e.g., 0.15 mole).

  • Heat the mixture in a water bath at 100°C for 2 hours.

  • After cooling the reaction mixture to room temperature, slowly add a 10% aqueous solution of sodium hydroxide with constant stirring until the mixture is just alkaline to litmus paper.

  • Collect the precipitated crude product by suction filtration.

  • Wash the crude product with cold water.

  • For purification, recrystallize the crude solid from boiling water, potentially with the addition of activated carbon to remove colored impurities.[6][7]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound

ParameterMethod 1: Trimethyl Orthoformate/HClMethod 2: Formic Acid
C1 Source Trimethyl orthoformateFormic Acid
Catalyst/Reagent Concentrated HClNone (Formic acid is the reagent)
Solvent N,N-Dimethylformamide (DMF)None (or excess Formic Acid)
Temperature Room Temperature100°C
Reaction Time 1 hour2 hours
Work-up Neutralization with NaHCO₃, ExtractionNeutralization with NaOH, Filtration
Reported Yield ~100%[8]High (typically >80%)[6]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up cluster_purification Purification start_diamine 4-Bromo-1,2- diaminobenzene reaction Condensation & Cyclization start_diamine->reaction start_c1 C1 Source (Formic Acid or Trimethyl Orthoformate) start_c1->reaction neutralization Neutralization (e.g., NaOH, NaHCO3) reaction->neutralization isolation Isolation (Filtration or Extraction) neutralization->isolation purification Recrystallization (Optional: with Activated Carbon) isolation->purification product This compound isolation->product Crude Product purification->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_yield Low Yield Issues cluster_purity Purity Issues start Low Yield or Impure Product? check_reaction Check Reaction Completion (TLC) start->check_reaction Low Yield recrystallize Recrystallize Product start->recrystallize Impure Product check_reagents Assess Reagent Quality check_reaction->check_reagents optimize_workup Optimize Work-up (pH, Extraction) check_reagents->optimize_workup solution Optimized Synthesis optimize_workup->solution charcoal Use Activated Carbon recrystallize->charcoal charcoal->solution

Caption: Troubleshooting logic for optimizing the synthesis of this compound.

References

purification challenges of brominated benzimidazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Begin Researching Purification

I'm currently engaged in a deep dive into the purification hurdles encountered with brominated benzimidazole derivatives. I've begun to scour technical forums and academic papers to get a handle on the typical challenges. I'm hoping to identify common troubleshooting strategies and frequently asked questions soon.

Developing Purification Strategy

I'm now expanding my search. I'm actively seeking specific troubleshooting guides and frequently asked questions about brominated benzimidazole derivative purification. I'm focusing on yield, impurities, and co-elution. Concurrently, I'm finding experimental protocols for techniques like column chromatography and HPLC. I'm looking for visuals, too, like workflows and decision trees. I plan to synthesize everything into a Q&A support center with data tables and diagrams soon.

Establishing Search Parameters

I've made headway! The initial search laid a solid foundation for a technical support center dedicated to purifying brominated benzimidazole derivatives. I've found broad synthesis and purification approaches applicable to benzimidazoles.

Identifying Purification Gaps

My exploration has revealed gaps. While I have broad purification methods for benzimidazoles, specifics for brominated derivatives are sparse. I can adapt general techniques, but direct troubleshooting guides and quantitative yield data are lacking. Identifying common impurities during bromination is now crucial.

Targeting Specific Impurities

I've been gathering some great information. I've found broad methods for benzimidazole purification including recrystallization and chromatography. I've uncovered mentions of techniques like preparative HPLC and sublimation and data on how substituents affect solubility. Adaptation of protein and HPLC guides has been considered.

However, detailed troubleshooting specific to brominated derivatives is still missing. While general purification exists, I need more in the style of question-and-answer. Quantitative data on yields is also sparse. Finding the common impurities in bromination is now key to filling these gaps.

Focusing Purification Methods

I've made headway in the purification of those brominated benzimidazole derivatives. The second search round unveiled a Benchchem technical document. It explicitly details N-bromosuccinimide removal, a key contaminant. This is a game-changer! I'm now exploring the implications of these purification strategies.

Evaluating Purification Strategies

The latest research unearthed valuable purification strategies. The Benchchem document focusing on NBS removal has been particularly useful. I'm deep-diving into column chromatography and recrystallization techniques, finding practical insights. HPLC monitoring and yield calculation are also key aspects. Unfortunately, I'm still lacking comprehensive data in a comparable format; getting concrete numbers on yields and purity levels remains a challenge.

Digging into Detailed Protocols

My focus has shifted to the granular details. Benchchem's NBS removal Q&A was a goldmine, and I'm integrating that with insights on column chromatography, recrystallization, and HPLC monitoring. I've located a paper on N-phenacyldibromobenzimidazole and a patent describing crude brominated benzimidazole purification. However, comprehensive quantitative data - yields, purity levels across different purification conditions - remains elusive. Thus, I'm now zeroing in on data-rich examples and formulating a structured presentation of the findings. I'll need more specific protocols.

Technical Support Center: Synthesis of 5-Bromo-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 5-Bromo-1H-benzimidazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound in your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and recommended solutions.

Problem 1: Low or No Product Yield

Q: My reaction yield of this compound is consistently low or I'm not getting any product at all. What are the likely causes and how can I improve it?

A: Low or no yield is a common issue in the synthesis of benzimidazole derivatives. Several factors could be contributing to this problem. A systematic approach to troubleshooting is recommended.

Initial Checks:

  • Purity of Starting Materials: The purity of the reactants, particularly 4-bromo-1,2-phenylenediamine, is critical. Impurities can interfere with the reaction, leading to side products or inhibition of the desired transformation. It is advisable to use high-purity starting materials or purify them before use.

  • Reagent Stoichiometry: Ensure that the molar ratios of the reactants are correct as per the chosen protocol. An excess of the cyclizing agent (e.g., formic acid or trimethyl orthoformate) is often used to drive the reaction to completion.

Troubleshooting Steps:

  • Reaction Conditions:

    • Temperature: The reaction temperature plays a crucial role. For the Phillips-Ladenburg condensation with formic acid, heating is typically required (e.g., 100°C) to facilitate the cyclization.[1] Insufficient heat can lead to an incomplete reaction. Conversely, excessively high temperatures might cause degradation of the starting material or product.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, extending the duration may be necessary.

    • Solvent: The choice of solvent can significantly impact the reaction. While some protocols are solvent-free, others may use solvents like DMF or ethanol. If you are experiencing low yields, a solvent screen could be beneficial. Polar solvents have been shown to be effective in some benzimidazole syntheses.

  • Catalyst Activity (if applicable):

    • Some modern methods for benzimidazole synthesis employ catalysts to improve yields and reaction conditions. If you are using a catalyst, ensure it is active and used in the correct loading. Options can range from simple acid catalysts to metal-based catalysts.

  • Work-up Procedure:

    • During the work-up, ensure the pH is carefully adjusted to precipitate the product. This compound is a basic compound, and its solubility is pH-dependent.

    • Ensure complete extraction of the product from the aqueous layer by using an appropriate organic solvent and performing multiple extractions.

Problem 2: Presence of Impurities and Purification Difficulties

Q: My final product shows multiple spots on TLC, and I'm struggling to purify it. What are the common impurities and what are the best purification strategies?

A: The presence of impurities is a common challenge. Understanding the potential side products and employing the right purification techniques are key to obtaining pure this compound.

Common Impurities:

  • Unreacted 4-bromo-1,2-phenylenediamine: This is a common impurity if the reaction has not gone to completion.

  • Partially reacted intermediates: Depending on the cyclizing agent, partially reacted intermediates may be present.

  • Side products from oxidation: o-Phenylenediamines can be susceptible to oxidation, leading to colored impurities that can be difficult to remove.

Purification Strategies:

  • Recrystallization: This is often the most effective method for purifying this compound. Common solvents for recrystallization include ethanol, water, or a mixture of solvents like ethyl acetate/hexane.

  • Column Chromatography: For separating the product from impurities with different polarities, column chromatography on silica gel is a powerful technique. A typical eluent system would be a gradient of ethyl acetate in hexane.

  • Acid-Base Extraction: Leveraging the basic nature of the benzimidazole ring, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated this compound will move to the aqueous layer, leaving non-basic impurities in the organic layer. Subsequently, neutralizing the aqueous layer will precipitate the purified product.

  • Activated Carbon Treatment: To remove colored impurities, you can treat a solution of the crude product with activated carbon before filtration and crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and often high-yielding method is the condensation of 4-bromo-1,2-phenylenediamine with a one-carbon electrophile. The two most common variations are the Phillips-Ladenburg reaction using formic acid and a method utilizing trimethyl orthoformate with an acid catalyst.[2][3]

Q2: Can I use other carboxylic acids instead of formic acid?

A2: Yes, this is a general method for preparing 2-substituted benzimidazoles. For example, using acetic acid in place of formic acid would yield 5-bromo-2-methyl-1H-benzimidazole.

Q3: My 4-bromo-1,2-phenylenediamine has darkened over time. Can I still use it?

A3: o-Phenylenediamines are known to darken upon exposure to air and light due to oxidation. While it might still be usable, the presence of oxidation products can lead to lower yields and the formation of colored impurities in your final product. For best results, it is recommended to use fresh or purified 4-bromo-1,2-phenylenediamine.

Q4: How can I monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction. Spot the reaction mixture alongside the starting material (4-bromo-1,2-phenylenediamine) on a TLC plate. The disappearance of the starting material spot and the appearance of a new product spot will indicate the progress of the reaction.

Data Presentation

The yield of this compound can be influenced by the choice of reagents and reaction conditions. Below is a summary of yields reported in the literature for different synthetic approaches.

Starting Material 1Starting Material 2Reagents/ConditionsYield (%)Reference
4-Bromo-1,2-benzenediamineTrimethyl orthoformateHCl, DMF, 20°C, 1h100[4]
4-Bromo-1,2-benzenediamineFormic acid (90%)Heat (100°C), 2h83-85 (for unsubstituted benzimidazole)This is a general method, specific yield for the bromo-derivative may vary.
N-(2-iodo-4-bromophenyl)benzamidine-K₂CO₃, Water, 100°C, 30h54[5]

Experimental Protocols

Protocol 1: High-Yield Synthesis using Trimethyl Orthoformate[4]

This protocol has been reported to provide a quantitative yield of this compound.

Materials:

  • 4-Bromo-1,2-benzenediamine

  • Trimethyl orthoformate

  • N,N-Dimethylformamide (DMF)

  • Concentrated Hydrochloric acid (HCl)

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a suitable reaction vessel, dissolve 4-bromo-1,2-benzenediamine (e.g., 3 g, 16 mmol) in N,N-dimethylformamide (DMF, 22 mL).

  • Add trimethyl orthoformate (44 mL) to the solution.

  • Concentrate the mixture under reduced pressure.

  • Add concentrated hydrochloric acid (1.5 mL) to the residue.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Upon completion of the reaction (monitor by TLC), dilute the mixture with deionized water (200 mL).

  • Adjust the pH of the mixture to 7 by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous mixture with ethyl acetate (200 mL).

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain this compound as an off-white solid.

Visualizations

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting start Low or No Yield check_purity Check Purity of Starting Materials start->check_purity check_stoichiometry Verify Reagent Stoichiometry start->check_stoichiometry check_conditions Review Reaction Conditions start->check_conditions check_workup Evaluate Work-up Procedure start->check_workup end Improved Yield check_purity->end check_stoichiometry->end optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_time Extend Reaction Time check_conditions->optimize_time optimize_solvent Screen Solvents check_conditions->optimize_solvent optimize_temp->end optimize_time->end optimize_solvent->end adjust_ph Optimize pH for Precipitation/Extraction check_workup->adjust_ph adjust_ph->end

Caption: Troubleshooting decision tree for low reaction yield.

General Experimental Workflow for this compound Synthesis

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants 1. Combine Reactants (4-bromo-1,2-phenylenediamine & Cyclizing Agent) reaction_conditions 2. Set Reaction Conditions (Temperature, Time, Solvent) reactants->reaction_conditions monitoring 3. Monitor Progress (TLC) reaction_conditions->monitoring quench_neutralize 4. Quench Reaction & Neutralize monitoring->quench_neutralize extraction 5. Product Extraction quench_neutralize->extraction drying 6. Dry Organic Layer extraction->drying concentration 7. Solvent Removal drying->concentration purification_method 8. Recrystallization or Column Chromatography concentration->purification_method characterization 9. Characterization (NMR, MS, etc.) purification_method->characterization

Caption: General workflow for benzimidazole synthesis.

References

degradation pathways of halogenated benzimidazoles under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Degradation of Halogenated Benzimidazoles

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the experimental degradation of halogenated benzimidazoles.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for halogenated benzimidazoles under experimental conditions?

A1: Halogenated benzimidazoles degrade through several primary pathways. The most common are hydrolysis (especially of carbamate groups), oxidation (often at a sulfur atom), and photodegradation.[1][2][3][4] The specific pathway depends on the molecule's structure and the stress conditions applied, such as pH, temperature, light, and the presence of oxidizing agents.[5][6][7][8]

Q2: Why is it crucial to perform forced degradation (stress testing) studies?

A2: Forced degradation studies are essential in pharmaceutical development for several reasons. They help to:

  • Identify likely degradation products and establish degradation pathways.[5][6]

  • Assess the intrinsic stability of the drug molecule.[6][9]

  • Develop and validate stability-indicating analytical methods capable of separating the active pharmaceutical ingredient (API) from its degradation products.[5][10]

  • Inform decisions on formulation, packaging, storage conditions, and shelf life.[5][7]

Q3: Which analytical techniques are most effective for monitoring degradation and identifying products?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for monitoring the degradation process and quantifying the decrease of the parent compound.[1][2][11] For the identification and structural characterization of degradation products, especially those in trace amounts, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable.[2][5][11][12]

Q4: What are Advanced Oxidation Processes (AOPs) and how are they applied to benzimidazole degradation?

A4: Advanced Oxidation Processes (AOPs) are methods that generate highly reactive radicals, such as hydroxyl radicals (•OH), to break down complex organic pollutants.[13] AOPs like UV/H₂O₂, UV/O₃, and Fenton processes have been shown to be effective in degrading benzimidazoles like albendazole in aqueous solutions.[14][15][16] These methods are particularly useful for treating wastewater containing these compounds.[14][15] For example, the UV-C + H₂O₂ process achieved 99.95% degradation of albendazole in 15 minutes.[15]

Q5: How does the physical form (solid vs. solution) of the benzimidazole affect its stability?

A5: The physical form significantly impacts stability. Many benzimidazoles, such as albendazole, mebendazole, and fenbendazole, show high stability in solid form but are highly photosensitive and susceptible to degradation when in solution.[1][2] Therefore, storage conditions are critical, especially for liquid formulations or stock solutions.

Troubleshooting Guides

Issue 1: Inconsistent or irreproducible results in degradation studies.

  • Symptom: High variability in the percentage of degradation between replicate experiments.

  • Possible Cause:

    • Solution Instability: The stock or working solution of the halogenated benzimidazole is degrading upon storage. Benzimidazoles are known to be photosensitive in solution.[1][11]

    • Inconsistent Experimental Conditions: Minor variations in temperature, pH, or light exposure between experiments.

    • Contamination: Contaminants in solvents or reagents may catalyze or inhibit degradation.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh working solutions from a solid standard immediately before each experiment.[8]

    • Control Storage: If stock solutions must be stored, keep them at recommended low temperatures (-20°C or -80°C) and protected from light using amber vials.[3][17]

    • Standardize Conditions: Tightly control all experimental parameters (temperature, pH, light intensity, mixing speed). Use calibrated equipment.

    • Run Controls: Include a control sample (API without stressor) in each experiment to monitor for baseline instability.[9]

Issue 2: Unknown peaks appearing in HPLC/LC-MS chromatograms.

  • Symptom: The appearance of new, unidentified peaks in the chromatogram of a stressed sample.

  • Possible Cause:

    • Formation of Degradation Products: The new peaks are likely degradation products, impurities, or reaction artifacts.[8]

    • Interaction with Excipients/Matrix: The API may be reacting with formulation excipients or components of the sample matrix.

    • Secondary Degradation: An initial degradation product may be further degrading into other compounds.[4]

  • Troubleshooting Steps:

    • Perform a Forced Degradation Study: A controlled stress study (acid, base, oxidation, heat, light) will help systematically generate and tentatively identify expected degradation products.[5][11]

    • Utilize LC-MS: Analyze the sample using LC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peaks, which is a critical step in structural elucidation.[5][11]

    • Analyze Placebo: For formulated products, analyze a stressed placebo sample to differentiate degradants from excipient-related peaks.[9]

    • Check for Co-elution: Ensure the analytical method has sufficient resolving power. Some degradation products may have similar properties and co-elute with the API or other peaks.[5]

Issue 3: Poor mass balance in degradation analysis.

  • Symptom: The sum of the amount of remaining API and the amount of all detected degradation products is significantly less than 100% of the initial API amount.

  • Possible Cause:

    • Formation of Non-UV Active Degradants: Some degradation products may lack a chromophore and are therefore invisible to a UV detector.[11]

    • Precipitation: The API or its degradation products may have precipitated out of the solution.[11]

    • Adsorption: The compound may be adsorbing to the surface of the storage vial or sample container.[11]

    • Formation of Volatile Products: Degradation may produce volatile compounds that are lost from the sample.

  • Troubleshooting Steps:

    • Use a Universal Detector: Re-analyze samples using a more universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer.[11]

    • Change Wavelength: Analyze samples at a lower UV wavelength (e.g., 210 nm) where more organic compounds absorb.[11]

    • Inspect Samples: Visually check for any precipitate. If present, try a different solvent or adjust the concentration.

    • Use Inert Vials: Employ silanized glass or polypropylene vials to minimize adsorption.[11]

Quantitative Data Summary

The following tables summarize quantitative data from forced degradation studies on specific halogenated benzimidazoles.

Table 1: Forced Degradation of Albendazole

Stress ConditionDuration (hrs)Mobile Phase System*% DegradationReference
Acid (0.1 M HCl)616.13%[18][19]
Alkaline (0.1 M NaOH)1113.92%[18][19]
6191.56%[18][19]
Oxidative (30% H₂O₂)1111.90%[18][19]
6158.59%[18][19]
Thermal (80°C)1111.20%[18][19]
6156.41%[18][19]
Photolytic (UV Light)1210.15%[18][19]
6253.64%[18][19]

*Mobile Phase 1: Chloroform:Diethyl ether:Glacial acetic acid (75:12.5:12.5, v/v). Mobile Phase 2: Dichloromethane:Methanol (90:10, v/v). Analysis by TLC-densitometry.[18][19]

Table 2: Degradation of Benzimidazoles by Advanced Oxidation Processes (AOPs)

CompoundAOP MethodConditions% DegradationTime (min)Reference
AlbendazoleUV-C + H₂O₂High H₂O₂ dosage99.95%15[15]
AlbendazoleUV-C + O₃High O₃ dosage>90%60[15]
AlbendazoleUV-C Photocatalysis (TiO₂)-~70%60[15]
Carbendazimγ-irradiation100 µM solution100%(at 600 Gy dose)[20]

Experimental Protocols

Protocol 1: General Forced Degradation (Stress Testing) Study

This protocol outlines the steps for subjecting a halogenated benzimidazole to common stress conditions as per ICH guidelines.[9][21]

  • Sample Preparation: Prepare a stock solution of the benzimidazole (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.[11]

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the mixture at a controlled temperature (e.g., 60°C).

    • Withdraw samples at specified time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.[8][11]

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.[8][11]

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3-30% hydrogen peroxide (H₂O₂).

    • Incubate at room temperature, protected from light.

    • Withdraw samples at specified time points.[8]

  • Thermal Degradation:

    • Place the solid drug substance or a solution in a thermostatically controlled oven (e.g., 80°C).

    • Withdraw samples at specified time points.[18]

  • Photolytic Degradation:

    • Expose a solution of the compound to a light source providing UV and visible output (e.g., Xenon arc lamp).[1][2]

    • Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil) to differentiate between photolytic and thermal degradation.

    • Withdraw samples at specified time points.

  • Analysis: Analyze all stressed samples, along with a non-stressed control, using a validated stability-indicating HPLC method.

Protocol 2: Advanced Oxidation Process (AOP) - UV/H₂O₂ Degradation

This protocol describes a lab-scale experiment for degrading a halogenated benzimidazole using UV and hydrogen peroxide.

  • Reactor Setup: Use a photoreactor equipped with a UV lamp (e.g., low-pressure mercury lamp). The reaction should be carried out in a quartz vessel to allow UV transmission.[22]

  • Sample Preparation: Prepare an aqueous solution of the halogenated benzimidazole at a known concentration (e.g., 20 mg/L). Use a phosphate buffer to maintain a constant pH (e.g., pH 7.0).[22]

  • Initiation of Degradation:

    • Add a specific concentration of hydrogen peroxide (H₂O₂) to the solution (e.g., 10 mmol/L).[22]

    • Turn on the UV lamp to initiate the reaction.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 5, 15, 30, 60 min), withdraw an aliquot of the solution.

    • Immediately quench the reaction in the aliquot by adding a quenching agent like sodium thiosulfate (Na₂S₂O₃) to remove any residual oxidant.[22]

  • Analysis: Analyze the quenched samples using HPLC to determine the remaining concentration of the parent benzimidazole compound.

Visualizations

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis & Interpretation Prep Prepare Stock Solution (1 mg/mL in MeOH/ACN) Control Prepare Control Sample (No Stress) Prep->Control Stress_Point Apply Stress Conditions Prep->Stress_Point HPLC Analyze via Stability- Indicating HPLC/UPLC Control->HPLC Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stress_Point->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stress_Point->Base Oxidation Oxidation (30% H₂O₂, RT) Stress_Point->Oxidation Thermal Thermal (Solid/Solution, 80°C) Stress_Point->Thermal Photo Photolytic (UV/Vis Light) Stress_Point->Photo Sampling Sample at Time Points (e.g., 0, 2, 8, 24h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize Acid/Base (If Applicable) Sampling->Neutralize Neutralize->HPLC LCMS Identify Products via LC-MS/MS HPLC->LCMS Data Quantify Degradation & Determine Pathways LCMS->Data

Caption: Experimental workflow for a forced degradation study of a halogenated benzimidazole.

G cluster_pathways Degradation Pathways Parent Halogenated Benzimidazole (e.g., Albendazole, Triclabendazole) Hydrolysis Hydrolysis Product (e.g., Amine derivative from carbamate cleavage) Parent->Hydrolysis  Hydrolysis  (Acid/Base) Oxidation1 Sulfoxide Metabolite Parent->Oxidation1  Oxidation   Photoproduct Various Photodegradation Products (e.g., Ring cleavage products) Parent->Photoproduct  Photodegradation  (UV/Light) Oxidation2 Sulfone Metabolite Oxidation1->Oxidation2  Further  Oxidation  

Caption: Simplified degradation pathways for halogenated benzimidazoles.

G Symptom Symptom: Poor Mass Balance Cause1 Possible Cause: Non-UV Active Products Symptom->Cause1 Cause2 Possible Cause: Precipitation Symptom->Cause2 Cause3 Possible Cause: Adsorption to Vial Symptom->Cause3 Solution1 Solution: Use Universal Detector (MS, CAD, ELSD) Cause1->Solution1 Solution2 Solution: Visually Inspect Sample, Change Solvent/Concentration Cause2->Solution2 Solution3 Solution: Use Inert Vials (Silanized Glass, PP) Cause3->Solution3

Caption: Troubleshooting logic for addressing poor mass balance in degradation studies.

References

preventing byproduct formation in 5-Bromo-1H-benzimidazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Bromo-1H-benzimidazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent byproduct formation and optimize reaction outcomes.

Section 1: N-Alkylation Reactions - Controlling Regioselectivity

One of the most common challenges in the functionalization of this compound is controlling the site of alkylation on the imidazole ring, which can lead to a mixture of N1 and N2 regioisomers.

Frequently Asked Questions (FAQs)

Q1: I am getting a mixture of N1 and N2 alkylated products. How can I improve the regioselectivity of my reaction?

A1: Regioselectivity in the N-alkylation of benzimidazoles is highly dependent on the reaction conditions, particularly the choice of base and solvent. The interplay of steric hindrance, electronics, and potential chelation with the counter-ion of the base dictates the preferred site of alkylation. For the related indazole scaffold, it has been shown that different conditions can strongly favor one isomer over the other.[1]

  • To favor N1 alkylation: The use of sodium hydride (NaH) in a less polar, aprotic solvent like tetrahydrofuran (THF) is often effective. It is postulated that the small Na+ cation can chelate with the N2 nitrogen and a nearby coordinating group (if present), sterically directing the alkylating agent to the N1 position.[1][2]

  • To favor N2 alkylation: Employing a stronger, more dissociating base like cesium carbonate (Cs2CO3) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) often favors the N2 isomer. The larger, "freer" cation does not promote chelation, and the thermodynamically more stable N2-alkylated product may be favored.

Q2: Does the nature of the alkylating agent affect the N1/N2 ratio?

A2: Yes, the steric bulk of the alkylating agent can influence the regioselectivity. Bulky electrophiles may preferentially react at the more sterically accessible N1 position. However, the base and solvent system generally plays a more dominant role. Primary alkyl halides and secondary alkyl tosylates have been used effectively while maintaining high N1 regioselectivity under optimized conditions.[1]

Troubleshooting Guide: N-Alkylation
IssueProbable Cause(s)Suggested Solution(s)
Poor N1/N2 Selectivity Sub-optimal base/solvent combination.For N1 selectivity, switch to NaH in THF. For N2, try Cs2CO3 in DMF.
Low Reaction Yield Incomplete deprotonation. Steric hindrance.Ensure the base is fresh and added under anhydrous conditions. If using a bulky alkylating agent, consider increasing reaction time or temperature.
Formation of Dialkylated Byproduct Use of excess alkylating agent or strong base.Use stoichiometric amounts (1.0-1.1 equivalents) of the alkylating agent. Control the addition of the electrophile.
Illustrative Data on Regioselectivity

The following table, adapted from studies on the related 5-bromo-1H-indazole-3-carboxylate scaffold, illustrates how reaction conditions can dramatically influence the N1/N2 product ratio. A similar trend is expected for benzimidazole derivatives.

ElectrophileBaseSolventN1:N2 Ratio (Approx.)Reference
Isopropyl IodideNaHDMF38 : 46[2]
Pentyl BromideNaHTHF>99 : <1[1]
Ethyl BromideCs2CO3DMF1.2 : 1[3]
Experimental Protocol: Selective N1-Alkylation

This protocol is a general guideline for achieving N1 selectivity.

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.).

  • Solvent Addition: Add anhydrous THF via syringe. Stir the suspension at 0 °C.

  • Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Electrophile Addition: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.05 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualization: N-Alkylation Pathways

G cluster_start Reactants cluster_path1 Pathway 1: N1-Alkylation cluster_path2 Pathway 2: N2-Alkylation start This compound + Alkyl Halide (R-X) Base1 Base: NaH Solvent: THF start->Base1 Conditions Base2 Base: Cs2CO3 Solvent: DMF start->Base2 Conditions Chelate Na+ Chelation Intermediate (Favors N1 attack) Base1->Chelate Prod1 N1-Alkylated Product (Major) Chelate->Prod1 Steric Direction Anion Benzimidazolide Anion ('Free' Anion) Base2->Anion Prod2 N2-Alkylated Product (Often Major) Anion->Prod2 Thermodynamic Control

Caption: Competing pathways for N-alkylation of this compound.

Section 2: Palladium Cross-Coupling Reactions

This compound is a common substrate for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. Byproduct formation is a key challenge, often leading to reduced yields and difficult purifications.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction is giving a high percentage of debrominated starting material (1H-benzimidazole). What is the cause?

A1: The formation of the hydrodehalogenated (debrominated) byproduct in Suzuki couplings typically arises from two main side reactions:

  • Protodeboronation: The boronic acid coupling partner degrades, often due to excess base or water, before it can transmetalate to the palladium center. The resulting active palladium species can then be quenched to produce the debrominated arene.

  • Direct Hydrodehalogenation: A competing reaction pathway where the aryl halide is reduced.

To mitigate this, use milder bases like K3PO4 or Cs2CO3 instead of strong hydroxides, ensure your boronic acid is of high quality, and thoroughly degas your solvents to remove oxygen.[4][5]

Q2: In my Buchwald-Hartwig amination, I am observing homo-coupling of my amine or starting material. How can I prevent this?

A2: Homo-coupling can be a sign of an inappropriate ligand, base, or temperature. The choice of phosphine ligand is critical in Buchwald-Hartwig aminations.[6] Sterically hindered, electron-rich ligands (e.g., XPhos, tBuXPhos) often promote the desired reductive elimination over side reactions.[7][8] Additionally, ensure you are using a non-nucleophilic base (e.g., NaOtBu, LHMDS) and that the reaction temperature is not excessively high, which can lead to catalyst decomposition and undesired pathways.

Troubleshooting Guide: Cross-Coupling Reactions

G Start Low Yield or Complex Mixture in Cross-Coupling? CheckSM Is Starting Material (SM) Consumed? (TLC/LCMS) Start->CheckSM IdentifyBP Identify Byproducts (NMR / GC-MS) CheckSM->IdentifyBP Yes Incomplete Solution: - Increase catalyst loading - Increase temperature/time - Check reagent quality CheckSM->Incomplete No Debromination Debrominated SM Detected? IdentifyBP->Debromination Homocoupling Homo-coupled Products Detected? IdentifyBP->Homocoupling SolveDebrom Solution (Suzuki): - Use milder base (K3PO4) - Degas solvent thoroughly - Use high-purity boronic acid Debromination->SolveDebrom Yes SolveHomo Solution (Buchwald): - Screen different ligands (e.g., XPhos) - Optimize base & temperature Homocoupling->SolveHomo Yes

References

stability issues of 5-Bromo-1H-benzimidazole in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Bromo-1H-benzimidazole in solution.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound solid and its solutions?

A1: For solid this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and dark place.[1] Solutions of this compound are susceptible to degradation and should be prepared fresh whenever possible. For short-term storage, solutions should be kept at 2-8°C and protected from light. For longer-term storage, freezing at -20°C or below is advisable, though freeze-thaw cycles should be minimized.[2]

Q2: What are the common solvents for dissolving this compound?

A2: this compound is soluble in methanol.[3] It is also expected to be soluble in other polar organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). The solubility in aqueous solutions is generally low but can be increased at acidic pH due to the basic nature of the benzimidazole ring.

Q3: What are the likely degradation pathways for this compound in solution?

A3: Based on the general behavior of benzimidazole derivatives, this compound is susceptible to degradation through several pathways:

  • Hydrolysis: The imidazole ring can undergo cleavage under strong acidic or basic conditions, especially at elevated temperatures.

  • Oxidation: The molecule can be oxidized, particularly at the imidazole ring, leading to the formation of various oxidation products.[4]

  • Photodegradation: Exposure to UV light can induce photochemical reactions, leading to the formation of colored degradants and loss of potency.[5]

Q4: I am observing unexpected peaks in my HPLC analysis of a this compound solution. What could be the cause?

A4: Unexpected peaks in your chromatogram could be due to several reasons:

  • Degradation Products: If the solution has been stored for an extended period, exposed to light, or subjected to harsh pH conditions, the new peaks are likely degradation products.

  • Impurities from Synthesis: The starting material may contain impurities from its synthesis that are co-eluting with your compound of interest.

  • Interaction with Excipients or Solvents: this compound may react with certain excipients in a formulation or with the solvent itself over time.

To identify the source of these peaks, it is recommended to perform a forced degradation study and use techniques like LC-MS to identify the mass of the unknown peaks.[6]

Troubleshooting Guides

Issue 1: Rapid Loss of Potency of this compound in Solution

Symptom: A significant decrease in the concentration of this compound is observed over a short period when analyzed by a validated analytical method.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Photodegradation Prepare and handle solutions under amber or light-protecting conditions. Store solutions in the dark.
Oxidative Degradation Degas solvents before use. Consider adding an antioxidant if compatible with the experimental setup.
Hydrolysis Maintain the pH of the solution within a stable range (typically near neutral, unless otherwise required). Avoid strongly acidic or basic conditions.
Inappropriate Solvent Ensure the chosen solvent is inert and does not react with this compound. Test stability in alternative recommended solvents.
Temperature Effects Prepare solutions at room temperature and store them at recommended low temperatures (2-8°C or -20°C) immediately after preparation.
Issue 2: Poor Solubility or Precipitation of this compound in Aqueous Buffers

Symptom: The compound does not fully dissolve or precipitates out of an aqueous buffer solution over time.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Low Intrinsic Solubility The inherent aqueous solubility of this compound is low.
pH of the Buffer Adjust the pH of the buffer. Solubility may increase in slightly acidic conditions (e.g., pH 3-5) due to the formation of a more soluble salt.
Use of Co-solvents Add a small percentage of a water-miscible organic solvent such as ethanol, methanol, or DMSO to the aqueous buffer to increase solubility.
Concentration Too High Prepare a more dilute solution. Determine the saturation solubility in the specific buffer system to avoid precipitation.

Data Presentation

Table 1: Illustrative Solubility of this compound in Common Solvents

Disclaimer: The following data are hypothetical and for illustrative purposes to guide experimental design. Actual values should be determined experimentally.

Solvent Temperature (°C) Approximate Solubility (mg/mL)
Methanol25>10[3]
Ethanol255 - 10
Acetonitrile251 - 5
Dimethyl Sulfoxide (DMSO)25>20
Water (pH 7.0)25< 0.1
0.1 M HCl251 - 2
0.1 M NaOH25< 0.1

Table 2: Illustrative Stability of this compound (1 mg/mL in Solution) under Forced Degradation Conditions

Disclaimer: The following data are hypothetical and for illustrative purposes. The actual extent of degradation will depend on the specific experimental conditions.

Stress Condition Duration Temperature % Degradation (Illustrative) Potential Degradation Products (Hypothesized)
0.1 M HCl24 hours60°C15 - 25Hydrolytic cleavage products of the imidazole ring
0.1 M NaOH24 hours60°C20 - 30Hydrolytic cleavage products of the imidazole ring
3% H₂O₂24 hoursRoom Temp10 - 20Oxidized benzimidazole derivatives
UV Light (254 nm)48 hoursRoom Temp30 - 50Photodegradation products, potentially colored
Heat (Solid State)7 days80°C< 5Thermally induced decomposition products
Heat (in Methanol)7 days60°C5 - 10Solvolysis and thermal degradation products

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation pathways of this compound under various stress conditions.[4][5]

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and vials

  • pH meter

  • HPLC system with UV detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis:

    • To 5 mL of the stock solution, add 5 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 0, 4, 8, 24 hours).

    • Neutralize the samples with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To 5 mL of the stock solution, add 5 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time points.

    • Neutralize the samples with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • To 5 mL of the stock solution, add 5 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Withdraw samples at appropriate time points.

  • Thermal Degradation:

    • Place a sample of solid this compound in an oven at 80°C for 7 days.

    • Separately, incubate a sealed vial of the stock solution at 60°C for 7 days.

    • Analyze samples at the end of the study period.

  • Photodegradation:

    • Expose a solution of this compound in methanol to UV light (e.g., 254 nm) in a photostability chamber for 48 hours.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions (starting point for method development):

  • HPLC System: A system with a gradient pump, autosampler, column oven, and UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 90% A, 10% B

    • 5-20 min: Linear gradient to 10% A, 90% B

    • 20-25 min: 10% A, 90% B

    • 25-30 min: Return to initial conditions (90% A, 10% B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare the mobile phases and degas them.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Inject the prepared samples from the forced degradation study.

  • Monitor the chromatograms for the appearance of new peaks and the decrease in the peak area of this compound.

  • The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent compound peak.

Visualizations

G Conceptual Signaling Pathway for Benzimidazole Derivatives in Cancer Therapy cluster_0 Cellular Environment cluster_1 Signaling Cascade cluster_2 Cellular Response Benzimidazole_Derivative This compound Derivative Target_Protein Target Protein (e.g., Kinase, Tubulin) Benzimidazole_Derivative->Target_Protein Binds to Cell_Membrane Cell Membrane Downstream_Effector_1 Downstream Effector 1 Target_Protein->Downstream_Effector_1 Inhibits Downstream_Effector_2 Downstream Effector 2 Downstream_Effector_1->Downstream_Effector_2 Regulates Apoptosis Apoptosis Downstream_Effector_2->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Downstream_Effector_2->Cell_Cycle_Arrest

Caption: Conceptual signaling pathway of a benzimidazole derivative in cancer therapy.

G Experimental Workflow for Forced Degradation Study Start Start: Prepare 1 mg/mL Stock Solution of this compound Stress_Conditions Apply Stress Conditions (Parallel Experiments) Start->Stress_Conditions Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stress_Conditions->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stress_Conditions->Base Oxidation Oxidation (3% H2O2, RT) Stress_Conditions->Oxidation Photo Photodegradation (UV Light, RT) Stress_Conditions->Photo Thermal Thermal Stress (Solid & Solution, 60-80°C) Stress_Conditions->Thermal Sampling Sample at Time Points (0, 4, 8, 24h, etc.) Acid->Sampling Base->Sampling Oxidation->Sampling Photo->Sampling Thermal->Sampling Neutralize Neutralize Acid/Base Samples Sampling->Neutralize HPLC_Analysis Analyze by Stability-Indicating HPLC-UV Method Neutralize->HPLC_Analysis Data_Analysis Data Analysis: - Quantify % Degradation - Identify Degradation Products (LC-MS) HPLC_Analysis->Data_Analysis End End: Establish Degradation Profile and Pathways Data_Analysis->End

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Scale-Up Synthesis of 5-Bromo-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5-Bromo-1H-benzimidazole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound.

Issue ID Problem Potential Causes Recommended Solutions
SC-01 Low Yield 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Suboptimal reaction temperature. 4. Poor mixing in the reactor. 5. Loss of product during work-up and isolation.1. Monitor reaction completion by HPLC or TLC. Consider extending reaction time if necessary. 2. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen) to prevent oxidation. Check for and mitigate any potential hotspots in the reactor. 3. Optimize the temperature profile for the larger scale. A slight adjustment from the lab-scale temperature may be required to control exotherms. 4. Evaluate and optimize the agitation speed and impeller design for effective mixing of the reaction slurry. 5. Optimize the extraction and crystallization procedures to minimize losses. Consider using an anti-solvent for precipitation to improve recovery.
SC-02 Product Purity Issues (e.g., discoloration, presence of impurities) 1. Formation of byproducts due to localized overheating. 2. Incomplete reaction leading to residual starting materials. 3. Oxidation of the diamine starting material. 4. Inefficient purification/crystallization.1. Improve heat dissipation in the reactor. Consider adding reagents portion-wise to control the reaction exotherm. 2. As per SC-01, ensure the reaction goes to completion. 3. Handle 4-bromo-1,2-benzenediamine under an inert atmosphere and consider using an antioxidant if necessary. 4. Develop a robust crystallization protocol. Screen different solvent/anti-solvent systems and control the cooling rate to obtain crystals of desired purity and morphology. Consider a final purification step like carbon treatment or a short plug of silica gel.
SC-03 Difficulties in Product Isolation and Filtration 1. Formation of very fine particles or an oily product instead of a crystalline solid. 2. Slow filtration rate due to small particle size.1. Optimize the crystallization conditions (solvent, temperature, cooling rate) to control particle size and morphology. Seeding with pre-formed crystals can be beneficial. 2. Consider using a filter aid (e.g., Celite) or exploring alternative filtration techniques like a centrifuge.
SC-04 Inconsistent Batch-to-Batch Results 1. Variations in the quality of starting materials. 2. Lack of precise control over reaction parameters (temperature, addition rates, mixing). 3. Inconsistent work-up procedures.1. Establish strict quality control specifications for all raw materials. 2. Implement robust process controls with calibrated instrumentation to ensure consistency in all critical process parameters. 3. Standardize all work-up and isolation procedures with clear and detailed standard operating procedures (SOPs).

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the scale-up of the this compound synthesis?

A1: The most critical parameters to control during scale-up are:

  • Temperature: The reaction of 4-bromo-1,2-benzenediamine with formic acid or trimethyl orthoformate is exothermic. In a large reactor, inefficient heat dissipation can lead to localized overheating, resulting in byproduct formation and reduced yield.

  • Mixing: Ensuring homogeneous mixing of the reactants is crucial, especially as the reaction mixture can be a slurry. Inadequate mixing can lead to incomplete reactions and localized concentration gradients, impacting product quality.

  • Rate of Reagent Addition: The controlled addition of reagents is essential to manage the reaction exotherm and maintain a consistent temperature profile.

  • Crystallization Conditions: The cooling rate, solvent system, and agitation during crystallization significantly impact the crystal size, form, and purity of the final product.

Q2: How can I minimize the formation of impurities during the scale-up process?

A2: To minimize impurity formation, consider the following:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent the oxidation of the electron-rich 4-bromo-1,2-benzenediamine.

  • Temperature Control: Maintain strict control over the reaction temperature to prevent side reactions that may occur at elevated temperatures.

  • High-Purity Starting Materials: Use high-quality starting materials with low levels of impurities.

  • Optimized Stoichiometry: Ensure the stoichiometry of the reactants is carefully controlled to avoid excess of either starting material in the final product.

Q3: What is a suitable solvent system for the crystallization of this compound at a larger scale?

A3: While various solvent systems can be employed, a common approach is to use a polar solvent in which the product is soluble at elevated temperatures and an anti-solvent to induce precipitation upon cooling. A typical system could be dissolving the crude product in a minimal amount of hot methanol or ethanol and then adding water as an anti-solvent until turbidity is observed, followed by controlled cooling. The optimal solvent ratio and cooling profile should be determined experimentally for your specific scale and equipment.

Q4: Are there any specific safety precautions I should take during the scale-up synthesis?

A4: Yes, safety is paramount. Key precautions include:

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area or use a fume hood to avoid inhalation of vapors.

  • Exotherm Management: Be prepared for a potential exotherm and have a cooling system in place.

  • Material Safety Data Sheets (MSDS): Review the MSDS for all chemicals used in the synthesis to be aware of their hazards and handling procedures.

Experimental Protocols

Lab-Scale Synthesis of this compound

This protocol is a representative lab-scale procedure.

Materials:

  • 4-Bromo-1,2-benzenediamine (1.0 eq)

  • Trimethyl orthoformate (3.0 eq)

  • Concentrated Hydrochloric Acid (catalytic amount)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • To a solution of 4-bromo-1,2-benzenediamine in DMF, add trimethyl orthoformate.

  • Add a catalytic amount of concentrated hydrochloric acid and stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, dilute the reaction mixture with deionized water.

  • Neutralize the mixture to a pH of approximately 7 with a saturated aqueous sodium bicarbonate solution, which will cause the product to precipitate.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., methanol/water) to yield this compound as an off-white solid.

Visualizations

Scale-Up Synthesis Workflow and Challenges

Scale_Up_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Final Product Start Raw Material QC Reactor_Prep Reactor Preparation (Inert Atmosphere) Start->Reactor_Prep Charge_Reactants Charge Reactants (4-bromo-1,2-benzenediamine, DMF) Reactor_Prep->Charge_Reactants Reagent_Addition Controlled Addition (Trimethyl Orthoformate, HCl) Charge_Reactants->Reagent_Addition Challenge2 Mixing Efficiency Charge_Reactants->Challenge2 Reaction_Monitoring Reaction Monitoring (HPLC/TLC) Reagent_Addition->Reaction_Monitoring Challenge1 Heat Management Reagent_Addition->Challenge1 Quench_Neutralize Quenching & Neutralization Reaction_Monitoring->Quench_Neutralize Challenge3 Impurity Profile Reaction_Monitoring->Challenge3 Extraction Extraction Quench_Neutralize->Extraction Crystallization Crystallization Extraction->Crystallization Filtration_Drying Filtration & Drying Crystallization->Filtration_Drying Challenge4 Crystal Morphology Crystallization->Challenge4 Final_Product This compound (QC Analysis) Filtration_Drying->Final_Product

Caption: Workflow for the scale-up synthesis of this compound highlighting key challenges.

Technical Support Center: Resolving Poor Solubility of 5-Bromo-1H-benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with poorly soluble 5-Bromo-1H-benzimidazole derivatives in experimental settings.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: My this compound derivative precipitates when I dilute my DMSO stock solution into an aqueous buffer. What should I do?

Answer:

This phenomenon, often called "solvent shock," is common for hydrophobic compounds. Here are several strategies to overcome this, starting with the simplest:

  • Optimize Dilution: Instead of a single large dilution, try a stepwise or serial dilution. First, dilute your concentrated DMSO stock into an intermediate solvent that is miscible with both DMSO and water, such as ethanol or polyethylene glycol (PEG). Then, add this intermediate solution to your final aqueous buffer while vortexing.[1]

  • Use Co-solvents: Incorporate a small percentage (typically 1-5%) of a water-miscible organic co-solvent like ethanol, propylene glycol, or PEG 400 into your final aqueous buffer before adding the compound.[2] Always run a vehicle control to ensure the co-solvent concentration does not affect your assay.[1] It is generally recommended to keep the final DMSO concentration below 0.5%.[1]

  • Adjust pH: The solubility of benzimidazole derivatives is often pH-dependent.[1] As weak bases, they tend to be more soluble at a lower (more acidic) pH where the imidazole nitrogens can be protonated.[2] Test the solubility of your compound in a range of buffers with different pH values to find the optimal condition that is also compatible with your experimental system.[2]

Question 2: I've tried basic troubleshooting, but the solubility of my derivative is still too low for my required assay concentration. What advanced techniques can I employ?

Answer:

If simple methods are insufficient, several formulation strategies can significantly enhance solubility. These often involve creating a new solid form of the compound.

  • Salt Formation: For derivatives with ionizable groups, converting the compound into a salt form can dramatically improve aqueous solubility and dissolution rate.[1][3] This involves reacting the compound with a suitable acid or base.[1] For example, forming a hydrochloride salt has been shown to significantly improve the solubility of albendazole, a related benzimidazole.[4][5]

  • Solid Dispersions: This technique involves dispersing the hydrophobic drug in a hydrophilic polymer matrix.[6][7] When exposed to an aqueous medium, the carrier dissolves and releases the drug as fine, often amorphous, particles, which have a higher dissolution rate.[7][8] Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).[6]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules within their hydrophobic core, forming inclusion complexes with increased aqueous solubility.[3][9] Hydroxypropyl-β-cyclodextrin (HPβCD) and methyl-β-cyclodextrin are particularly effective for benzimidazoles.[10][11]

  • Co-crystallization: This involves combining the active compound with a benign co-former molecule in a crystalline lattice through non-covalent interactions.[12] This can alter the physicochemical properties of the compound, including solubility, without changing its chemical structure. Carboxylic acids are often used as co-formers for benzimidazole derivatives.[13]

Question 3: How do I choose the best solubility enhancement technique for my specific this compound derivative?

Answer:

The optimal technique depends on the specific physicochemical properties of your derivative and the requirements of your experiment. The following workflow provides a systematic approach to this problem.

G start Poorly Soluble This compound Derivative check_ionizable Does the compound have an ionizable group? start->check_ionizable salt_formation Attempt Salt Formation check_ionizable->salt_formation Yes ph_adjustment Attempt pH Adjustment check_ionizable->ph_adjustment Yes co_solvents Use Co-solvents / Surfactants check_ionizable->co_solvents No evaluate Evaluate Solubility, Stability, & Assay Compatibility salt_formation->evaluate ph_adjustment->evaluate advanced_techniques Proceed to Advanced Formulation co_solvents->advanced_techniques Insufficient Solubility co_solvents->evaluate Sufficient Solubility solid_dispersion Solid Dispersion advanced_techniques->solid_dispersion cyclodextrin Cyclodextrin Complexation advanced_techniques->cyclodextrin cocrystal Co-crystallization advanced_techniques->cocrystal solid_dispersion->evaluate cyclodextrin->evaluate cocrystal->evaluate

Caption: Troubleshooting workflow for solubility enhancement.

Data on Solubility Enhancement of Benzimidazole Derivatives

The following table summarizes quantitative data from studies on various benzimidazole derivatives, demonstrating the potential fold-increase in solubility using different techniques.

Benzimidazole DerivativeSolubility Enhancement MethodCarrier / Co-formerAqueous Solubility (µg/mL)Fold Increase (Approx.)Reference(s)
Albendazole Pure Drug-0.31 - 0.42-[14][15]
Solid DispersionPolyvinylpyrrolidone (PVP)48.21~155x[14]
β-cyclodextrin-93.47~223x[15]
Hydroxypropyl-β-cyclodextrin (HPβCD)-443.06~1058x[15]
HPβCD + PVP-591.22~1412x[15]
Salt Formation (HCl)-Cmax: 478.96 ng/mL6.9x (in vivo Cmax)[4][5]
Fenbendazole Pure Drug-0.3-[3]
β-cyclodextrin-45.56~152x[3]
Hydroxypropyl-β-cyclodextrin (HPβCD)-159.36~531x[3]
Methyl-β-cyclodextrin-20,210~67,367x[3][11]
HPβCD + PVP-144.66~1373x (vs. 0.1054 µg/mL)[10][15]

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor solubility of this compound derivatives? A: Benzimidazole derivatives, including the 5-bromo substituted versions, are often poorly soluble in water due to their rigid, planar, and aromatic structure, which favors strong crystal lattice packing.[16] The bromo-substituent further increases the molecule's hydrophobicity. These factors lead to high melting points and low intrinsic aqueous solubility.[16]

Q2: Can the solubilizing agents themselves interfere with my biological assay? A: Yes, this is a critical consideration. Co-solvents like DMSO can be toxic to cells at higher concentrations.[1] Surfactants and cyclodextrins can interact with cell membranes or proteins, potentially causing off-target effects.[1] Therefore, it is essential to always include vehicle controls (the solubilizing agent in the buffer without your compound) in your experiments to account for any effects of the formulation itself.

Q3: What is a solid dispersion, and how does it improve solubility? A: A solid dispersion is a system where a poorly soluble drug (the guest) is dispersed within a highly soluble solid carrier (the host).[6][8] Key mechanisms for solubility enhancement include:

  • Reduced Particle Size: The drug is dispersed at a molecular or near-molecular level, dramatically increasing the surface area available for dissolution.[6][7]

  • Amorphous State: The drug often exists in an amorphous (non-crystalline) state within the carrier, which has higher energy and greater solubility than its stable crystalline form.[8]

  • Improved Wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug particles by the aqueous medium.[8]

Q4: How does a cyclodextrin inclusion complex work? A: Cyclodextrins have a truncated cone or torus shape with a hydrophilic exterior and a lipophilic (hydrophobic) interior cavity. The poorly soluble benzimidazole derivative can be encapsulated within this cavity, forming a host-guest inclusion complex. The hydrophilic exterior of the cyclodextrin then allows the entire complex to dissolve readily in water, increasing the apparent solubility of the guest molecule.

G cluster_0 Mechanism of Cyclodextrin Inclusion Complex Formation drug Poorly Soluble Benzimidazole Derivative p1 drug->p1 cd Cyclodextrin (Hydrophilic Exterior, Lipophilic Interior) cd->p1 complex Soluble Inclusion Complex drug_in_complex Benzimidazole Derivative p1->complex p2

References

analytical methods for detecting impurities in 5-Bromo-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 5-Bromo-1H-benzimidazole. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in this compound?

A1: Impurities in this compound can originate from the synthesis process, degradation, or storage. Common impurities include:

  • Synthesis-Related Impurities:

    • Unreacted starting materials, most notably 4-bromo-1,2-benzenediamine.

    • By-products from incomplete cyclization or side reactions.

  • Degradation Products:

    • Hydrolysis products formed under acidic or basic conditions.

    • Oxidation products.

  • Residual Solvents:

    • Solvents used during synthesis and purification, such as N,N-dimethylformamide (DMF), ethyl acetate, and methanol.

Q2: Which analytical techniques are most suitable for impurity profiling of this compound?

A2: The most common and effective techniques for analyzing impurities in this compound are:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile and thermally labile impurities. A reversed-phase method with UV detection is typically employed.

  • Gas Chromatography (GC): Primarily used for the analysis of volatile impurities, especially residual solvents. Headspace GC is a common approach for this purpose.

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) or GC (GC-MS) to provide structural information for the identification of unknown impurities.

Q3: How can I develop a stability-indicating HPLC method for this compound?

A3: A stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from its degradation products. To develop such a method, forced degradation studies are performed. This involves subjecting the this compound sample to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis to intentionally generate degradation products. The HPLC method is then developed and optimized to achieve baseline separation between the main peak and all the degradation product peaks.

Troubleshooting Guides

HPLC Analysis

Issue 1: Peak Tailing for the this compound Peak

  • Possible Cause A: Secondary Interactions with Residual Silanols: Benzimidazoles are basic compounds and can interact with acidic silanol groups on the silica-based stationary phase, leading to peak tailing.

    • Troubleshooting Steps:

      • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3) can suppress the ionization of silanol groups.

      • Use a Deactivated Column: Employ a column with end-capping or a polar-embedded stationary phase to minimize silanol interactions.

      • Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanol groups.

  • Possible Cause B: Column Overload: Injecting too much sample can saturate the stationary phase and cause peak distortion.

    • Troubleshooting Steps:

      • Dilute the Sample: Reduce the concentration of the sample and re-inject.

      • Decrease Injection Volume: Inject a smaller volume of the sample.

  • Possible Cause C: Column Contamination or Void: Buildup of particulate matter on the column inlet frit or the formation of a void at the head of the column can distort peak shape.

    • Troubleshooting Steps:

      • Use a Guard Column: A guard column will protect the analytical column from strongly retained impurities.

      • Filter Samples: Ensure all samples are filtered through a 0.45 µm or 0.22 µm filter before injection.

      • Back-flush the Column: Reversing the column and flushing with a strong solvent may remove particulate buildup on the inlet frit.

Issue 2: Inconsistent Retention Times

  • Possible Cause A: Mobile Phase Composition: Small variations in the mobile phase preparation can lead to shifts in retention times.

    • Troubleshooting Steps:

      • Prepare Fresh Mobile Phase: Ensure accurate measurement of all components.

      • Degas the Mobile Phase: Dissolved gases can form bubbles in the pump, leading to flow rate inaccuracies.

      • Check for Solvent Evaporation: Keep mobile phase reservoirs covered to prevent selective evaporation of the more volatile component.

  • Possible Cause B: Temperature Fluctuations: Column temperature can significantly affect retention times.

    • Troubleshooting Steps:

      • Use a Column Oven: A thermostatically controlled column compartment will ensure a stable operating temperature.

  • Possible Cause C: Pump Issues: Worn pump seals or malfunctioning check valves can cause an inconsistent flow rate.

    • Troubleshooting Steps:

      • Perform Pump Maintenance: Follow the manufacturer's instructions for routine maintenance, including seal replacement.

      • Prime the Pump: Ensure there are no air bubbles in the pump heads.

GC Analysis (Residual Solvents)

Issue: Poor Peak Shape for Polar Solvents (e.g., DMF)

  • Possible Cause: Inactive Inlet Liner: Active sites in the inlet liner can interact with polar analytes.

    • Troubleshooting Steps:

      • Use a Deactivated Liner: Ensure the use of a high-quality, deactivated inlet liner.

      • Replace the Liner: Regularly replace the liner, especially after analyzing dirty samples.

Experimental Protocols

HPLC Method for Impurity Profiling

This method is a general starting point and should be validated for its intended use.

  • Instrumentation: HPLC with UV or Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Headspace GC-MS Method for Residual Solvents

This method is based on USP <467> for residual solvent analysis.

  • Instrumentation: Headspace Sampler coupled to a GC-MS system.

  • Column: DB-624, 30 m x 0.32 mm, 1.8 µm film thickness or equivalent.

  • Carrier Gas: Helium at a constant flow of 2 mL/min.

  • Oven Program:

    • Initial Temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold at 240 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 250 °C.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 20 minutes.

  • Sample Preparation: Accurately weigh about 100 mg of this compound into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO). Crimp the vial tightly.

Data Presentation

Table 1: Representative HPLC Data for this compound and Potential Impurities

CompoundExpected Retention Time (min)Expected m/z [M+H]⁺
4-bromo-1,2-benzenediamine~ 4.5187/189
This compound~ 8.0197/199
Dimer by-product> 10.0Varies

Note: Retention times are estimates and will vary depending on the specific HPLC system and conditions.

Visualizations

impurity_analysis_workflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_gc GC-MS Analysis (Residual Solvents) cluster_data Data Analysis sample This compound Sample dissolve Dissolve in appropriate solvent sample->dissolve filter Filter through 0.45 µm filter dissolve->filter hs_injection Headspace Injection dissolve->hs_injection hplc_injection Inject into HPLC filter->hplc_injection separation Chromatographic Separation hplc_injection->separation uv_detection UV/DAD Detection separation->uv_detection peak_integration Peak Integration & Quantification uv_detection->peak_integration gc_separation GC Separation hs_injection->gc_separation ms_detection Mass Spectrometric Detection gc_separation->ms_detection impurity_identification Impurity Identification (LC-MS/MS) ms_detection->impurity_identification peak_integration->impurity_identification reporting Generate Report peak_integration->reporting impurity_identification->reporting

Caption: Workflow for the analysis of impurities in this compound.

Validation & Comparative

A Comparative Guide to the Biological Activities of 5-Bromo-1H-benzimidazole and 5-Chloro-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents. The introduction of halogen atoms, such as bromine and chlorine, at the 5-position of the benzimidazole scaffold can significantly influence the physicochemical properties and biological activities of the resulting compounds. This guide provides a comparative overview of the reported biological activities of 5-Bromo-1H-benzimidazole and 5-Chloro-1H-benzimidazole, focusing on their antimicrobial and anticancer potential. While direct comparative studies on these two specific parent compounds are limited in publicly available literature, this document synthesizes findings on their derivatives to infer structure-activity relationships and guide further research.

Antimicrobial Activity

Both 5-bromo and 5-chloro-substituted benzimidazole derivatives have been investigated for their activity against a range of microbial pathogens. The halogen substituent at the 5-position is known to modulate the lipophilicity and electronic properties of the benzimidazole ring, which can impact cell permeability and target interaction.

Table 1: Comparative Antimicrobial Activity of 5-Halogenated Benzimidazole Derivatives

Compound/DerivativeMicroorganismActivity Metric (e.g., MIC in µg/mL)Reference
5-Chloro-2-(3-bromothiophen-2-yl)-1H-benzimidazoleE. coli ATCC 25922<4[1]
S. aureus ATCC 25923<4[1]
5-Bromo-2-(3-bromothiophen-2-yl)-1H-benzimidazoleE. coli ATCC 25922<4[1]
S. aureus ATCC 25923<4[1]
7-Bromo-5-chloro-2-(1H-indol-3-yl)-1H-benzo[d]imidazoleS. aureus ATCC 259237.8[2]
MRSA3.9[2]

MIC: Minimum Inhibitory Concentration. Lower values indicate higher potency.

Anticancer Activity

The benzimidazole scaffold is a privileged structure in the design of anticancer agents. Halogenation at the 5-position has been explored as a strategy to enhance the cytotoxic effects of these compounds against various cancer cell lines. The mechanism of action for many benzimidazole derivatives involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

Table 2: Comparative Anticancer Activity of 5-Halogenated Benzimidazole Derivatives

Compound/DerivativeCancer Cell LineActivity Metric (e.g., IC50 in µM)Reference
5-Chloro-2-(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazoleA-549 (Lung)Not specified, but showed considerable growth inhibitory capability[3]
MCF-7 (Breast)Not specified, but showed considerable growth inhibitory capability[3]
HeLa (Cervical)Not specified, but showed considerable growth inhibitory capability[3]
6-Bromo-2-(1,3-diphenyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazoleA-549 (Lung)Not specified, but showed considerable growth inhibitory capability[3]
MCF-7 (Breast)Not specified, but showed considerable growth inhibitory capability[3]
HeLa (Cervical)Not specified, but showed considerable growth inhibitory capability[3]

IC50: Half-maximal inhibitory concentration. Lower values indicate higher potency.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for assessing the antimicrobial and anticancer activities of benzimidazole derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Compound Preparation and Serial Dilution: The test compounds (this compound and 5-Chloro-1H-benzimidazole) are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold serial dilutions of the compounds are then prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Positive control wells (containing medium and inoculum) and negative control wells (containing medium only) are also included.

  • Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 37°C for most bacteria, 35°C for fungi) for a specified period (typically 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Standardized Microbial Inoculum inoculation Inoculate Microtiter Plate prep_inoculum->inoculation prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->inoculation incubation Incubate Plate inoculation->incubation read_results Visually Inspect for Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic

Workflow for the Broth Microdilution Method.
Cytotoxicity Testing: MTT Assay for IC50 Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound and 5-Chloro-1H-benzimidazole). A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT solution (final concentration 0.5 mg/mL) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cancer Cells in 96-well Plate add_compounds Add Test Compounds at Various Concentrations seed_cells->add_compounds incubate_treatment Incubate for 24-72h add_compounds->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade stress 5-Halo-1H-benzimidazole (Cellular Stress) bax Bax Activation stress->bax activates bcl2 Bcl-2 Inhibition stress->bcl2 inhibits mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

References

A Comparative Analysis of the Anticancer Potential of 5-Bromo and 5-Nitro-Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data on Anticancer Activity

The cytotoxic effects of 5-bromo- and 5-nitro-benzimidazole derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a compound in inhibiting biological function, is a key metric for comparison. The following table summarizes the IC50 values for representative compounds from each class.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
5-Bromo-Benzimidazole 6-bromo-2-(1,3-diphenyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazoleA549 (Lung Carcinoma)Data not specified in snippet[1]
2-(5-bromo-1H-indol-3-yl)-5-(ethylsulfonyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazoleMCF-7 (Breast Adenocarcinoma)Significant activity reported[1]
5-Nitro-Benzimidazole 2-(4-((4-chlorobenzyl)oxy)-3-methoxyphenyl)-1-pentyl-1H-benzo[d]imidazole-5-carboxylateA549 (Lung Carcinoma)Maximum cell death reported[1]
4-(5-Chloro-1H-benzimidazol-2-yl) benzoic acid 2-nitrobenzylidene hydrazideA549 (Lung Carcinoma)Significant inhibitory potential[1]
4-(5-Chloro-1H-benzimidazol-2-yl) benzoic acid 2-nitrobenzylidene hydrazideMCF-7 (Breast Adenocarcinoma)Significant inhibitory potential[1]

Limitation: The data presented is compiled from different studies. Variations in experimental protocols, cell culture conditions, and compound purity can significantly influence the reported IC50 values. A direct comparison of potency should be made with caution.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the anticancer activity of benzimidazole derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The benzimidazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis, a form of programmed cell death.

  • Cell Treatment: Cells are treated with the benzimidazole derivatives at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Cells are treated with the test compounds for a specific duration.

  • Cell Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and stained with a solution containing PI and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Visualizations

Experimental Workflow for Anticancer Activity Screening

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assays Anticancer Assays cluster_data_analysis Data Analysis start Cancer Cell Lines (e.g., A549, MCF-7) seeding Cell Seeding in 96-well plates start->seeding treatment Incubation with Test Compounds seeding->treatment compound 5-Bromo/5-Nitro Benzimidazole Derivatives compound->treatment mtt MTT Assay treatment->mtt apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis treatment->cell_cycle ic50 IC50 Determination mtt->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist

Caption: General workflow for evaluating the anticancer activity of benzimidazole derivatives.

Putative Signaling Pathway for Benzimidazole-Induced Apoptosis

The anticancer efficacy of 5-nitrobenzimidazole derivatives is attributed to their capacity to interact with multiple cellular targets and disrupt key oncogenic signaling pathways.[2] A primary mechanism for nitroaromatic compounds involves direct interaction with DNA.[2] Derivatives of 5-nitrobenzimidazole have been shown to act as DNA intercalating agents, inserting themselves between the base pairs of the DNA helix.[2] Some derivatives can also alkylate or directly cleave DNA.[2] Benzimidazole derivatives, in general, are known to induce apoptosis through various signaling cascades.

signaling_pathway cluster_compound Compound Action cluster_cellular_effects Cellular Effects cluster_pathways Signaling Pathways cluster_outcome Cellular Outcome compound 5-Bromo/5-Nitro Benzimidazole Derivative dna_damage DNA Damage/ Intercalation compound->dna_damage ros ROS Production compound->ros p53 p53 Activation dna_damage->p53 ros->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest caspases Caspase Cascade Activation bax->caspases bcl2->caspases apoptosis Apoptosis caspases->apoptosis

Caption: A potential signaling pathway for apoptosis induced by benzimidazole derivatives.

References

Halogenated Benzimidazole Isomers: A Comparative Analysis of Cytotoxicity in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of halogenated benzimidazole isomers on various cancer cell lines. The data presented is compiled from recent studies to assist in the rational design of novel anticancer agents. Benzimidazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their structural similarity to endogenous purine nucleotides, allowing them to interact with various biological targets.[1][2][3] The introduction of halogen atoms into the benzimidazole scaffold has been shown to modulate the cytotoxic activity, often leading to enhanced potency and selectivity against cancer cells.[4][5][6]

Comparative Cytotoxicity Data (IC50 Values)

The cytotoxic potential of various halogenated benzimidazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, is summarized below. The data highlights how the position and nature of the halogen substituent on the benzimidazole core or its appended moieties can influence anticancer activity.

Compound IDCore StructureHalogen IsomerCancer Cell LineIC50 (µM)Reference
6c 1H-benzo[d]imidazole-benzylidenebenzohydrazide3-BromoHCT-116 (Colon)7.82[7]
HepG2 (Liver)8.15[7]
MCF-7 (Breast)10.21[7]
6d 1H-benzo[d]imidazole-benzylidenebenzohydrazide4-BromoHCT-116 (Colon)<30[7]
HepG2 (Liver)<30[7]
MCF-7 (Breast)<30[7]
6h 1H-benzo[d]imidazole-benzylidenebenzohydrazide2-FluoroHCT-116 (Colon)<30[7]
HepG2 (Liver)<30[7]
MCF-7 (Breast)<30[7]
6i 1H-benzo[d]imidazole-benzylidenebenzohydrazide3-FluoroHCT-116 (Colon)8.52[7]
HepG2 (Liver)9.11[7]
MCF-7 (Breast)11.43[7]
6j 1H-benzo[d]imidazole-benzylidenebenzohydrazide4-FluoroHCT-116 (Colon)<30[7]
HepG2 (Liver)<30[7]
MCF-7 (Breast)<30[7]
se-182 Benzimidazole derivativeNot specifiedA549 (Lung)15.80[8]
HepG2 (Liver)15.58[8]
Compound 38 2-phenylbenzimidazoleNot specifiedA549 (Lung)4.47 (µg/mL)[9]
MDA-MB-231 (Breast)4.68 (µg/mL)[9]
PC3 (Prostate)5.50 (µg/mL)[9]
Compound 40 2-phenylbenzimidazoleNot specifiedMDA-MB-231 (Breast)3.55 (µg/mL)[9]

Note: Direct comparison between studies should be made with caution due to potential variations in experimental conditions. The data from reference[9] is presented in µg/mL.

Structure-Activity Relationship (SAR) Insights

The cytotoxic activity of halogenated benzimidazoles is significantly influenced by the nature and position of the halogen substituent. Studies suggest that the introduction of electron-withdrawing groups, such as halogens, can enhance biological activity.[10] For instance, in the 1H-benzo[d]imidazole-benzylidenebenzohydrazide series, compounds with bromine (6c) and fluorine (6i) at the 3-position of the benzylidene ring exhibited the most potent cytotoxic activity, with IC50 values in the low micromolar range across multiple cancer cell lines.[7] This suggests that the electronic properties and steric bulk at this position are critical for activity. In contrast, substitutions at the 2- and 4-positions resulted in comparatively weaker activity.[7]

Experimental Protocols

The following is a generalized protocol for the MTT cytotoxicity assay, a common method used to evaluate the cytotoxic effects of compounds on cancer cell lines.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., HCT-116, HepG2, MCF-7)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Halogenated benzimidazole compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well. The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The halogenated benzimidazole isomers are dissolved in DMSO to create stock solutions, which are then serially diluted with growth medium to achieve the desired final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the test compounds is added to each well. A control group receiving only medium with DMSO is also included.

  • Incubation: The plates are incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The cell viability is calculated as a percentage of the control group. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Halogenated benzimidazole derivatives exert their anticancer effects through various mechanisms, often targeting multiple signaling pathways crucial for cancer cell proliferation and survival.[5][11]

One of the key mechanisms involves the inhibition of protein kinases . Many halogenated benzimidazoles act as multi-kinase inhibitors, targeting tyrosine kinases such as EGFR and HER2, which are often dysregulated in cancer.[6]

Another important mechanism is the induction of apoptosis . These compounds can trigger programmed cell death by disrupting mitochondrial membrane potential and activating caspase cascades.[12][13] Some derivatives have also been shown to cause cell cycle arrest, typically at the G2/M phase, thereby preventing cancer cell division.[1]

Furthermore, some halogenated benzimidazoles can interfere with cellular metabolism. For example, certain dihalogenated derivatives of condensed benzimidazole diones have been shown to inhibit the activity of allosteric glycolytic enzymes, disrupting the energy balance of tumor cells.[4]

Below is a diagram illustrating a generalized experimental workflow for evaluating the cytotoxicity of these compounds.

G cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture seeding Seeding in 96-well plates cell_culture->seeding treatment Treatment of Cells compound_prep Preparation of Halogenated Benzimidazole Isomer Solutions compound_prep->treatment mtt_addition MTT Addition incubation Incubation mtt_addition->incubation solubilization Formazan Solubilization incubation->solubilization readout Absorbance Measurement calculation IC50 Calculation readout->calculation

Caption: Experimental Workflow for Cytotoxicity Assessment.

Below is a diagram illustrating a simplified signaling pathway targeted by some halogenated benzimidazole derivatives, leading to apoptosis.

G compound Halogenated Benzimidazole Isomer kinase Protein Kinase (e.g., EGFR, HER2) compound->kinase Inhibition mitochondria Mitochondrial Dysfunction compound->mitochondria Induction apoptosis Apoptosis kinase->apoptosis caspases Caspase Activation mitochondria->caspases caspases->apoptosis

Caption: Simplified Apoptosis Induction Pathway.

References

Unveiling the Anticancer Potential of 5-Bromo-1H-benzimidazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led to the extensive investigation of various heterocyclic compounds. Among these, the benzimidazole scaffold has emerged as a promising pharmacophore due to its structural similarity to endogenous purines, allowing it to interact with a wide range of biological targets. This guide provides a comprehensive validation of the in vitro anticancer activity of 5-Bromo-1H-benzimidazole compounds, offering a comparative analysis against other benzimidazole derivatives and established anticancer drugs. Detailed experimental protocols and a visual representation of the implicated signaling pathways are presented to support further research and development in this area.

Performance Comparison: Cytotoxicity of Benzimidazole Derivatives

The in vitro cytotoxic activity of this compound derivatives and other related compounds has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is summarized in the tables below.

Table 1: Cytotoxic Activity (IC50 in µM) of this compound Derivatives

Compound/DerivativeMCF-7 (Breast)MDA-MB-231 (Breast)CCRF-CEM (Leukemia)HCT-116 (Colon)HeLa (Cervical)A549 (Lung)PC-3 (Prostate)K-562 (Leukemia)
4,5,6,7-tetrabromo-1H-benzimidazole (TBBi)12.61[1]-------
1-Phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanone5.30[2]-6.80[2]-----
1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one17.09[1]21.20[1]------
2-(5-Bromo-1H-indol-3-yl)-1H-benzo[d]imidazole derivative--------

Note: '-' indicates data not available from the searched sources.

Table 2: Comparative Cytotoxic Activity (IC50 in µM) with Other Anticancer Agents

CompoundMCF-7 (Breast)HCT-116 (Colon)HeLa (Cervical)A549 (Lung)
Benzimidazole-Triazole Hybrids
Compound 5a3.87 - 8.34[3]3.87 - 8.34[3]3.87 - 8.34[3]-
Compound 6g3.34 - 10.92[3]3.34 - 10.92[3]3.34 - 10.92[3]-
Standard Chemotherapeutics
Doxorubicin4.17 - 5.57[3]4.17 - 5.57[3]4.17 - 5.57[3]-
5-Fluorouracil2.80[4]--1.69[4]
Cisplatin5 - 20[2]---
Other Heterocyclic Compounds
Pyrazole-benzoimidazole-5-carboxylates-1.15 - 7.33-1.15 - 7.33
Kinase Inhibitors
Gefitinib (EGFR inhibitor)----
Erlotinib (EGFR inhibitor)----

Mechanism of Action: Induction of Apoptosis via PIM-1 and CK2 Kinase Inhibition

Several studies suggest that this compound derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. A key mechanism involves the inhibition of proto-oncogene serine/threonine-protein kinase 1 (PIM-1) and Casein Kinase 2 (CK2).[1] These kinases are often overexpressed in cancer cells and play crucial roles in cell survival and proliferation by phosphorylating and inactivating pro-apoptotic proteins. By inhibiting PIM-1 and CK2, these benzimidazole compounds can reactivate the apoptotic cascade, leading to cancer cell death.

PIM1_CK2_Apoptosis_Pathway cluster_inhibition Inhibition by this compound Derivatives cluster_kinases Pro-Survival Kinases cluster_apoptotic_machinery Apoptotic Regulation Benzimidazole This compound Derivatives PIM1 PIM-1 Benzimidazole->PIM1 inhibits CK2 CK2 Benzimidazole->CK2 inhibits Bad Bad (Pro-apoptotic) PIM1->Bad phosphorylates (inactivates) CK2->Bad phosphorylates (inactivates) Bcl2 Bcl-2 (Anti-apoptotic) Bad->Bcl2 inhibits Apoptosis Apoptosis Bad->Apoptosis promotes Bcl2->Apoptosis inhibits

PIM-1/CK2 Signaling Pathway in Apoptosis

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of their viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, CCRF-CEM)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well plates

  • This compound compounds and control drugs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an optimized density (e.g., 5 x 10³ to 1 x 10⁴ cells/well for MCF-7) and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and control drugs. Include untreated and vehicle-treated (e.g., DMSO) wells as controls.

  • Incubation: Incubate the plates for a specified period (typically 48-72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

MTT_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_treatment Treat with compounds incubation_24h->compound_treatment incubation_48_72h Incubate for 48-72h compound_treatment->incubation_48_72h mtt_addition Add MTT solution incubation_48_72h->mtt_addition incubation_4h Incubate for 4h mtt_addition->incubation_4h solubilization Add solubilization buffer incubation_4h->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate IC50 values read_absorbance->data_analysis end End data_analysis->end

MTT Assay Experimental Workflow
Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment and wash them with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are positive for both stains.

Western Blotting for PIM-1 and CK2

This technique is used to detect the expression levels of specific proteins.

Materials:

  • Cell lysates from treated and control cells

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against PIM-1 and CK2 (typical starting dilution 1:1000)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Separation: Separate proteins from cell lysates by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody, typically for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

Conclusion

This compound derivatives demonstrate significant in vitro anticancer activity against a range of cancer cell lines. Their mechanism of action, involving the induction of apoptosis through the inhibition of key survival kinases like PIM-1 and CK2, presents a promising avenue for the development of targeted cancer therapies. The data and protocols provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this class of compounds. Further in vivo studies are warranted to validate these in vitro findings and to assess the pharmacokinetic and safety profiles of these promising anticancer agents.

References

A Comparative Study of 5-Bromo-1H-benzimidazole and 2-Bromo-1H-benzimidazole Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the reactivity of two key brominated benzimidazole isomers: 5-Bromo-1H-benzimidazole and 2-Bromo-1H-benzimidazole. Understanding the distinct reactivity profiles of these isomers is crucial for their strategic application in the synthesis of complex molecules, particularly in the realm of medicinal chemistry and drug development. This document summarizes available experimental data, provides detailed experimental protocols for key transformations, and offers insights into the electronic factors governing their reactivity.

Introduction to Bromobenzimidazole Isomers

This compound and 2-Bromo-1H-benzimidazole are structural isomers with the bromine substituent positioned on the benzene and imidazole ring, respectively. This seemingly subtle difference in bromine placement profoundly influences the electronic properties and, consequently, the chemical reactivity of the molecule. The benzimidazole scaffold is a privileged structure in medicinal chemistry, and functionalization at either the C2 or C5 position is a common strategy for modulating biological activity.[1]

Key Structural Differences:

  • This compound: The bromine atom is attached to the benzene ring. Its reactivity is primarily influenced by the electronic effects on the aromatic system.

  • 2-Bromo-1H-benzimidazole: The bromine atom is attached to the electron-deficient C2 position of the imidazole ring. This position is analogous to a vinyl halide and is significantly influenced by the adjacent nitrogen atoms.

Comparative Reactivity Analysis

The differential reactivity of these two isomers is most pronounced in transition-metal-catalyzed cross-coupling reactions and nucleophilic substitution reactions.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, are fundamental tools for C-C and C-N bond formation. The reactivity of the C-Br bond in these reactions is a critical factor.

General Reactivity Trend:

In palladium-catalyzed cross-coupling reactions, the reactivity of the C-Br bond at the C2 position is generally higher than at the C5 position. The C2 position of the benzimidazole ring is known to be electron-deficient, which facilitates the oxidative addition of the C-Br bond to the palladium(0) catalyst, a key step in the catalytic cycle.[1]

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. While direct comparative studies are limited, available data suggests that 2-Bromo-1H-benzimidazole couples more readily than this compound.

Comparative Data for Suzuki-Miyaura Coupling

IsomerCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Bromo-1H-benzimidazole Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Water904~95[1]
This compound 4-Aminophenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/Water90-50-80[2]
2-Bromo-1H-benzimidazole Various Arylboronic acidsPdCl₂(SPhos)Cs₂CO₃Dioxane1200.560[3]

Note: The data presented in this table are from different sources and may not represent a direct comparison under identical conditions.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki coupling, the C2-Br bond is generally more reactive.

Comparative Data for Buchwald-Hartwig Amination

IsomerAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Bromo-1H-benzimidazole MorpholinePd₂(dba)₃ / BINAPNaOtBuToluene1006~95[1]
This compound 4-(Methylsulfonyl)anilinePd(OAc)₂ / XPhosCs₂CO₃Dioxane10016>95 (conversion)[4]
2-Bromo-1H-imidazoles Various aminesP4 / L4LHMDSTHFrt - 8012Good yields[5]

Note: The data presented in this table are from different sources and may not represent a direct comparison under identical conditions. The reactivity of 2-bromo-1H-imidazoles provides a close analogy for 2-bromo-1H-benzimidazole.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is generally challenging on electron-rich aromatic systems. However, the presence of electron-withdrawing groups or specific ring electronics can facilitate this reaction.

  • 2-Bromo-1H-benzimidazole: The electron-deficient nature of the C2 position makes it susceptible to nucleophilic attack. However, for unsubstituted 2-halobenzimidazoles, the acidic N-H proton can be abstracted by the nucleophile, retarding the substitution reaction. N-alkylation of the benzimidazole ring generally enhances its reactivity towards nucleophiles.[6]

  • This compound: The C5 position is part of the benzene ring and is less activated towards nucleophilic attack compared to the C2 position. SNAr reactions at this position typically require harsh conditions or the presence of strong electron-withdrawing groups on the ring, which is not the case for the parent 5-bromobenzimidazole.[7]

Electrophilic Aromatic Substitution

Electrophilic substitution reactions on the benzimidazole ring system primarily occur on the benzene portion.

  • This compound: The bromine atom is a deactivating but ortho, para-directing group. However, the directing effect of the fused imidazole ring also plays a significant role. Electrophilic attack is generally favored at the C4 and C7 positions, and to a lesser extent at the C6 position. The bromine at C5 will further influence this regioselectivity.

  • 2-Bromo-1H-benzimidazole: The bromine at the C2 position deactivates the imidazole ring towards electrophilic attack. Electrophilic substitution will predominantly occur on the benzene ring at the C4, C5, C6, and C7 positions. The 5- and 6-positions are generally the most reactive in electrophilic substitutions on the benzimidazole ring.[6]

Experimental Protocols

Suzuki-Miyaura Coupling of 2-Bromo-1H-benzimidazole

Materials:

  • 2-Bromo-1H-benzimidazole (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

  • Toluene (10 mL)

  • Water (2 mL)

Procedure:

  • To a flame-dried round-bottom flask, add 2-bromo-1H-benzimidazole, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst under a stream of argon.

  • Add degassed toluene and water via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1]

Buchwald-Hartwig Amination of this compound (N-protected)

Materials:

  • N-Protected this compound (e.g., 5-bromo-1-(phenylmethyl)-1H-benzimidazole) (1.0 mmol)

  • Amine (e.g., 4-(methylsulfonyl)aniline) (1.2 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • XPhos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed dioxane or toluene (5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the N-protected this compound, cesium carbonate, palladium(II) acetate, and XPhos.

  • Evacuate and backfill the tube with argon three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the amine.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an appropriate organic solvent and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[4]

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Inputs cluster_products Output Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(OR')L2 Ar-Pd(II)(OR')L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(OR')L2 Ligand Exchange (Base) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(OR')L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OH)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar-Br Ar-Br Ar'B(OH)2 Ar'B(OH)2 Base Base Ar-Ar' Ar-Ar' Buchwald_Hartwig_Catalytic_Cycle cluster_reactants Inputs cluster_products Output Pd(0)L Pd(0)L Ar-Pd(II)(Br)L Ar-Pd(II)(Br)L Pd(0)L->Ar-Pd(II)(Br)L Oxidative Addition (Ar-Br) [Ar-Pd(II)(NHR')L]Br [Ar-Pd(II)(NHR')L]Br Ar-Pd(II)(Br)L->[Ar-Pd(II)(NHR')L]Br Amine Coordination (R'NH2) Ar-Pd(II)(NR')L Ar-Pd(II)(NR')L [Ar-Pd(II)(NHR')L]Br->Ar-Pd(II)(NR')L Deprotonation (Base) Ar-Pd(II)(NR')L->Pd(0)L Reductive Elimination (Ar-NHR') Ar-Br Ar-Br R'NH2 R'NH2 Base Base Ar-NHR' Ar-NHR' Experimental_Workflow start Start reactants Combine Reactants: - Bromobenzimidazole - Coupling Partner - Base start->reactants catalyst Add Pd Catalyst and Ligand reactants->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat under Inert Atmosphere solvent->reaction monitoring Monitor Reaction (TLC/LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification characterization Characterize Product (NMR, MS) purification->characterization end End characterization->end

References

The Influence of Halogen Substitution on the Biological Activity of Benzimidazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the structure-activity relationship (SAR) of halogenated benzimidazole derivatives reveals a significant dependency of their biological activities on the nature and position of the halogen substituent. This guide provides a comparative overview of the anticancer, antibacterial, and antifungal properties of these compounds, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in the field of drug discovery and development.

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) at various positions on the benzimidazole ring has been a widely explored strategy to modulate the physicochemical properties and biological efficacy of these derivatives. Halogenation can influence factors such as lipophilicity, metabolic stability, and binding interactions with biological targets, thereby enhancing the therapeutic potential of the parent molecule.

Anticancer Activity of Halogenated Benzimidazole Derivatives

The antiproliferative activity of halogenated benzimidazole derivatives has been extensively evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth. The following table summarizes the IC50 values for a selection of halogenated benzimidazole derivatives, highlighting the impact of halogen substitution on their anticancer activity.

Compound IDBenzimidazole SubstitutionHalogen SubstituentCancer Cell LineIC50 (µM)Reference
1a 2-(p-tolyl)5-ChloroA549 (Lung)4.30[1]
1b 2-(p-tolyl)5-BromoA549 (Lung)3.80[1]
2a 1-benzyl-2-(chloromethyl)5,6-dichloroMCF-7 (Breast)0.98[2]
2b 1-benzyl-2-(chloromethyl)5,6-dibromoMCF-7 (Breast)0.87[2]
3a 2-(4-chlorophenyl)5-fluoroHepG2 (Liver)7.5[3][4]
3b 2-(4-fluorophenyl)5-chloroHepG2 (Liver)6.8[3][4]
4a 1H-benzimidazole4-BrHCT-116 (Colon)15.2[5]
4b 1H-benzimidazole4-FHCT-116 (Colon)18.9[5]
5 2-(3,4,5-trimethoxyphenyl)5-chloro-6-fluoroA549 (Lung)2.1[6]

Key Findings from SAR Studies:

  • Nature of Halogen: In many cases, bromo and chloro substituents tend to exhibit higher anticancer activity compared to fluoro substituents. This could be attributed to their higher lipophilicity and ability to form stronger halogen bonds.

  • Position of Halogen: The position of the halogen on the benzimidazole ring significantly influences activity. For instance, substitutions at the 5 and 6 positions have been shown to be particularly effective.

  • Multiple Halogenations: Dihalogenated derivatives, such as 5,6-dichloro and 5,6-dibromo compounds, often display enhanced potency compared to their mono-halogenated counterparts.[2]

Antibacterial and Antifungal Activities of Halogenated Benzimidazole Derivatives

Halogenated benzimidazoles have also demonstrated significant potential as antimicrobial agents. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The tables below present the MIC values of various halogenated benzimidazole derivatives against selected bacterial and fungal strains.

Antibacterial Activity
Compound IDBenzimidazole SubstitutionHalogen SubstituentBacterial StrainMIC (µg/mL)Reference
6a 2-(trifluoromethyl)5-chloroStaphylococcus aureus12.5[7]
6b 2-(trifluoromethyl)5-bromoStaphylococcus aureus6.25[7]
6c 2-(trifluoromethyl)5,6-dibromoBacillus subtilis0.49[8]
7a 2-(indol-3-yl)5-bromoStaphylococcus aureus (MRSA)< 1[9]
7b 2-(indol-3-yl)6,7-dimethyl-5-bromoStaphylococcus aureus (MRSA)< 1[9]
8 2-(phenyl)5-chloroEscherichia coli25[10]
Antifungal Activity
Compound IDBenzimidazole SubstitutionHalogen SubstituentFungal StrainMIC (µg/mL)Reference
9a 2-(1H-indol-3-yl)5-bromoCandida albicans3.9[9]
9b 1-methyl-2-(1H-indol-3-yl)-Candida albicans3.9[9]
10a bis-benzimidazole5-chloroCandida albicans3.9[11]
10b bis-benzimidazole5-fluoroCandida parapsilosis7.8[11]
11 2-(4-chlorophenyl)-Candida tropicalis6.25[12]

Key Findings from SAR Studies:

  • Antibacterial Activity: Bromo-substituted benzimidazoles, particularly at the 5- and 5,6-positions, have shown potent activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[7][8] The presence of a trifluoromethyl group at the 2-position also appears to be beneficial for antibacterial efficacy.

  • Antifungal Activity: Halogenation, in combination with other structural features like an indole or a second benzimidazole moiety, contributes to significant antifungal activity against various Candida species.[9][11]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of the biological activities of newly synthesized compounds.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[13][14][15][16][17]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with serial dilutions of the test compounds (halogenated benzimidazole derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl, is added to dissolve the formazan crystals.[17]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18][19][20][21][22]

Principle: Serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism after incubation.

Procedure:

  • Preparation of Antimicrobial Agent Dilutions: A stock solution of the test compound is prepared and serially diluted (typically two-fold) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in the wells of a 96-well plate.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard), which corresponds to a known cell density. This suspension is then further diluted to achieve the final desired inoculum concentration.

  • Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized microbial suspension. Control wells (growth control without the compound and sterility control without microorganisms) are also included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria; 35°C for 24-48 hours for fungi).

  • MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader.

Visualization of Signaling Pathways

Benzimidazole derivatives exert their anticancer effects through various mechanisms, including the modulation of key signaling pathways involved in cell proliferation, survival, and metabolism.

apoptosis_pathway Bcl2 Bcl-2 Bax Bax Bcl2->Bax Inhibits CytochromeC Cytochrome c Bax->CytochromeC Promotes release Apaf1 Apaf-1 CytochromeC->Apaf1 Binds Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Benzimidazole Halogenated Benzimidazoles Benzimidazole->Bcl2 Inhibition

Caption: Intrinsic apoptosis pathway modulated by halogenated benzimidazoles.

mtor_pathway PI3K PI3K AKT Akt PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis EIF4EBP1->ProteinSynthesis Inhibits when unphosphorylated Benzimidazole Halogenated Benzimidazoles Benzimidazole->mTORC1 Inhibition experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of Halogenated Benzimidazole Derivatives Purification Purification and Characterization (NMR, MS) Synthesis->Purification Anticancer Anticancer Assay (MTT) Purification->Anticancer Antimicrobial Antimicrobial Assay (MIC Determination) Purification->Antimicrobial IC50 IC50 Determination Anticancer->IC50 MIC MIC Determination Antimicrobial->MIC SAR SAR Analysis IC50->SAR MIC->SAR

References

comparing the efficacy of different catalysts for Suzuki coupling of 5-Bromo-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For the synthesis of functionalized benzimidazoles, a privileged scaffold in medicinal chemistry, the choice of an optimal catalyst system is paramount to ensure high yields, short reaction times, and overall process efficiency. This guide provides an objective comparison of various palladium and nickel catalyst systems for the Suzuki coupling of 5-Bromo-1H-benzimidazole with arylboronic acids, supported by experimental data and detailed protocols.

Catalyst Performance Comparison

The efficacy of a catalyst for the Suzuki coupling of this compound is highly dependent on the metal center (typically palladium or nickel) and the nature of the coordinating ligand. Palladium-based catalysts are the most extensively studied and utilized, often in conjunction with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). Nickel-based catalysts are emerging as a more cost-effective and sustainable alternative.[1]

The following table summarizes the performance of different catalyst systems in the Suzuki coupling of this compound and analogous N-heterocyclic bromides with various arylboronic acids.

Catalyst SystemArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Ref.
Pd(dppf)Cl₂Phenylboronic acidK₂CO₃Dimethoxyethane802HighNot Specified[2]
Pd(PPh₃)₄Phenylboronic acidK₃PO₄DMF802485-965
Pd(OAc)₂ / SPhosPhenylboronic acidK₂CO₃Toluene/H₂O1001285Not Specified[3]
(dppf)NiCl₂Heteroarylboronic acidK₃PO₄1,4-Dioxane80882-960.5
Benzimidazole-based Ni(II)Phenylboronic acidK₂CO₃Methanol65291.70.25[1]

Analysis of Catalyst Performance:

  • Palladium-Phosphine Catalysts:

    • Pd(dppf)Cl₂: This catalyst has demonstrated high efficiency, affording the coupling product in high yield with a relatively short reaction time of 2 hours.[2] It is a versatile and robust catalyst often used for challenging Suzuki-Miyaura couplings.[4]

    • Pd(PPh₃)₄: A classical and widely used catalyst, Pd(PPh₃)₄, provides reliable and high yields but often requires longer reaction times (24 hours).[5]

    • Pd(OAc)₂ with Buchwald Ligands (e.g., SPhos): The use of bulky and electron-rich phosphine ligands like SPhos with a simple palladium precursor like Pd(OAc)₂ can lead to highly active catalysts. These systems are known for their ability to couple challenging substrates, including heteroaryl chlorides.[6][7]

  • Nickel-Based Catalysts:

    • Ni(dppf)Cl₂: This nickel catalyst has shown excellent activity at very low catalyst loadings (0.5 mol%), providing high yields in the coupling of heteroaryl halides with heteroaryl boronic acids.[8] Nickel catalysts are a cost-effective alternative to palladium.[9]

    • Benzimidazole-based Nickel(II) Complex: A novel benzimidazole-derived nickel(II) complex has been shown to be a highly efficient catalyst, achieving a high conversion rate under mild conditions with an exceptionally low catalyst loading (0.25 mol%).[1] This highlights the potential of developing tailored nickel catalysts for specific applications.

Experimental Protocols

Detailed methodologies for representative Suzuki coupling reactions using different catalyst systems are provided below.

Protocol 1: Suzuki Coupling using Pd(dppf)Cl₂

This protocol is adapted from procedures for the Suzuki coupling of similar 5-bromo-N-heterocycles.[2]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous dimethoxyethane (DME) (10 mL)

  • Argon or Nitrogen gas

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.

  • Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Through the septum, add anhydrous DME.

  • Add the Pd(dppf)Cl₂ catalyst to the mixture under a positive flow of inert gas.

  • Heat the reaction mixture to 80 °C and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-1H-benzimidazole.

Protocol 2: Suzuki Coupling using a Nickel Catalyst System

This protocol is based on the use of a dppf-ligated nickel precatalyst for the coupling of heteroaryl halides.[8]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (2.0 mmol, 2.0 equiv)

  • (dppf)NiCl₂ (0.005 mmol, 0.5 mol%)

  • Potassium phosphate (K₃PO₄) (4.0 mmol, 4.0 equiv)

  • Anhydrous 1,4-dioxane (2.5 mL)

  • Argon or Nitrogen gas

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound, the arylboronic acid, and potassium phosphate to an oven-dried reaction vessel with a magnetic stir bar.

  • Add the (dppf)NiCl₂ catalyst.

  • Add anhydrous 1,4-dioxane to the vessel.

  • Seal the vessel and heat the reaction mixture to 80 °C for 8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the pure 5-aryl-1H-benzimidazole.

Visualizing the Process

To better understand the experimental process and the underlying reaction mechanism, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic Acid - Base B Add Catalyst System: - Pd or Ni Source - Ligand (if applicable) A->B C Add Solvent B->C D Inert Atmosphere (Argon/Nitrogen) C->D E Heat to Reaction Temp. D->E F Monitor Progress (TLC/LC-MS) E->F G Quench Reaction (e.g., add water) F->G H Extract with Organic Solvent G->H I Dry & Concentrate H->I J Purify by Column Chromatography I->J K K J->K Characterize Product (NMR, MS, etc.) Suzuki_Catalytic_Cycle M = Pd or Ni; L = Ligand; X = Br M0 M(0)Ln M2_OA Ar-M(II)L'n-X M0->M2_OA Oxidative Addition (Ar-X) M2_TM Ar-M(II)L'n-Ar' M2_OA->M2_TM Transmetalation (Ar'B(OH)₂) M2_TM->M0 Reductive Elimination Product Ar-Ar' M2_TM->Product

References

In Vitro Validation of Bromo-Benzimidazole Derivatives as Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro performance of bromo-substituted 1H-benzimidazole derivatives as kinase inhibitors. While the primary focus is on available data for a representative bromo-benzimidazole compound, this document aims to offer a framework for evaluating such derivatives against other established kinase inhibitors. The guide summarizes quantitative inhibitory data, details relevant experimental methodologies, and visualizes a key signaling pathway and experimental workflow to support researchers in the field of drug discovery.

Comparative Analysis of Kinase Inhibitory Activity

The in vitro efficacy of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following table summarizes the available IC50 data for a 3-bromo-substituted benzimidazole derivative compared to standard kinase inhibitors. It is important to note that direct comparisons of IC50 values across different studies can be challenging due to variations in experimental conditions. The data presented here is derived from a study that evaluated a series of (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazides.[1]

Kinase TargetBromo-Benzimidazole Derivative (Compound 6c) IC50 (µM)Standard InhibitorStandard Inhibitor IC50 (µM)
EGFR> 50Erlotinib0.05 ± 0.01
Her2> 50Lapatinib0.04 ± 0.01
VEGFR215.48 ± 0.14Sorafenib0.09 ± 0.01
CDK218.24 ± 0.17Roscovitine0.40 ± 0.03
AURKC21.47 ± 0.21TSA0.02 ± 0.00
HDAC1> 50TSA0.01 ± 0.00
mTOR12.54 ± 0.11Rapamycin0.01 ± 0.00

Data for the bromo-benzimidazole derivative (compound 6c, a 3-bromo substituted derivative) and standard inhibitors are from a single study to ensure comparability.[1]

The same study also evaluated the cytotoxic activity of this bromo-benzimidazole derivative against several cancer cell lines:[1]

Cell LineBromo-Benzimidazole Derivative (Compound 6c) IC50 (µM)
HCT-116 (Colon Cancer)8.74 ± 0.17
HepG2 (Liver Cancer)7.82 ± 0.15
MCF-7 (Breast Cancer)10.21 ± 0.24

Experimental Protocols

The determination of kinase inhibitory activity in vitro relies on robust and reproducible experimental protocols. The following is a detailed methodology for a common luminescence-based kinase assay, the ADP-Glo™ Kinase Assay, which is widely used for inhibitor screening and IC50 value determination.[2][3][4]

ADP-Glo™ Kinase Assay for IC50 Determination

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The ADP is then converted to ATP, which generates a luminescent signal via a luciferase reaction. The intensity of the luminescence is directly proportional to the kinase activity.

Materials:

  • Recombinant kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP (Ultra-Pure)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test inhibitor (bromo-benzimidazole derivative) dissolved in DMSO

  • Multi-well plates (e.g., 384-well white, opaque plates)

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the bromo-benzimidazole derivative in DMSO. A typical starting concentration for screening is 10 mM, with subsequent dilutions made to cover a wide concentration range for IC50 determination.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of each inhibitor dilution. Include wells with DMSO only as a negative control (100% kinase activity) and a known inhibitor for the target kinase as a positive control.

    • Add 2 µL of a solution containing the kinase and its substrate in kinase buffer to each well. The optimal concentrations of the enzyme and substrate should be predetermined to ensure the reaction is in the linear range.

    • Initiate the kinase reaction by adding 2 µL of ATP solution in kinase buffer to each well. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate competitive inhibitor IC50 determination.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to achieve approximately 10-30% conversion of ATP to ADP in the negative control wells.

  • Stopping the Reaction and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow Visualization

To provide a conceptual framework for the application of these kinase inhibitors, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Benzimidazole Bromo-Benzimidazole Derivative Benzimidazole->mTOR Inhibits

PI3K/Akt/mTOR Signaling Pathway Inhibition.

G cluster_0 Compound & Assay Preparation cluster_1 Kinase Inhibition Assay cluster_2 Data Analysis Compound Synthesize & Purify Bromo-Benzimidazole Derivative Dilution Prepare Serial Dilutions Compound->Dilution Plate Prepare Assay Plate (Enzyme, Substrate) Dilution->Plate Reaction Initiate Kinase Reaction (Add ATP) Plate->Reaction Incubation Incubate Reaction->Incubation Detection Add Detection Reagents (e.g., ADP-Glo) Incubation->Detection Measure Measure Signal (Luminescence) Detection->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Experimental Workflow for Kinase Inhibitor IC50 Determination.

References

Halogenated Benzimidazole Derivatives: A Comparative Docking Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in silico performance of various halogenated benzimidazole derivatives against key biological targets. Experimental data from several noteworthy studies are presented to facilitate informed decisions in the early stages of drug development.

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of halogen atoms to this scaffold can significantly modulate the physicochemical and pharmacokinetic properties of the resulting derivatives, often leading to enhanced binding affinities and biological activities. This guide summarizes the findings of comparative molecular docking studies, offering insights into the potential of halogenated benzimidazoles as inhibitors of various protein targets implicated in diseases such as cancer and microbial infections.

Comparative Docking Performance

The following tables summarize the quantitative data from various docking studies, showcasing the binding energies and inhibitory concentrations of halogenated benzimidazole derivatives against different protein targets.

Table 1: Docking Performance Against Beta-Tubulin

Compound IDSubstitutionTarget Protein (PDB ID)Docking Score (kcal/mol)Predicted pIC50 (nM)Reference
BI-032-(4-chloro-3-nitrophenyl)-1H-benzimidazoleBeta-Tubulin (1SA0)--[1]
Albendazole (Standard)-Beta-Tubulin (1SA0)-7.0-[1]

Note: Specific quantitative data for BI-03 was not provided in the abstract. The study focused on BI-02 which is not halogenated.

Table 2: Docking Performance Against EGFR and Other Kinases

Compound IDSubstitutionTarget ProteinBinding Energy (kcal/mol)IC50 (µM)Reference
12bBenzimidazole-thiadiazole derivativeEGFR Tyrosine Kinase--[2]
7cKeto-benzimidazole with sulfonyl substituentEGFRwt-8.1-[3]
11cKeto-benzimidazole with sulfonyl substituentEGFRwt-7.8-[3]
7dKeto-benzimidazole with sulfonyl substituentT790M mutant-8.3-[3]
1cKeto-benzimidazole with sulfonyl substituentT790M mutant-8.4-[3]
6h(E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(4-chlorobenzylidene)benzohydrazideEGFR, Her2, VEGFR2, CDK2, AURKC, HDAC1, mTOR--[4]
6i(E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(2,4-difluorobenzylidene)benzohydrazideEGFR, Her2, VEGFR2, CDK2, AURKC, HDAC1, mTOR--[4]
6j(E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(4-fluorobenzylidene)benzohydrazideEGFR, Her2, VEGFR2, CDK2, AURKC, HDAC1, mTOR--[4]

Note: Specific binding energies for some compounds were not available in the abstracts. IC50 values are often determined through in vitro assays and may not be directly reported in all docking studies.

Table 3: Docking Performance Against Microbial Enzymes

Compound IDSubstitutionTarget Protein (PDB ID)Docking ScoreReference
Not SpecifiedHalogenated Benzimidazole DerivativesTopoisomerase II (1JIJ)-[5]
Not SpecifiedHalogenated Benzimidazole DerivativesDNA Gyrase (1KZN)-[5][6]
Not SpecifiedHalogenated Benzimidazole DerivativesM. tuberculosis KasA (6P9K)-[7]

Note: The abstracts did not provide specific docking scores for individual halogenated compounds but indicated that they were studied.

Experimental Protocols

The methodologies employed in the cited studies for molecular docking are crucial for interpreting the results. Below are summaries of the experimental protocols.

Molecular Docking with AutoDock

Several studies utilized AutoDock for their docking simulations.[3][8] A typical workflow involves:

  • Protein and Ligand Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens and Kollman charges are added. The benzimidazole derivative structures are sketched using chemical drawing software and optimized for their 3D conformation. Gasteiger charges are computed for the ligands.

  • Grid Box Generation: A grid box is defined around the active site of the target protein. The size and center of the grid are crucial parameters that encompass the binding pocket. For instance, in a study on β-tubulin, a grid box of 90Å x 90Å x 90Å was used.[1]

  • Docking Simulation: The Lamarckian Genetic Algorithm is commonly employed for the docking calculations in AutoDock, performing a set number of runs to identify the best binding poses.

  • Analysis of Results: The results are analyzed based on the binding energy and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Molecular Docking with Schrodinger Suite

Other studies employed the Schrodinger software suite for their in silico analyses.[7][9] The protocol generally includes:

  • Protein Preparation: The Protein Preparation Wizard in Maestro is used to prepare the protein structure. This includes adding hydrogens, assigning bond orders, creating disulfide bonds, and minimizing the energy of the structure.

  • Ligand Preparation: The LigPrep module is used to generate low-energy 3D conformations of the ligands and to correct their ionization states.

  • Receptor Grid Generation: A receptor grid is generated around the defined active site of the protein.

  • Docking: The Glide module is often used for docking, employing either standard precision (SP) or extra precision (XP) mode.

  • Scoring and Analysis: The docking poses are evaluated using the Glide score (G-score), and the interactions with the protein are visualized and analyzed.

Visualizing Molecular Interactions and Pathways

To better understand the context of these docking studies, the following diagrams illustrate a representative signaling pathway and a typical experimental workflow.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activation PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Ligand Growth Factor (e.g., EGF) Ligand->EGFR Benzimidazole Halogenated Benzimidazole Derivative Benzimidazole->EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory action of halogenated benzimidazole derivatives.

experimental_workflow cluster_preparation Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Protein Preparation (from PDB) grid_gen Grid Box Generation (Define Active Site) protein_prep->grid_gen ligand_prep Ligand Preparation (3D Structure Generation) docking Molecular Docking (e.g., AutoDock, Glide) ligand_prep->docking grid_gen->docking results Analyze Results (Binding Energy, Interactions) docking->results validation Further Validation (MD Simulations, In Vitro Assays) results->validation

Caption: A generalized workflow for molecular docking studies.

Conclusion

The comparative analysis of docking studies reveals that halogenated benzimidazole derivatives are a promising class of compounds with the potential to inhibit a wide range of clinically relevant protein targets. The inclusion of halogens often leads to favorable interactions within the binding pockets of these proteins, resulting in strong predicted binding affinities. The data presented in this guide, along with the outlined experimental protocols, can serve as a valuable resource for researchers in the field of drug discovery and development, aiding in the rational design of novel and more potent halogenated benzimidazole-based therapeutic agents. Further experimental validation, including in vitro and in vivo studies, is essential to confirm the therapeutic potential of these promising compounds.

References

Assessing the Antimicrobial Spectrum of 5-Bromo-1H-benzimidazole Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The growing threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Among these, benzimidazole derivatives have emerged as a promising class of compounds with a broad range of biological activities, including antimicrobial effects. This guide provides a comparative analysis of the antimicrobial spectrum of 5-Bromo-1H-benzimidazole analogs, supported by experimental data, to aid researchers in the fields of medicinal chemistry and drug development. The benzimidazole core, structurally similar to naturally occurring purines, allows these compounds to interact with various biological targets in microorganisms.[1][2] The introduction of a bromine atom at the 5-position can significantly influence the lipophilicity and electronic properties of the molecule, potentially enhancing its antimicrobial efficacy and spectrum.[3][4]

Comparative Antimicrobial Activity

The antimicrobial potential of various this compound analogs has been evaluated against a panel of clinically relevant bacterial and fungal strains. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from several key studies, providing a quantitative comparison of their efficacy. Lower MIC values indicate greater potency.

Antibacterial Activity

The antibacterial spectrum of 5-bromo-substituted benzimidazole derivatives has been investigated against both Gram-positive and Gram-negative bacteria. Notably, certain analogs have demonstrated significant activity against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Antibacterial Activity of this compound Analogs (MIC in µg/mL)

Compound/AnalogStaphylococcus aureusStaphylococcus aureus (MRSA)Bacillus subtilisEscherichia coliPseudomonas aeruginosaReference
5-bromo-2-(5-bromo-1H-indol-3-yl)-1H-benzo[d]imidazole (3ao)< 1< 1---[5]
7-bromo-5-chloro-2-(1H-indol-3-yl)-1H-benzo[d]imidazole (3aa)7.83.9---[5]
Triaryl Benzimidazole (Compound 13)0.5-4 (MDR Staphylococci)--16-3216-32[6]
N-((1H-benzimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine (5i)7.81 (S. epidermidis)--7.81-[7]

Note: '-' indicates data not available in the cited literature. MDR refers to Multi-Drug Resistant strains.

Antifungal Activity

Several this compound analogs have also been assessed for their efficacy against pathogenic fungi, demonstrating potential for development as broad-spectrum antifungal agents.

Table 2: Antifungal Activity of this compound Analogs (MIC in µg/mL)

Compound/AnalogCandida albicansAspergillus nigerAspergillus fumigatusReference
2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq)3.9--[5]
N-((1H-benzimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine (5i)-7.817.81[7]
5-nitro-2-(p-bromophenyl)-1-ethyl benzimidazol (6)12.5--[8]
5-amino-2-(p-bromophenyl)-1-ethylbenzimidazol (9)12.5--[8]

Note: '-' indicates data not available in the cited literature.

Experimental Protocols

The data presented in this guide is based on established antimicrobial susceptibility testing methods. The following are detailed protocols for the key experiments cited.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution Method

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture. The turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microtiter Plates: The benzimidazole analogs are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are then incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Reading of Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition.

  • Preparation of Agar Plates: A standardized inoculum of the test microorganism is uniformly spread over the surface of an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Application of Compounds: Wells of a specific diameter (e.g., 6 mm) are punched into the agar. A fixed volume of the dissolved benzimidazole analog at a known concentration is added to each well.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement of Inhibition Zones: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizing Mechanisms and Workflows

Understanding the mechanism of action and experimental procedures is crucial for drug development. The following diagrams, created using the DOT language, illustrate a proposed signaling pathway and a typical experimental workflow.

cluster_0 Proposed Antibacterial Mechanism of Action benz This compound Analog gyrase DNA Gyrase (Subunit B) benz->gyrase Inhibition dna_rep DNA Replication & Supercoiling gyrase->dna_rep Disruption of cell_death Bacterial Cell Death dna_rep->cell_death Leads to

Caption: Proposed mechanism of action for certain benzimidazole analogs involving the inhibition of bacterial DNA gyrase.

cluster_1 Experimental Workflow for MIC Determination start Start prep_comp Prepare Serial Dilutions of Benzimidazole Analog start->prep_comp prep_inoc Prepare Standardized Microbial Inoculum start->prep_inoc inoculate Inoculate Microtiter Plate prep_comp->inoculate prep_inoc->inoculate incubate Incubate at Appropriate Temperature inoculate->incubate read_mic Read MIC Value (No Visible Growth) incubate->read_mic end End read_mic->end

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.

References

A Comparative Guide to the Metabolic Stability of Bromo-Substituted Benzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic stability of bromo-substituted benzimidazoles against other substituted analogues. The information presented herein is supported by experimental data from in vitro metabolic assays to assist in the selection and optimization of benzimidazole-based compounds in drug discovery and development.

Executive Summary

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing key parameters such as oral bioavailability and in vivo half-life. Early assessment of metabolic stability allows for the timely optimization of lead compounds, reducing the risk of late-stage attrition. Benzimidazoles are a versatile scaffold in medicinal chemistry, and understanding the impact of various substitutions on their metabolic fate is crucial. This guide focuses on the effect of bromine substitution on the metabolic stability of benzimidazoles, providing a comparative analysis with other analogues.

Comparative Metabolic Stability Data

The following table summarizes the in vitro metabolic stability of a series of N-benzyl-benzimidazole analogues in mouse hepatic microsomes. The data highlights the influence of different substituents on the benzimidazole core and the N-benzyl group on the metabolic half-life (t1/2) and apparent intrinsic clearance (CLint, app).

Compound IDR1R2R3R4t1/2 (min)CLint, app (mL/min/kg)
1 HHHH2.5390.8
2 CH3HHH4.3227.2
3 FHHH10.196.7
4 Br HHH7.4132.0
5 IHHH10.394.8
6 HHHOCH31.8542.7
7 HHHF2.6375.7
8 HHHCl2.6375.7
9 HHHBr 3.1315.1
10 HHHI2.9336.8
11 HHHCN1.9514.1
12 HHHNO22.1465.2
13 HHHCF33.4287.3
14 HHOCH3H2.3424.7
15 HHFH2.3424.7
16 HHClH2.5390.8
17 HHBr H2.6375.7
18 HHIH2.5390.8
19 OCH3HHH3.2305.3
20 OCH2OHH2.1465.2
21 HCH3HH2.9336.8
22 HOCH3HH2.3424.7

Data adapted from a study on N-benzyl-benzimidazole FabI inhibitors.[1]

Analysis of the Data:

The data indicates that substitution on the benzimidazole ring and the N-benzyl moiety significantly impacts metabolic stability. Notably, halogen substitution on the benzimidazole core (compounds 3, 4, and 5) generally leads to a longer half-life and lower intrinsic clearance compared to the unsubstituted analogue (compound 1), suggesting improved metabolic stability.[1] For instance, the bromo-substituted compound 4 (t1/2 = 7.4 min) demonstrates a marked increase in stability compared to the parent compound 1 (t1/2 = 2.5 min).[1]

Conversely, substitutions on the N-benzyl ring, including bromo-substitution (compound 9 ), did not consistently lead to enhanced stability in this series. This suggests that the position of the substitution is a critical factor in determining its effect on metabolic pathways.

Experimental Protocols

Detailed methodologies for key in vitro metabolic stability assays are provided below. These protocols are essential for reproducing and comparing experimental results.

Liver Microsomal Stability Assay

This assay is a primary screen to evaluate the metabolic stability of compounds, mainly focusing on Phase I metabolism mediated by cytochrome P450 (CYP) enzymes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (e.g., human, rat, mouse)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Cofactor solution (NADPH)

  • Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)

  • Control compounds (e.g., a high clearance and a low clearance compound)

Procedure:

  • Preparation: Thaw liver microsomes and the NADPH regenerating system on ice. Prepare working solutions of the test and control compounds by diluting the stock solutions in buffer.

  • Incubation Mixture: In a microcentrifuge tube or a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound solution. Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

  • Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH cofactor solution to the incubation mixture.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture and add them to the quenching solution to stop the reaction. The 0-minute time point serves as the initial concentration reference.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • Analysis: Analyze the supernatant for the remaining parent compound concentration using a suitable analytical method, typically LC-MS/MS.

  • Data Analysis: Determine the rate of disappearance of the parent compound over time. Calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint).

S9 Stability Assay

The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the evaluation of both Phase I and Phase II metabolic pathways.

Materials:

  • Test compound stock solution

  • Pooled liver S9 fraction

  • Phosphate buffer (pH 7.4)

  • Cofactors for Phase I (NADPH) and Phase II (e.g., UDPGA for glucuronidation, PAPS for sulfation)

  • Quenching solution

  • Control compounds

Procedure:

  • Preparation: Thaw the S9 fraction and prepare working solutions of the test compound and cofactors.

  • Incubation Mixture: Combine the S9 fraction, buffer, and test compound. Pre-incubate at 37°C.

  • Initiation of Reaction: Add the cofactor solution(s) to initiate the reaction.

  • Time Points and Quenching: Collect and quench samples at various time points as described for the microsomal stability assay.

  • Sample Processing and Analysis: Process and analyze the samples using LC-MS/MS.

  • Data Analysis: Calculate t1/2 and CLint.

Hepatocyte Stability Assay

Hepatocytes are intact liver cells and provide the most physiologically relevant in vitro model, as they contain the full complement of metabolic enzymes and cofactors, as well as transporters.

Materials:

  • Test compound stock solution

  • Cryopreserved or fresh hepatocytes

  • Hepatocyte culture medium

  • Quenching solution

  • Control compounds

Procedure:

  • Cell Plating: Thaw and plate the hepatocytes in collagen-coated plates and allow them to attach.

  • Dosing: Remove the plating medium and add fresh medium containing the test compound.

  • Incubation: Incubate the cells at 37°C in a humidified incubator.

  • Time Points: At specified time points (which can be longer than for microsomal assays, e.g., up to 24 hours for low-turnover compounds), collect both the cells and the medium.

  • Quenching and Lysis: Add a quenching solution to stop metabolic activity and lyse the cells to release intracellular compound.

  • Sample Processing and Analysis: Process the samples and analyze the concentration of the parent compound by LC-MS/MS.

  • Data Analysis: Determine t1/2 and CLint.

Visualizing Metabolic Processes

The following diagrams illustrate key experimental and biological pathways relevant to the metabolic stability assessment of benzimidazoles.

Experimental_Workflow_Microsomal_Stability_Assay cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Sampling & Quenching cluster_analysis Analysis TestCompound Test Compound (in DMSO) ReactionMix Reaction Mixture TestCompound->ReactionMix Microsomes Liver Microsomes Microsomes->ReactionMix Buffer Phosphate Buffer (pH 7.4) Buffer->ReactionMix NADPH_System NADPH Regenerating System NADPH_System->ReactionMix Initiation TimePoints Time Points (0, 5, 15, 30, 60 min) ReactionMix->TimePoints Quench Quench with Acetonitrile + IS TimePoints->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Data Analysis (t1/2, CLint) LCMS->Data

Microsomal Stability Assay Workflow

Benzimidazole_Metabolic_Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_enzymes Key Enzymes Parent Bromo-Substituted Benzimidazole Hydroxylation Hydroxylated Metabolite Parent->Hydroxylation Hydroxylation Oxidation Oxidative Metabolites (e.g., N-oxides) Parent->Oxidation Oxidation Dealkylation Dealkylated Metabolite Parent->Dealkylation Dealkylation Glucuronide Glucuronide Conjugate Hydroxylation->Glucuronide Glucuronidation Sulfate Sulfate Conjugate Hydroxylation->Sulfate Sulfation CYP450 CYP450s CYP450->Hydroxylation CYP450->Oxidation CYP450->Dealkylation UGTs UGTs UGTs->Glucuronide SULTs SULTs SULTs->Sulfate

General Metabolic Pathways of Benzimidazoles

Conclusion

The metabolic stability of benzimidazole derivatives is highly dependent on their substitution pattern. The provided data suggests that the introduction of a bromine atom on the benzimidazole core can be a viable strategy to enhance metabolic stability. However, the position of the substitution is critical, and a comprehensive evaluation using a panel of in vitro assays is necessary to guide the optimization of drug candidates. The experimental protocols and pathway diagrams included in this guide serve as a valuable resource for researchers in the field of drug development.

References

head-to-head comparison of different synthetic routes to 5-Bromo-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key heterocyclic scaffolds is paramount. 5-Bromo-1H-benzimidazole is a valuable building block in medicinal chemistry, and its synthesis can be approached through several distinct routes. This guide provides a head-to-head comparison of the most common synthetic strategies, offering experimental data, detailed protocols, and visual pathway diagrams to aid in methodological selection.

Comparative Analysis of Synthetic Routes

The synthesis of this compound is predominantly achieved through two primary strategies: the cyclization of a pre-functionalized diamine and the reductive cyclization of a nitroaniline derivative. A third, one-pot approach offers a streamlined alternative. Each method presents a unique profile of advantages and disadvantages in terms of yield, reaction conditions, and substrate availability.

ParameterRoute 1: From 4-Bromo-1,2-phenylenediamineRoute 2: From 2-Nitro-4-bromoanilineRoute 3: One-Pot from 4-Bromo-2-nitroaniline
Starting Material 4-Bromo-1,2-phenylenediamine2-Nitro-4-bromoaniline4-Bromo-2-nitroaniline and an aldehyde
Key Transformation Cyclization with a C1 sourceReduction of nitro group followed by cyclizationReductive cyclization
Typical Reagents Trimethyl orthoformate, Formic acid, HClSnCl₂/HCl, Na₂S₂O₄Aldehyde, Na₂S₂O₄
Reported Yield Up to 100%[1]Variable, generally goodGood to high
Reaction Time ~1 hour[1]Multi-step, longer overall time~3 hours[2]
Temperature Room Temperature[1]Often requires heating for reduction90°C[2]
Advantages High yield, mild conditions, directUtilizes readily available starting materialsTime-efficient, reduced workup
Disadvantages Availability of the diamine starting materialMulti-step process, use of metal reductantsMay require optimization for different aldehydes

Experimental Protocols

Route 1: Synthesis from 4-Bromo-1,2-phenylenediamine

This method relies on the condensation and cyclization of 4-bromo-1,2-benzenediamine with a one-carbon electrophile.

Procedure: To a solution of 4-bromo-1,2-benzenediamine (3 g, 16 mmol) in N,N-dimethylformamide (DMF, 22 mL), trimethyl orthoformate (44 mL) is added. The mixture is then concentrated. Concentrated hydrochloric acid (1.5 mL) is subsequently added, and the reaction mixture is stirred at room temperature for 1 hour.[1] Upon completion, the mixture is diluted with deionized water (200 mL), and the pH is adjusted to 7 with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate (200 mL). The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield this compound.[1]

Route 2: Synthesis from 2-Nitro-4-bromoaniline (Hypothetical Protocol based on General Methods)

This two-step approach first involves the reduction of the nitro group of 2-nitro-4-bromoaniline to form 4-bromo-1,2-phenylenediamine, which is then cyclized.

Step 2a: Reduction of 2-Nitro-4-bromoaniline 2-Nitro-4-bromoaniline is dissolved in ethanol. An excess of a reducing agent, such as tin(II) chloride in concentrated hydrochloric acid or sodium dithionite, is added. The mixture is typically heated to facilitate the reduction of the nitro group to an amine. After the reaction is complete, the mixture is neutralized and the resulting 4-bromo-1,2-phenylenediamine is extracted.

Step 2b: Cyclization The crude 4-bromo-1,2-phenylenediamine is then subjected to the conditions described in Route 1, reacting with a C1 source like formic acid or trimethyl orthoformate to yield this compound.

Route 3: One-Pot Synthesis from 4-Bromo-2-nitroaniline and an Aldehyde

This efficient method combines the reduction and cyclization steps into a single procedure.

Procedure: A reaction mixture containing 4-bromo-2-nitroaniline, an aldehyde (e.g., 3-bromo-4-hydroxy-5-methoxybenzaldehyde), and sodium dithionite in a solvent such as DMSO is refluxed with stirring at 90°C for approximately 3 hours.[2] The completion of the reaction is monitored by Thin Layer Chromatography (TLC). After completion, the reaction mass is cooled to room temperature and poured over crushed ice. The resulting solid product is collected by filtration and dried.[2]

Synthetic Pathway Visualizations

Route1 cluster_start Starting Material cluster_reagents Reagents cluster_product Product start 4-Bromo-1,2-phenylenediamine product This compound start->product Cyclization (1 hr, RT, ~100% yield) reagents Trimethyl orthoformate HCl, DMF

Caption: Route 1: Cyclization of 4-Bromo-1,2-phenylenediamine.

Route2 cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product start 2-Nitro-4-bromoaniline intermediate 4-Bromo-1,2-phenylenediamine start->intermediate Reduction (e.g., SnCl2/HCl) product This compound intermediate->product Cyclization (e.g., HCOOH)

Caption: Route 2: Reductive cyclization of 2-Nitro-4-bromoaniline.

Route3 cluster_reagents Reagent cluster_product Product start1 4-Bromo-2-nitroaniline product 2-substituted-5-Bromo- 1H-benzimidazole start1->product One-Pot Reductive Cyclization (3 hr, 90°C) start2 Aldehyde start2->product One-Pot Reductive Cyclization (3 hr, 90°C) reagent Na2S2O4, DMSO

References

Safety Operating Guide

Proper Disposal of 5-Bromo-1H-benzimidazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of 5-Bromo-1H-benzimidazole, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for protecting personnel and the environment.

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes irritation to the eyes, respiratory system, and skin.[1] Therefore, it must be managed as hazardous waste. Disposal should not be done through regular trash or sewer systems.[2][3][4]

Summary of Key Disposal and Safety Information

The following table summarizes critical data for the safe handling and disposal of this compound.

ParameterInformationSource
Chemical Name This compoundN/A
Hazards Harmful by inhalation, in contact with skin, and if swallowed. Irritating to eyes, respiratory system, and skin.[1]Safety Data Sheet
Personal Protective Equipment (PPE) Safety glasses with side-shields, chemical-resistant gloves, lab coat, and respiratory protection if dust is present.[1][5]Safety Data Sheet
Disposal Method Contact a licensed professional waste disposal service. May be incinerated in a chemical incinerator with an afterburner and scrubber.[1]Safety Data Sheet
Spill Cleanup Evacuate the area. Wear appropriate PPE. Avoid dust formation. Sweep up the material and place it in a suitable, closed container for disposal.[1]Safety Data Sheet
Incompatible Materials Strong oxidizing agents.General Chemical Knowledge

Standard Operating Procedure for Disposal

This protocol outlines the step-by-step process for the disposal of this compound waste.

1. Waste Identification and Segregation:

  • Treat all this compound and materials contaminated with it (e.g., gloves, absorbent pads, empty containers) as hazardous waste.[6]
  • Do not mix this waste with other waste streams unless compatibility has been confirmed.[7] Store incompatible wastes separately.[8]

2. Container Selection and Labeling:

  • Use a dedicated, leak-proof, and chemically compatible container for waste collection.[4][9] The container must have a secure lid and be kept closed except when adding waste.[8][10]
  • Label the container clearly with a "Hazardous Waste" tag.[2] The label must include:
  • The full chemical name: "this compound".[2]
  • The concentration and quantity of the waste.
  • The date of waste generation.[2]
  • The location of origin (e.g., laboratory room number).[2]
  • The name and contact information of the principal investigator.[2]

3. Waste Accumulation and Storage:

  • Store the hazardous waste container in a designated satellite accumulation area that is close to the point of generation and under the supervision of laboratory personnel.[7][9]
  • Ensure the storage area is well-ventilated.[9]
  • Do not accumulate more than 55 gallons of hazardous waste at any one time.[6]

4. Disposal of Empty Containers:

  • A container that held this compound must be triple-rinsed with a suitable solvent.[6][10]
  • The first rinseate must be collected and disposed of as hazardous waste.[8] Subsequent rinses may also need to be collected depending on local regulations.
  • After thorough rinsing and drying, deface the original label and the container may be disposed of as regular trash, if permitted by your institution's policies.[6]

5. Arranging for Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and final disposal of the hazardous waste.[1][2]
  • Provide a complete list of the chemicals to be disposed of.[2]

Disposal Process Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G Figure 1: Disposal Workflow for this compound cluster_0 Empty Container Handling A Generation of Waste (Unused chemical, contaminated materials) B Segregate as Hazardous Waste A->B G Triple-Rinse Empty Containers A->G C Select & Label Compatible Container B->C D Store in Satellite Accumulation Area C->D E Arrange for Pickup by EHS or Licensed Contractor D->E F Final Disposal (e.g., Incineration) E->F H Collect Rinseate as Hazardous Waste G->H I Dispose of Rinsed Container (as per policy) G->I H->D

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5-Bromo-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of 5-Bromo-1H-benzimidazole, ensuring that your work can proceed with the highest degree of safety and integrity.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound in various laboratory settings.

Situation Required Personal Protective Equipment
General Laboratory Use Chemical-resistant gloves (e.g., nitrile), safety glasses with side-shields, and a standard laboratory coat.[1]
Weighing and Transferring (potential for dust) In addition to general use PPE, a dust mask (type N95 or equivalent) is recommended to prevent inhalation.[1]
Large Quantities or Splash Risk Chemical splash goggles and a face shield should be worn in addition to gloves and a lab coat.[2]
Emergency Spill Response Chemical impermeable gloves, safety goggles, and a full-face respirator if there is a risk of high dust concentration.[3][4]

Operational Plan for Safe Handling

A systematic approach to handling this compound minimizes risks. Follow these procedural steps for safe usage in the laboratory.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1][5]

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Before starting, confirm that all necessary PPE is available and in good condition.

2. Handling the Compound:

  • Avoid direct contact with the skin and eyes.[5]

  • When transferring the solid, use techniques that minimize dust generation, such as careful scooping rather than pouring.

  • Keep the container tightly closed when not in use to prevent contamination and accidental spills.[5][6]

3. In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1] If skin irritation occurs, seek medical attention.[5]

  • Eye Contact: Rinse cautiously with water for several minutes.[1][5] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][5]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Chemical Disposal:

  • Surplus and non-recyclable solutions should be offered to a licensed disposal company.[1]

  • The material may be disposed of by controlled incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][5]

2. Contaminated Packaging:

  • Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[5]

  • Alternatively, puncture the packaging to render it unusable for other purposes and dispose of it in a sanitary landfill.[5]

  • Combustible packaging materials may be incinerated under controlled conditions.[5]

Workflow for Safe Chemical Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Assess Hazards & Review SDS B Select & Inspect PPE A->B C Prepare Work Area (Fume Hood) B->C D Weigh & Transfer Compound C->D Proceed with Caution E Perform Experiment D->E K Spill or Exposure Occurs D->K F Store Unused Chemical E->F E->K G Decontaminate Work Area F->G After Experiment H Segregate Waste G->H I Dispose of Chemical Waste H->I J Dispose of Contaminated PPE H->J L Follow First Aid Procedures K->L M Notify Supervisor & Seek Medical Attention L->M

Caption: Logical workflow for safely handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-1H-benzimidazole
Reactant of Route 2
Reactant of Route 2
5-Bromo-1H-benzimidazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.